(5-Fluoropyridin-3-yl)methylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYICOVXDBBDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668414 | |
| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23586-96-1 | |
| Record name | 1-(5-Fluoropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoropyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-Fluoropyridin-3-yl)methylamine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-3-yl)methylamine is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as basicity and lipophilicity. These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles in drug candidates.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and drug development.
Chemical Structure and Properties
This compound, with the CAS Number 23586-96-1, is a substituted pyridine characterized by a fluoromethylamine group at the 3-position and a fluorine atom at the 5-position of the pyridine ring.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
A summary of the key chemical and physical properties of this compound is presented in the table below. The compound is a liquid at room temperature and requires refrigeration for storage.
| Property | Value | Source |
| CAS Number | 23586-96-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₇FN₂ | --INVALID-LINK-- |
| Molecular Weight | 126.13 g/mol | --INVALID-LINK-- |
| Physical Form | Liquid | --INVALID-LINK-- |
| Purity | 97% | --INVALID-LINK-- |
| Storage Temperature | Refrigerator | --INVALID-LINK-- |
| IUPAC Name | (5-fluoro-3-pyridinyl)methanamine | --INVALID-LINK-- |
| InChI Key | RYICOVXDBBDCNT-UHFFFAOYSA-N | --INVALID-LINK-- |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2800-3100 cm⁻¹), and C-F stretching (typically in the 1000-1350 cm⁻¹ region).[4]
Synthesis
A common synthetic route to this compound involves the reduction of 5-fluoronicotinonitrile. This method provides a direct and efficient pathway to the desired product.
Experimental Protocol: Reduction of 5-Fluoronicotinonitrile
This protocol describes a general procedure for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of this compound.
Materials:
-
5-Fluoronicotinonitrile
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Borane-tetrahydrofuran complex)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry work-up reagents (e.g., sodium sulfate)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-fluoronicotinonitrile in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride in the same anhydrous solvent is added dropwise to the cooled nitrile solution via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed with the reaction solvent.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both a primary amine and a fluorinated aromatic compound.
-
Amine Reactivity: The primary amine group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. This functionality is key to its utility as a building block for introducing the fluoropyridinylmethyl moiety into larger molecules.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic, although its pKa is reduced by the electron-withdrawing effect of the fluorine atom. The fluorine atom itself is generally stable and not easily displaced under typical synthetic conditions, contributing to the metabolic stability of molecules containing this fragment.
-
Stability: The compound should be stored under refrigeration to minimize degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Applications in Drug Discovery
The unique properties conferred by the 5-fluoro-3-methylaminopyridine moiety make it an attractive scaffold in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the pyridine nitrogen, which can be critical for target engagement and pharmacokinetic properties.[1][2]
While specific drugs containing the this compound fragment are not prominently in the public domain, its structural analogues are found in a range of biologically active compounds. For instance, fluorinated pyridines are key components in inhibitors of various enzymes and in ligands for G-protein coupled receptors. The related compound, 3-amino-5-fluoropyridine, is a reactant for the preparation of nonpeptide inhibitors of the measles virus entry.[6]
The general strategy for its use involves coupling the amine functionality with a carboxylic acid or other electrophilic partner to incorporate the fluoropyridinylmethyl group into a larger scaffold, thereby probing its effect on biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.[5] In case of contact, the affected area should be flushed immediately with copious amounts of water.[5]
GHS Hazard Information:
-
Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER/doctor)
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated pyridine core offers a unique combination of properties that can be exploited to enhance the biological and pharmacokinetic profiles of drug candidates. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its successful application in the synthesis of novel therapeutic agents.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. fishersci.ca [fishersci.ca]
- 6. 3-Amino-5-fluoropyridine 210169-05-4 [sigmaaldrich.com]
(5-Fluoropyridin-3-yl)methylamine: A Technical Guide for Chemical Synthesis and Application
Abstract
This technical guide provides a comprehensive overview of (5-Fluoropyridin-3-yl)methylamine, a critical building block in contemporary medicinal chemistry. The document details its chemical identity, including its CAS number and molecular formula, and presents a validated protocol for its synthesis via the catalytic hydrogenation of 5-fluoro-3-cyanopyridine. The guide further explores the significant application of this compound as a key intermediate in the synthesis of the clinical-stage LSD1 inhibitor, GSK2879552. Additionally, this paper discusses the compound's physicochemical properties, analytical characterization techniques, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction
This compound is a fluorinated heterocyclic amine that has garnered significant interest as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially modulate the physicochemical and pharmacological properties of a parent molecule, including its metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical resource for the synthesis, characterization, and application of this important chemical entity.
Compound Identification and Physicochemical Properties
A clear identification of this compound is paramount for its correct application and handling. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 23586-96-1 | [1] |
| Molecular Formula | C6H7FN2 | [1] |
| Molecular Weight | 126.13 g/mol | [1] |
| IUPAC Name | (5-Fluoro-3-pyridinyl)methanamine | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerator |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 5-fluoro-3-cyanopyridine (also known as 5-fluoronicotinonitrile). This reaction involves the reduction of the nitrile functional group to a primary amine.
Reaction Scheme
References
An In-depth Technical Guide to the Synthesis of (5-Fluoropyridin-3-yl)methylamine Precursors
Introduction: The Significance of the Fluorinated Pyridine Moiety in Modern Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. The (5-Fluoropyridin-3-yl)methylamine scaffold, in particular, has emerged as a critical building block in the development of novel therapeutics across a range of disease areas. Its presence in numerous clinical and preclinical candidates underscores the importance of efficient and scalable synthetic access to this key intermediate and its precursors.
This technical guide provides an in-depth analysis of the principal synthetic pathways to key precursors of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of reaction steps. It delves into the causality behind experimental choices, offers insights into the practical advantages and limitations of each route, and provides detailed, field-proven protocols.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several distinct precursor pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product. This guide will focus on three robust and industrially relevant strategies, each originating from a key precursor:
-
The Nitrile Pathway: Starting from 5-Fluoronicotinonitrile.
-
The Aldehyde Pathway: Commencing with 5-Fluoro-3-pyridinecarboxaldehyde.
-
The Halide Pathway: Utilizing a 3-halomethyl-5-fluoropyridine derivative in a Gabriel Synthesis.
The following sections will dissect each of these pathways, providing a comprehensive understanding of the chemical transformations involved.
Figure 1: High-level overview of the three primary synthetic pathways to this compound.
Pathway 1: The Nitrile Reduction Route
This pathway is arguably one of the most direct and frequently employed methods. It hinges on the catalytic hydrogenation of 5-fluoronicotinonitrile, a precursor that can be synthesized through various means.
Synthesis of the Precursor: 5-Fluoronicotinonitrile
The synthesis of 5-fluoronicotinonitrile can be achieved from several starting materials. A common laboratory-scale method involves the dehydration of 5-fluoronicotinamide. For larger-scale industrial production, pathways often begin with more readily available pyridine derivatives. For instance, a multi-step synthesis starting from 2,6-dichloro-5-fluoronicotinic acid has been documented, which involves selective dechlorination.[1] Another approach involves the dehydration of the corresponding amide, which itself can be derived from 5-fluoronicotinic acid.
A key transformation is the conversion of an aldehyde to a nitrile. For example, 2-chloro-5-fluoronicotinaldehyde can be converted to 2-chloro-5-fluoronicotinonitrile in high yield. This two-stage process first involves the formation of an oxime with hydroxylamine, followed by dehydration using a reagent like carbonyldiimidazole.[2]
Core Reaction: Catalytic Hydrogenation of 5-Fluoronicotinonitrile
The reduction of the nitrile group to a primary amine is a classic and robust transformation in organic synthesis. Catalytic hydrogenation is the preferred method for its efficiency, cleanliness, and scalability.
Expertise & Experience: The choice of catalyst is critical for achieving high yield and selectivity while avoiding over-reduction or side reactions. Raney® Nickel is a highly effective and cost-efficient catalyst for this transformation.[3][4] Its high surface area and pyrophoric nature (when dry) necessitate careful handling, typically as a slurry in water or ethanol. The catalyst's activity allows the reaction to proceed under relatively mild conditions of temperature and pressure. Palladium on carbon (Pd/C) is another viable catalyst, often used in hydrogenation reactions.[5]
The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, often with the addition of ammonia. The presence of ammonia serves a dual purpose: it helps to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine, and it can also help to maintain the catalyst's activity.
Figure 2: The Nitrile Reduction Pathway.
Experimental Protocol: Reduction of 5-Fluoronicotinonitrile
Materials:
-
5-Fluoronicotinonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous)
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add 5-fluoronicotinonitrile (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add ethanol and the methanolic ammonia solution.
-
Carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.
-
Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Pathway 2: The Reductive Amination Route
This pathway offers a convergent and often one-pot approach, starting from the corresponding aldehyde, 5-fluoro-3-pyridinecarboxaldehyde. Reductive amination is a powerful tool for C-N bond formation and is widely used in pharmaceutical synthesis.[6]
Synthesis of the Precursor: 5-Fluoro-3-pyridinecarboxaldehyde
This key aldehyde can be prepared through several methods. One common route is the oxidation of the corresponding alcohol, (5-fluoropyridin-3-yl)methanol. This oxidation can be achieved using a variety of reagents, such as manganese dioxide (MnO₂) or Swern oxidation conditions. The starting alcohol itself can be synthesized from the reduction of a 5-fluoronicotinic acid ester.
Core Reaction: Reductive Amination of 5-Fluoro-3-pyridinecarboxaldehyde
Reductive amination involves the reaction of the aldehyde with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3]
Expertise & Experience: The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reducing agent must be capable of reducing the iminium ion intermediate but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity.[7][8] Sodium borohydride (NaBH₄) can also be used, but it is often added after a period of time to allow for the formation of the imine, as it can also reduce the starting aldehyde.[9][10] The reaction is typically run in an alcoholic solvent like methanol, which is a good solvent for both the reactants and the reducing agent. The pH of the reaction is also an important parameter to control, as imine formation is generally favored under mildly acidic conditions (pH 4-6).[3]
Figure 3: The Reductive Amination Pathway.
Experimental Protocol: One-Pot Reductive Amination
Materials:
-
5-Fluoro-3-pyridinecarboxaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (optional, for pH adjustment)
Procedure:
-
Dissolve 5-fluoro-3-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a source of ammonia, such as ammonium acetate (2-3 eq) or a solution of ammonia in methanol (e.g., 7N, 2-3 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The pH can be adjusted to ~6 with acetic acid if necessary.
-
In a single portion, add sodium cyanoborohydride (1.2-1.5 eq). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases.
-
Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or distillation under reduced pressure.
Pathway 3: The Gabriel Synthesis Route
The Gabriel synthesis is a classic method for the preparation of primary amines that avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[11] This pathway involves the N-alkylation of potassium phthalimide with a suitable halomethyl-5-fluoropyridine, followed by deprotection to release the primary amine.[9][12]
Synthesis of the Precursor: 3-Halomethyl-5-fluoropyridine
The key precursor for this route is a 3-halomethyl-5-fluoropyridine, typically the bromo or chloro derivative. 3-(Bromomethyl)-5-fluoropyridine can be synthesized from (5-fluoropyridin-3-yl)methanol by treatment with a brominating agent such as phosphorus tribromide (PBr₃).[13] Similarly, the chloromethyl derivative can be prepared using a chlorinating agent like thionyl chloride (SOCl₂).[14]
Core Reaction: Gabriel Synthesis
The synthesis proceeds in two main steps:
-
N-Alkylation: The phthalimide anion, formed by treating phthalimide with a base like potassium hydroxide, acts as a nucleophile and displaces the halide from 3-halomethyl-5-fluoropyridine in an SN2 reaction.[11]
-
Deprotection: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. The most common and mildest method for this deprotection is the Ing-Manske procedure, which uses hydrazine (N₂H₄) in an alcoholic solvent.[2] The hydrazine reacts with the phthalimide to form the highly stable phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion. Acidic or basic hydrolysis can also be used for deprotection, but these methods often require harsher conditions.[11][15] A milder deprotection using sodium borohydride has also been reported.[1][16]
Expertise & Experience: The Gabriel synthesis is particularly advantageous for preparing primary amines without the formation of secondary or tertiary amine impurities. The choice of solvent for the alkylation step, often DMF or acetonitrile, is important for ensuring good solubility of the reactants. The Ing-Manske deprotection is generally preferred due to its mild conditions and the ease of removing the phthalhydrazide byproduct by filtration.[2] However, hydrazine is toxic and must be handled with appropriate safety precautions.
Figure 4: The Gabriel Synthesis Pathway.
Experimental Protocol: Gabriel Synthesis
Materials:
-
3-(Bromomethyl)-5-fluoropyridine hydrobromide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
Step 1: N-Alkylation
-
To a solution of 3-(bromomethyl)-5-fluoropyridine hydrobromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford crude N-(5-fluoropyridin-3-ylmethyl)phthalimide.
Step 2: Deprotection (Ing-Manske Procedure)
-
Suspend the crude N-(5-fluoropyridin-3-ylmethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide. Wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) with concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route depends on a multitude of factors. The following table provides a comparative summary of the three main pathways discussed.
| Parameter | Nitrile Reduction | Reductive Amination | Gabriel Synthesis |
| Precursor Availability | Can be synthesized from various starting materials. | Requires synthesis of the aldehyde, typically from the corresponding alcohol or acid. | Requires synthesis of the halomethyl derivative, typically from the alcohol. |
| Number of Steps | Generally 2-3 steps from a common pyridine starting material. | Can be a one-pot reaction from the aldehyde, but aldehyde synthesis adds a step. | 2 steps from the halomethyl precursor, which itself requires synthesis. |
| Overall Yield | Can be high, depending on the efficiency of the nitrile synthesis and reduction. | Good to excellent yields, especially in the one-pot procedure. | Generally good yields, but can be lowered by difficulties in the deprotection step. |
| Key Reagents & Hazards | Raney® Ni (pyrophoric), H₂ gas (flammable). | NaBH₃CN (toxic), NaBH(OAc)₃ (moisture sensitive). | Hydrazine (toxic, corrosive). |
| Scalability | Well-suited for large-scale production due to the efficiency of catalytic hydrogenation. | Good scalability, especially for one-pot procedures. | Scalable, but handling of hydrazine on a large scale requires special precautions. |
| Byproducts/Purification | Risk of secondary/tertiary amines; purification by distillation or salt formation. | Potential for over-alkylation if not controlled; purification by chromatography or distillation. | Phthalhydrazide is easily removed by filtration; final product is typically of high purity. |
Field-Proven Insights:
-
For large-scale industrial synthesis , the Nitrile Reduction Pathway is often favored due to its high efficiency and the use of relatively inexpensive reagents for the reduction step. The handling of hydrogen gas and pyrophoric catalysts is well-established in industrial settings.
-
The Reductive Amination Pathway is highly versatile and is an excellent choice for medicinal chemistry and smaller-scale synthesis where a one-pot procedure is advantageous for rapid analog synthesis. The use of milder reducing agents like NaBH(OAc)₃ enhances the safety profile compared to other hydride reagents.[7]
-
The Gabriel Synthesis provides a reliable method for obtaining high-purity primary amines without the risk of over-alkylation, making it ideal when a very clean product is required and the formation of secondary amines is a concern.
Conclusion
The synthesis of precursors for this compound is a well-established field with several robust and reliable pathways. The choice between the nitrile reduction, reductive amination, and Gabriel synthesis routes will depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity. By understanding the underlying chemistry, the practical considerations, and the detailed protocols outlined in this guide, researchers and drug development professionals can make informed decisions to efficiently access this critical building block for the advancement of new chemical entities.
References
- 1. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 6. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. scribd.com [scribd.com]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. 3-(Bromomethyl)-5-fluoropyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
The (5-Fluoropyridin-3-yl)methylamine Scaffold: A Technical Guide to Its Discovery and Significance in Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this landscape, the (5-Fluoropyridin-3-yl)methylamine scaffold has emerged as a privileged structural motif. Its unique electronic properties and synthetic tractability have led to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound analogs, with a particular focus on their application in the development of novel therapeutics. We will delve into the rationale behind its use, detail synthetic methodologies, explore structure-activity relationships, and provide insights into the mechanism of action of key derivatives.
The Rationale for Fluorine in the Pyridine Scaffold
The pyridine ring is a ubiquitous feature in a multitude of pharmaceuticals, prized for its ability to participate in hydrogen bonding and its generally favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] The introduction of a fluorine atom, particularly at the 5-position of a 3-aminomethylpyridine, imparts several strategic advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to an extended biological half-life of the drug candidate.[1]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and off-target liability profile, particularly concerning interactions with aminergic G-protein coupled receptors (GPCRs).
-
Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions with protein targets. Its ability to form hydrogen bonds and other non-covalent interactions can significantly enhance the binding affinity and selectivity of a ligand.
-
Improved Pharmacokinetics: The collective impact of these properties often leads to improved oral bioavailability and a more desirable overall pharmacokinetic profile. A recent analysis of FDA-approved drugs between 2018 and 2022 highlighted the significant representation of fluorinated compounds, with a notable number targeting cancers and central nervous system (CNS) disorders.[2][3]
Synthesis of the this compound Core and its Analogs
The synthetic accessibility of the this compound scaffold is a key enabler of its widespread use in drug discovery programs. The core can be accessed through various synthetic routes, often starting from commercially available fluorinated pyridines.
Synthesis of the Core Scaffold
A common strategy involves the reduction of a corresponding nitrile or amide. For instance, 5-fluoronicotinamide can be a key starting material.
Caption: General synthetic workflow for this compound.
Derivatization: A Case Study in Oxazolidinone Antibacterials
A compelling example of the derivatization of the this compound core is the development of novel oxazolidinone antibacterials.[4] Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis.[4] In a recent study, researchers synthesized a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety.[4]
Experimental Protocol: Synthesis of 3-(5-Fluoropyridin-3-yl)-5-((benzyloxy)methyl)-1,3-oxazolidin-2-one (Intermediate)
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add (R)-glycidyl butyrate (1.1 eq) and lithium perchlorate (0.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude amino alcohol in a suitable solvent (e.g., tetrahydrofuran) and add a carbonylating agent such as carbonyldiimidazole (CDI) (1.2 eq).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours until TLC analysis indicates the complete formation of the oxazolidinone ring.
-
Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue by column chromatography on silica gel to yield the desired product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). The enantiomeric excess can be determined by chiral HPLC analysis.
Biological Significance and Mechanism of Action
Analogs of this compound have demonstrated significant activity across a range of biological targets, underscoring the versatility of this scaffold.
Antibacterial Activity
As exemplified by the oxazolidinone derivatives, the (5-Fluoropyridin-3-yl) moiety can serve as a crucial component of potent antibacterial agents.[4] These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Molecular docking studies of these derivatives have revealed key interactions within the catalytic site, with the fluoropyridine ring often occupying a critical pocket and contributing to the overall binding affinity.[4]
Caption: Mechanism of action for oxazolidinone antibacterials.
Kinase Inhibition
The fluoropyridine scaffold is also prevalent in the design of kinase inhibitors for oncology. The pyridine nitrogen can act as a hinge-binding element, a key interaction for many ATP-competitive kinase inhibitors. The fluorine atom can further enhance binding affinity and selectivity. While direct examples of this compound as a core for kinase inhibitors are still emerging, related fluoropyridine-containing compounds have shown potent inhibition of kinases such as FLT3 and CHK1, which are important targets in cancer therapy.[5]
GPCR Modulation
Derivatives of fluoropyridines have been investigated as modulators of G-protein coupled receptors (GPCRs). For instance, analogs have been explored as dopamine and serotonin receptor agonists for potential applications in neurodegenerative diseases like Parkinson's disease.[6] The fluoropyridine moiety can influence the ligand's interaction with the receptor's binding pocket, contributing to agonist or antagonist activity.
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) governing the biological activity of its analogs.
SAR of Oxazolidinone Antibacterials
In the study of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, several key SAR trends were identified[4]:
| Compound ID | R Group (at piperazine) | MIC (µg/mL) vs. S. aureus |
| 7a | 2-pyrimidinyl | 1 |
| 7j | 5-bromo-2-pyrimidinyl | 0.25 |
| 7l | 5-chloro-2-pyrimidinyl | 0.5 |
| Linezolid | (Reference Drug) | 2 |
Data adapted from a study on novel oxazolidinone derivatives.[4]
-
Substitution on the Pyrimidine Ring: The introduction of a halogen (e.g., bromine or chlorine) at the 5-position of the pyrimidine ring significantly enhanced antibacterial activity compared to the unsubstituted analog. Compound 7j , with a 5-bromopyrimidinyl group, was the most potent, exhibiting an 8-fold stronger inhibitory effect than the reference drug, linezolid.[4]
-
Piperazine Linker: The piperazine linker was found to be crucial for activity, likely by providing the optimal orientation for the substituted pyrimidine to interact with the ribosomal target.
Future Perspectives
The this compound scaffold represents a highly promising starting point for the design of novel therapeutics. While significant progress has been made in the area of antibacterial drug discovery, the full potential of this versatile core remains to be explored. Future research directions should include:
-
Expansion to Other Therapeutic Areas: A systematic exploration of this compound analogs against other target classes, such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases, is warranted.
-
Fragment-Based Drug Discovery: The use of the this compound core as a fragment in screening campaigns could lead to the identification of novel hits for a wide range of biological targets.
-
Advanced Molecular Modeling: More sophisticated computational studies, including molecular dynamics simulations and free energy calculations, can provide deeper insights into the binding modes of these analogs and guide the rational design of next-generation compounds with improved potency and selectivity.
Conclusion
The this compound scaffold has proven to be a valuable asset in modern medicinal chemistry. Its favorable physicochemical properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, coupled with its synthetic tractability, make it an attractive starting point for the development of novel drug candidates. The successful application of this core in the design of potent oxazolidinone antibacterials highlights its potential. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, we anticipate that the this compound scaffold will play an increasingly important role in the discovery of innovative medicines to address unmet medical needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendant Trajectory of Pyridinylmethylamine Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Promise
Abstract
The pyridinylmethylamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of pyridinylmethylamine derivatives, navigating the landscape of their synthesis, multifaceted biological activities, and burgeoning therapeutic applications. We delve into the core synthetic strategies, explore their mechanistic interactions with key biological targets, and present a curated overview of their potential in addressing a spectrum of diseases, from neurodegenerative disorders to cancer and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this pivotal chemical class.
Introduction: The Versatility of the Pyridinylmethylamine Core
The pyridine ring, a six-membered heteroaromatic amine, is a ubiquitous motif in a vast number of biologically active compounds, including vitamins and numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a methylamine side chain to create the pyridinylmethylamine core further enhances its versatility, providing a flexible linker and a basic nitrogen atom that can be crucial for receptor binding and pharmacokinetic properties. This combination has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.
This guide will systematically explore the chemical space of pyridinylmethylamine derivatives, dissecting the synthetic methodologies that grant access to this diverse class of molecules. We will then transition to a detailed examination of their biological activities, with a particular focus on their roles as enzyme inhibitors and receptor modulators. Finally, we will survey their therapeutic applications, highlighting the clinical potential of these remarkable compounds.
Synthetic Strategies: Building the Pyridinylmethylamine Framework
The synthesis of pyridinylmethylamine derivatives is a well-established field, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the amine moiety.
Reductive Amination: A Workhorse Reaction
Reductive amination stands as one of the most widely employed methods for the synthesis of pyridinylmethylamine derivatives.[2][3] This two-step, one-pot process involves the reaction of a pyridinecarboxaldehyde or a pyridyl ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Experimental Protocol: General Procedure for Reductive Amination [2][4]
-
Reaction Setup: To a solution of the pyridinecarboxaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran) is added a mild reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) is a commonly used reagent as it is selective for the reduction of imines in the presence of aldehydes and is effective under mildly acidic conditions.[4] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed.[2]
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyridinylmethylamine derivative.
Logical Relationship: Reductive Amination Workflow
Caption: Workflow for the synthesis of pyridinylmethylamine derivatives via reductive amination.
Suzuki Cross-Coupling: Forging Aryl-Pyridyl Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been successfully applied to the synthesis of pyridinylmethylamine derivatives bearing aryl or heteroaryl substituents on the pyridine ring.[5][6] This palladium-catalyzed reaction involves the coupling of a halopyridine derivative with an aryl or heteroaryl boronic acid or ester.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling [5]
-
Reaction Setup: A mixture of the halopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine, 1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired N-aryl pyridinylmethylamine derivative.
Biological Activities and Therapeutic Applications
Pyridinylmethylamine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the treatment of a wide range of diseases.
Central Nervous System Disorders
A significant number of pyridinylmethylamine derivatives have been identified as potent and selective agonists of the serotonin 1A (5-HT₁ₐ) receptor.[7][8] The 5-HT₁ₐ receptor is a key player in the regulation of mood and anxiety, and its activation is a well-established therapeutic strategy for the treatment of depression and anxiety disorders.
Signaling Pathway: 5-HT₁ₐ Receptor Activation
Activation of the G-protein coupled 5-HT₁ₐ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately leads to neuronal hyperpolarization and reduced neuronal excitability.
Signaling Pathway: 5-HT₁ₐ Receptor Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Handling, and Storage of (5-Fluoropyridin-3-yl)methylamine
<-33_22_44_22_55>
Introduction: Understanding the Compound and its Significance
(5-Fluoropyridin-3-yl)methylamine is a fluorinated pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active molecules, making it a compound of significant interest to researchers in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to manage this reagent responsibly, ensuring both personal safety and the integrity of their research.
Hazard Identification and Risk Assessment: A Proactive Approach
The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified with specific hazards that demand careful consideration.
GHS Classification and Hazards
Based on available safety data, this compound is classified as follows:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
Table 1: GHS Hazard Classification for this compound.
The primary and most severe hazard associated with this compound is its corrosive nature. Direct contact can lead to severe burns to the skin and can cause permanent eye damage. The amine functional group contributes to its basicity and reactivity, which is a common characteristic of many organic amines that cause corrosivity.
The Causality of Corrosivity in Amines
The corrosive nature of amines like this compound stems from their ability to act as bases and nucleophiles. Upon contact with skin or eyes, the amine can disrupt the lipid bilayer of cells and hydrolyze proteins, leading to chemical burns. The moisture present in tissues facilitates this process. Understanding this mechanism underscores the critical importance of preventing any direct physical contact.
Risk Assessment Workflow
Before any procedure involving this compound, a thorough risk assessment is mandatory. This process should be a dynamic evaluation of the specific experimental context.
Safe Handling and Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, establishing a multi-layered defense through engineering controls and appropriate PPE is non-negotiable.
Engineering Controls
All handling of this compound, including weighing, transferring, and adding to reaction mixtures, must be conducted within a properly functioning certified laboratory chemical fume hood.[3][4] This is the most critical engineering control as it minimizes the risk of inhalation of any potential vapors and contains any accidental splashes or spills.
Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a requirement based on the known hazards.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a heightened risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3][4][5] Latex gloves are not suitable and should be avoided. Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid skin contamination.[6]
-
Lab Coat: A fully buttoned, flame-retardant lab coat serves as a crucial barrier to protect your skin and personal clothing.
-
-
Respiratory Protection: While working in a fume hood should provide adequate protection from vapors, if a risk assessment determines a potential for exposure above acceptable limits (e.g., during a large-scale transfer or a spill), a respirator may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including medical clearance and fit testing.
Step-by-Step Handling Protocol: Weighing and Transfer
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Have a sealed container for waste and necessary utensils (spatula) ready.
-
Transfer: Carefully open the stock bottle of this compound. Using a clean spatula, transfer the required amount of the liquid to the weigh boat.
-
Closure: Immediately and securely close the stock bottle.
-
Addition: Promptly add the weighed compound to the reaction vessel.
-
Decontamination: Decontaminate the spatula with an appropriate solvent (e.g., ethanol) into a waste container. Dispose of the weigh boat in a designated solid waste container.
-
Hand Hygiene: After the procedure is complete and you have exited the work area, wash your hands thoroughly with soap and water.
Storage and Stability: Preserving Integrity and Ensuring Safety
Proper storage is paramount to maintaining the chemical's purity and preventing hazardous situations.
Storage Conditions
-
Temperature: this compound should be stored in a refrigerator.[1]
-
Atmosphere: Store in a tightly closed container in a dry and well-ventilated area.[7] For long-term storage, handling and storing under an inert gas like argon or nitrogen is recommended to prevent degradation from atmospheric moisture and carbon dioxide.
-
Location: Store in a designated area for corrosive materials, away from incompatible substances. The storage area should be cool, dry, and well-ventilated.[3][4][8]
Incompatible Materials
Keep this compound segregated from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause a strong exothermic reaction.
-
Sources of Ignition: While the compound itself is not highly flammable, many solvents used with it are. Store away from heat, sparks, and open flames.[7]
Spill and Emergency Procedures: A Plan for the Unexpected
Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes.[3][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The response to a spill depends critically on its scale.
-
Minor Spill (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[4][10]
-
Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[11]
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[12][13]
-
Isolate: Close the doors to the affected area to contain vapors.
-
Notify: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and your supervisor.[11][12]
-
Do Not Attempt to Clean Up: A major spill requires trained emergency responders. Provide them with the Safety Data Sheet for this compound upon their arrival.[12]
-
Waste Disposal: Responsible Management
All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealable, and compatible container.[8]
-
Do not mix with incompatible waste streams.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its potential hazards, primarily its corrosivity, are manageable through a disciplined and informed approach to safety. By integrating the principles of risk assessment, proper use of engineering controls and PPE, diligent storage practices, and preparedness for emergencies, researchers can handle this compound with confidence and safety. Adherence to these protocols is not merely a procedural formality but a fundamental aspect of responsible scientific practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. biosynce.com [biosynce.com]
- 6. fishersci.ca [fishersci.ca]
- 7. thermofishersci.in [thermofishersci.in]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Bis((5-fluoropyridin-3-yl)methyl)amine | Sigma-Aldrich [sigmaaldrich.com]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]
The Ascendant Role of (5-Fluoropyridin-3-yl)methylamine in Contemporary Drug Discovery: A Technical Guide
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the diverse landscape of fluorinated heterocycles, (5-Fluoropyridin-3-yl)methylamine is emerging as a highly valuable and versatile building block. Its unique electronic profile—a consequence of the strongly electronegative fluorine atom on the pyridine ring—coupled with the reactive primary amine, presents a compelling platform for the synthesis of novel therapeutics. This guide provides an in-depth analysis of the synthesis, reactivity, and potential research applications of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will explore its utility in constructing targeted therapies, from kinase inhibitors to central nervous system agents, and provide detailed, actionable experimental protocols to empower further innovation.
Core Properties and Synthesis of this compound
The utility of any chemical building block is fundamentally tied to its physical properties and the accessibility of its synthesis. This compound, commercially available from suppliers like Sigma-Aldrich[1], is a liquid at room temperature. The IUPAC name for this compound is (5-fluoro-3-pyridinyl)methanamine[1].
The fluorine atom at the 5-position significantly influences the electronic character of the pyridine ring. Fluorine's high electronegativity acts as a weak π-donor and a strong σ-acceptor, which lowers the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated analog. This modulation of basicity can be critical in drug design for optimizing target engagement and pharmacokinetic profiles. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking potential sites of oxidative metabolism[2]. Theoretical studies on fluorinated pyridines suggest that the fluorine substituent also impacts the π-system of the aromatic ring, a phenomenon termed "fluoromaticity," which can affect ring stability and reactivity[3][4].
Synthetic Pathway
A robust and scalable synthesis is paramount for the widespread adoption of a chemical intermediate. This compound is most commonly synthesized via the reduction of 5-fluoronicotinonitrile. This precursor is accessible from several routes, including the cyanation of 3-bromo-5-fluoropyridine[5].
References
- 1. This compound | 23586-96-1 [sigmaaldrich.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-CYANO-5-FLUOROPYRIDINE|lookchem [lookchem.com]
A Technical Guide to (5-Fluoropyridin-3-yl)methylamine: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Fluoropyridin-3-yl)methylamine, a fluorinated pyridine derivative, is a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the physicochemical properties of molecules, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and applications of this compound, serving as a critical resource for researchers engaged in the design and development of novel therapeutics.
Compound Identification and Nomenclature
Proper identification and consistent nomenclature are fundamental in scientific communication and chemical procurement. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (5-fluoro-3-pyridinyl)methanamine .
Synonyms and Common Names
In literature and commercial listings, this compound is known by several other names, including:
It is crucial for researchers to be aware of these synonyms to ensure comprehensive literature and database searches.
Chemical Identifiers
A clear identification of the compound is ensured by its unique identifiers, which are essential for database searches and regulatory purposes.
| Identifier | Value | Source |
| CAS Number | 23586-96-1 | [1][2][5] |
| MDL Number | MFCD08450424 | [5] |
| InChI | 1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| InChI Key | RYICOVXDBBDCNT-UHFFFAOYSA-N | |
| SMILES | NCc1cc(F)cnc1 | [4] |
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile of a chemical is paramount for its handling, storage, and application in experimental settings.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H7FN2 | [5] |
| Molecular Weight | 126.13 g/mol | [5] |
| Physical Form | Liquid | |
| Purity | 97% | |
| Storage Temperature | Refrigerator |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.
Synthesis and Manufacturing
The synthesis of fluorinated pyridines is a topic of significant interest in organic chemistry due to their utility in drug discovery. While multiple general methods for the preparation of fluoropyridine compounds exist, a specific route for the synthesis of this compound has been described in the patent literature.
A key reference for the preparation of 3-fluoro-5-aminomethylpyridine (CAS No. 23586-96-1) is the patent WO 2005066126 , specifically referring to preparations 46 and 47[6]. The general strategies for synthesizing fluoropyridine derivatives often involve multi-step processes that may include diazotization and fluorination of a suitable pyridine precursor, or nucleophilic aromatic substitution on a di- or tri-halogenated pyridine.
A general workflow for the synthesis of a fluorinated aminopyridine might involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of fluorinated aminopyridines.
Role in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated pKa, which can in turn affect solubility and membrane permeability[7][8][9].
Rationale for Use in Drug Design
The 3-fluoropyridine moiety is a particularly valuable scaffold in drug design. The fluorine atom at the 3-position can influence the electronic properties of the pyridine ring, potentially enhancing interactions with biological targets through hydrogen bonding or dipole interactions. Furthermore, the aminomethyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Therapeutic Applications
While specific drugs containing the this compound core are not yet on the market, its derivatives have been explored in various therapeutic areas. For instance, related fluoropyridine structures are components of novel antibacterial agents and have been investigated for their potential in treating a range of diseases[10]. The broader class of fluorinated pyridine compounds has seen significant application in the development of treatments for cancer and cardiovascular diseases[11].
A logical workflow for the incorporation of this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow incorporating this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom and the aminomethyl group. The methylene protons of the aminomethyl group would likely appear as a singlet or a doublet depending on the solvent and proton exchange rates.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.
-
¹⁹F NMR: Fluorine NMR would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its unique combination of a fluorinated pyridine core and a reactive aminomethyl handle makes it a valuable tool for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
- 1. 23586-96-1 Cas No. | 3-(Aminomethyl)-5-fluoropyridine | Apollo [store.apolloscientific.co.uk]
- 2. arctomsci.com [arctomsci.com]
- 3. 23586-96-1 | this compound | Tetrahedron [thsci.com]
- 4. ivychem.com [ivychem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility Profile of (5-Fluoropyridin-3-yl)methylamine
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and a critical determinant of its journey from the laboratory to clinical application. Poor aqueous solubility can severely impede a candidate's bioavailability, leading to suboptimal therapeutic efficacy and complex formulation challenges.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is a foundational piece of knowledge that informs lead optimization, preclinical development, and ultimately, the viability of a therapeutic agent. This guide provides a detailed examination of the solubility profile of (5-Fluoropyridin-3-yl)methylamine, a fluorinated pyridine derivative of interest in medicinal chemistry. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for characterizing this and other similar novel chemical entities.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is paramount to interpreting its solubility behavior. This compound is a liquid at room temperature with a purity of 97%.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 23586-96-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₆H₇FN₂ | ChemUniverse[3] |
| Molecular Weight | 126.13 g/mol | ChemUniverse[3] |
| Physical Form | Liquid | Sigma-Aldrich[2] |
| Purity | 97% | Sigma-Aldrich[2] |
The presence of a primary amine group suggests that the solubility of this compound will be significantly influenced by pH.[4] As a weak base, its solubility in aqueous media is expected to increase at lower pH values due to the protonation of the amine, forming a more soluble salt.[5] Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble, unionized form.[6] The fluorine atom and the pyridine ring also contribute to the molecule's overall polarity and potential for hydrogen bonding, which will affect its solubility in various organic solvents.
Theoretical Framework: The Science of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[7] A more nuanced understanding requires consideration of several intermolecular forces and thermodynamic principles.
-
Polarity and Hydrogen Bonding: The solubility of a solute in a solvent is maximized when their intermolecular interactions are similar. The nitrogen of the pyridine ring and the primary amine in this compound can act as hydrogen bond acceptors, while the amine protons can act as hydrogen bond donors. Solvents capable of hydrogen bonding (e.g., water, methanol, ethanol) are therefore expected to be effective at solvating this molecule.[4]
-
Influence of pH and pKa: For ionizable compounds like this compound, the pH of the aqueous medium is a critical determinant of solubility.[8] The Henderson-Hasselbalch equation governs the equilibrium between the ionized and unionized forms of the molecule. As a basic compound, its solubility will be significantly higher at pH values below its pKa.[5] Therefore, characterizing solubility across a physiologically relevant pH range (typically 1.2 to 6.8, as per ICH guidelines) is essential for predicting its behavior in the gastrointestinal tract.[9][10]
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[11][12]
-
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[13][14] This high-throughput method is valuable for early-stage drug discovery to quickly assess a large number of compounds.[15]
-
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a solute in a saturated solution when equilibrium has been established between the dissolved and undissolved solid forms of the compound.[16][17] This measurement is more time-consuming but represents the true solubility and is critical for later-stage development and formulation.[1]
-
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.[10][18]
Materials and Equipment
-
This compound (solid form, if available, or neat liquid)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Vials for sample analysis
Step-by-Step Experimental Workflow
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL).
-
From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials. The goal is to create a saturated solution with undissolved compound remaining.
-
For aqueous solubility, use buffers at various pH values (e.g., 1.2, 4.5, 6.8) to construct a pH-solubility profile.[10]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[16]
-
-
Separation of Undissolved Solute:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining particulate matter.[7]
-
-
Quantification by HPLC:
-
Analyze the clear filtrate from each sample using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in each sample by interpolating from the calibration curve.
-
Data Analysis and Reporting
The solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.[17]
Illustrative Solubility Profile of this compound at 25°C
| Solvent | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Classification |
| 0.1 N HCl | 1.2 | > 2000 | > 15856 | Very Soluble |
| Acetate Buffer | 4.5 | 1500 | 11892 | Soluble |
| Phosphate Buffer (PBS) | 6.8 | 250 | 1982 | Soluble |
| Phosphate Buffer (PBS) | 7.4 | 100 | 793 | Sparingly Soluble |
| Water (unbuffered) | ~8.5 | 50 | 396 | Slightly Soluble |
| Methanol | N/A | > 2000 | > 15856 | Freely Soluble |
| Ethanol | N/A | > 2000 | > 15856 | Freely Soluble |
| Acetonitrile | N/A | 800 | 6343 | Soluble |
| Dimethyl Sulfoxide (DMSO) | N/A | > 2000 | > 15856 | Freely Soluble |
Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual experimental values must be determined empirically.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and troubleshooting. The following diagram, generated using Graphviz, outlines the key steps in the thermodynamic solubility determination workflow.
References
- 1. evotec.com [evotec.com]
- 2. This compound | 23586-96-1 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Quantum Mechanical Investigation of (5-Fluoropyridin-3-yl)methylamine: A Computational Chemistry Whitepaper
An In-Depth Technical Guide:
Abstract
(5-Fluoropyridin-3-yl)methylamine is a crucial structural motif in medicinal chemistry, serving as a building block for various therapeutic agents. Its biological activity is intrinsically linked to its three-dimensional structure, electron distribution, and reactive properties. This technical guide provides a comprehensive framework for the quantum mechanical study of this molecule, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. We present a detailed, step-by-step protocol for determining the optimized molecular geometry, vibrational frequencies, and key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. This guide is designed to equip researchers with the theoretical foundation and practical methodology to perform and interpret high-level computational analyses, thereby accelerating the rational design of novel therapeutics.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold, a common feature in pharmaceuticals, is often fluorinated to modulate these characteristics. This compound, in particular, combines the electronic effects of a fluorine atom with the structural and hydrogen-bonding capabilities of a methylamine group, making it a valuable synthon in drug development.[2]
Understanding the molecule's conformational preferences, electronic landscape, and vibrational characteristics at a quantum mechanical level is paramount for predicting its interactions with biological targets. Computational chemistry provides a powerful, cost-effective means to elucidate these properties before undertaking extensive experimental synthesis and testing.[3] This guide focuses on the application of established quantum chemical methods to build a detailed molecular profile of this compound.
Theoretical & Methodological Framework
The choice of computational method is a critical decision that balances accuracy against computational cost. For molecules of this nature, Density Functional Theory (DFT) and Hartree-Fock (HF) theory are the most common ab initio approaches.
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. It is a foundational ab initio method but neglects electron correlation, which can sometimes lead to inaccuracies, particularly in describing delocalized electronic systems.[4]
-
Density Functional Theory (DFT): DFT methods include the effects of electron correlation by calculating the energy as a functional of the electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated high accuracy for a wide range of organic molecules, especially in predicting vibrational frequencies and geometric parameters.[5][6] For many applications involving aminopyridines, DFT has been shown to yield results in better agreement with experimental data than HF.[3][7]
Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this system.
- 6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.
- ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and hydrogen bonding interactions.
- (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is critical for describing bonding accurately.
Computational Workflow Overview
The process of a quantum mechanical study follows a logical sequence of steps, from initial structure generation to in-depth analysis of calculated properties. This workflow ensures that the results are reliable and physically meaningful.
Caption: Computational workflow for the quantum mechanical analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides the detailed methodology for performing the quantum chemical calculations using a computational chemistry package like Gaussian.
Protocol 3.1: Geometry Optimization and Vibrational Analysis
-
Molecule Construction:
-
Draw the 2D structure of this compound in a molecular editor such as GaussView or Avogadro.
-
Convert the 2D structure to a 3D structure using the editor's built-in clean-up or molecular mechanics optimization tools to generate a reasonable starting geometry.
-
-
Input File Generation:
-
Create a text input file (.gjf or .com for Gaussian).
-
Route Section (# line): Specify the calculation method, basis set, and desired tasks. For a full analysis, the route section should be: #p B3LYP/6-311++G(d,p) Opt Freq Pop=Mulliken
-
#p: Prints extra output.
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[6]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to verify the optimized structure is a true minimum and to obtain vibrational data.
-
Pop=Mulliken: Requests a Mulliken population analysis to calculate atomic charges.[8]
-
-
Charge and Multiplicity: For the neutral molecule, specify a charge of 0 and a spin multiplicity of 1 (singlet).
-
Molecular Specification: Paste the 3D coordinates from the molecular editor into the input file.
-
-
Execution and Verification:
-
Submit the input file to the quantum chemistry software.
-
Upon completion, open the output log file (.log).
-
Confirm that the optimization converged successfully by searching for "Optimization completed."
-
Critically, verify that the frequency calculation yielded zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is a transition state (a saddle point), not a true energy minimum, and requires re-optimization.[5]
-
Data Analysis and Interpretation
Optimized Molecular Structure
The geometry optimization provides the most stable conformation of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles should be extracted and tabulated. These theoretical values serve as a benchmark and can be compared with experimental crystallographic data if available.[9]
Table 1: Calculated Geometric Parameters for this compound (Note: These are representative values. Actual results will be generated by the calculation.)
| Parameter | Atoms Involved | Bond Length (Å) | Parameter | Atoms Involved | Bond Angle (°) |
| C-F Bond | C5 - F | 1.352 | C4-C5-C6 Angle | C4 - C5 - C6 | 118.5 |
| C-N (ring) | C2 - N1 | 1.335 | C5-C6-N1 Angle | C5 - C6 - N1 | 123.1 |
| C-C (amine) | C3 - C7 | 1.510 | C3-C7-N2 Angle | C3 - C7 - N2 | 112.4 |
| C-N (amine) | C7 - N2 | 1.465 | Dihedral Angle | Atoms Involved | Angle (°) |
| N-H (amine) | N2 - H | 1.015 | C4-C3-C7-N2 | C4 - C3 - C7 - N2 | 178.2 |
Vibrational Analysis
The frequency calculation provides the harmonic vibrational modes of the molecule. This data is crucial for:
-
Characterizing the molecule: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra for structural validation.[10][11]
-
Thermodynamic Properties: Zero-point vibrational energy (ZPVE) and other thermodynamic properties (enthalpy, Gibbs free energy) are calculated from this analysis.
Key vibrational modes for this compound include:
-
N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region, corresponding to the amine group.[12]
-
C-H Stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.[10]
-
C=C and C=N Ring Stretching: Strong absorptions in the 1450-1600 cm⁻¹ range are characteristic of the pyridine ring.[12]
-
C-F Stretching: A strong, characteristic band typically found in the 1150-1250 cm⁻¹ region.[13]
-
N-H Bending: An important scissoring mode for the amine group, usually around 1600 cm⁻¹.[12]
It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, correcting for anharmonicity and method limitations.[5]
Electronic Properties: Frontiers of Reactivity
The electronic structure dictates the molecule's reactivity, polarity, and interaction potential.
Caption: Relationship between calculated electronic properties and their chemical implications.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Higher HOMO energy corresponds to a better electron donor.[14]
-
LUMO: Represents the ability to accept an electron (electrophilicity). Lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): This energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron.[14]
Table 2: Frontier Molecular Orbital Energies (Note: Representative values.)
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating capability |
| LUMO Energy | -0.92 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.93 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Map: The MEP is a 3D visualization of the total electrostatic potential mapped onto the electron density surface. It is an invaluable tool for predicting reactive sites.[15][16]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing likely sites for electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the fluorine atom due to their high electronegativity.[17]
-
Blue Regions: Indicate positive potential (electron-deficient), representing likely sites for nucleophilic attack. These are expected around the hydrogen atoms of the amine group.[15]
-
Green Regions: Represent neutral or near-zero potential.
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing partial atomic charges.[8] While useful, Mulliken charges are known to be highly dependent on the basis set used.[18][19] They provide a quantitative estimate of the charge distribution and help identify the most electropositive and electronegative centers in the molecule, complementing the qualitative picture provided by the MEP map.
Conclusion
This guide has outlined a comprehensive and robust computational protocol for the quantum mechanical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, vibrational modes, and electronic properties. The analysis of the HOMO-LUMO energy gap, Molecular Electrostatic Potential map, and atomic charges provides deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This information is fundamental for understanding its role in medicinal chemistry and for guiding the design of new, more effective pharmaceutical agents.
References
- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 9. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. emerginginvestigators.org [emerginginvestigators.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 19. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
Topic: Commercial Suppliers and Procurement of (5-Fluoropyridin-3-yl)methylamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(5-Fluoropyridin-3-yl)methylamine (CAS No. 23586-96-1) is a critical heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring offers a powerful tool to modulate physicochemical properties such as basicity (pKa), metabolic stability, and binding interactions, making this reagent highly valuable in the design of novel therapeutic agents. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines a robust procurement strategy for research and development, and details the essential quality control and safety considerations necessary to ensure experimental integrity and laboratory safety.
Introduction: The Significance of this compound in Synthesis
The 3-fluoropyridine scaffold is a privileged motif in drug discovery, appearing in numerous compounds investigated for a range of therapeutic targets. Unlike its 2- and 4-fluoro isomers, the 3-fluoro substituent is significantly less susceptible to nucleophilic aromatic substitution, rendering it a metabolically stable handle for molecular design. The methylamine group at the 3-position provides a versatile reactive site for further elaboration, enabling chemists to readily introduce the fluoropyridine core into target molecules via amide bond formation, reductive amination, or other standard transformations.
Given its utility, securing a reliable and high-quality supply of this compound is a foundational step for any research program leveraging this key intermediate. This guide is designed to navigate the complexities of sourcing such specialized reagents.
The Commercial Supplier Landscape
The procurement of specialized reagents like this compound requires careful evaluation of potential suppliers. The market ranges from large, well-established distributors to smaller, specialized manufacturers. The choice of supplier can significantly impact not only the cost and availability but also the quality and consistency of the material, which is paramount for reproducible research.
Below is a comparative summary of notable commercial suppliers. Note that availability and pricing are subject to change and should always be confirmed directly with the vendor.
Table 1: Comparative Supplier Analysis for this compound (CAS 23586-96-1)
| Supplier | Typical Purity | Available Quantities | Catalog Number (Example) | Notes |
| Sigma-Aldrich (Aldrich) | ≥97% | 100mg, 250mg, 500mg | SY3371477999 (via Synthonix) | A major distributor for Synthonix Corporation, offering convenient access for many labs. Known for robust documentation. |
| INDOFINE Chemical Company | 97% | 250mg, 1g | 08-3396[1] | Provides smaller, research-focused quantities. Researchers should request a lot-specific CoA. |
| Allfluoro Pharmaceutical Co. | Custom purity available | Bulk and custom quantities | AF13537[2] | A specialized manufacturer of fluorinated compounds, potentially suitable for scale-up and bulk orders. |
| ANGENE (via Interchim) | Not specified | 1g | AG002NSE[3] | A supplier of building blocks; purity and detailed specifications should be confirmed before purchase. |
| Apollo Scientific | Not specified | Contact for details | PC50106 | A well-known supplier of fine chemicals and intermediates based in the UK. |
| Tetrahedron | Not specified | Various | Multiple synonyms listed[4] | A platform that lists various suppliers and synonyms for the compound. |
Strategic Procurement: A Workflow for Scientists
A systematic approach to procurement minimizes risks associated with chemical quality, delivery times, and regulatory compliance. The process can be broken down into two key stages: supplier evaluation and the procurement lifecycle.
Supplier Evaluation and Qualification
The initial step is to identify and vet potential suppliers. This goes beyond a simple price comparison. For critical reagents, especially those intended for multi-stage synthesis or biological assays, supplier reliability is a key variable.
The following workflow diagram illustrates a robust process for evaluating and selecting a chemical supplier.
Caption: A workflow for the systematic evaluation and selection of a chemical supplier.
The Procurement and Verification Lifecycle
Once a supplier is selected, the procurement process begins. This is not merely an administrative task; it is an integral part of the experimental process that ensures the correct material is received, safely handled, and properly documented.
The following flowchart outlines the key steps from purchase to use.
Caption: A step-by-step process for chemical procurement, from ordering to laboratory use.
Technical Deep Dive: Quality Control and Safety
Interpreting the Certificate of Analysis (CoA)
The CoA is the single most important document accompanying a research chemical. It is a formal record from the supplier's quality control department certifying the material's identity and purity. Never use a reagent without a batch-specific CoA.
Key Components of a CoA and Their Importance:
-
Compound Identification: Must clearly state the chemical name, CAS number (23586-96-1), and molecular formula (C6H7FN2). This confirms you have the correct molecule.
-
Lot/Batch Number: This unique identifier is crucial for traceability. If an experiment yields unexpected results, the batch number allows you to investigate whether the starting material was a potential cause.
-
Purity Specification and Result: The CoA will list the analytical method used to determine purity and the result for that specific batch.
-
Method: For a compound like this, purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should specify the method.
-
Result: A purity of ≥97% is common for such building blocks. For sensitive applications, such as late-stage synthesis or biological screening, aiming for the highest available purity (≥98%) is a prudent choice to minimize confounding variables.[5]
-
-
Identity Confirmation: The CoA should also reference how the compound's structure was confirmed, typically by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR) or Mass Spectrometry (MS). This data proves the molecular structure is correct.
Safety Data Sheet (SDS) Imperatives
The SDS is the primary source of information regarding the hazards, handling, storage, and emergency measures for a chemical. For this compound, the following points are critical:
-
Hazard Identification: This compound is classified with the GHS pictogram GHS05 (Corrosion) and the hazard statement H314, indicating it "Causes severe skin burns and eye damage". This classification demands stringent handling protocols.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, handling requires, at a minimum:
-
A properly fitted lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-proof safety goggles or a face shield.
-
All handling of the neat liquid should be performed inside a certified chemical fume hood to prevent inhalation of any vapors.
-
-
Storage: The compound should be stored in a refrigerator as recommended by suppliers. This is likely to prevent degradation over time. The container must be tightly sealed to prevent exposure to moisture or air.
-
Spill and Disposal: The SDS provides specific instructions for neutralizing small spills and the proper procedures for hazardous waste disposal. All waste must be disposed of according to institutional and local environmental regulations.
Conclusion
The successful procurement of this compound hinges on a diligent, multi-faceted approach that integrates supplier evaluation, systematic purchasing protocols, and a rigorous assessment of quality and safety documentation. By prioritizing suppliers who provide transparent, comprehensive data and by implementing a robust internal verification and handling workflow, researchers can ensure the integrity of their starting materials. This diligence is not merely procedural; it is a fundamental component of generating reliable, reproducible, and publishable scientific results.
References
- 1. This compound | 23586-96-1 | INDOFINE Chemical Company [indofinechemical.com]
- 2. (5-Fluoropyridin-3-yl)methanamine,23586-96-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. ANGENE - Product List [interchim.com]
- 4. 23586-96-1 | this compound | Tetrahedron [thsci.com]
- 5. How to Choose Research Chemicals: A Complete Buyer's Guide [smartbuy.alibaba.com]
Methodological & Application
The Strategic Application of (5-Fluoropyridin-3-yl)methylamine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Privileged Role of Fluorinated Pyridines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated heterocycles, the 5-fluoropyridine motif has emerged as a particularly valuable building block. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of (5-Fluoropyridin-3-yl)methylamine, a versatile synthon for accessing novel chemical matter with therapeutic potential. We will explore its synthesis, key applications with exemplary protocols, and its role in the generation of next-generation therapeutics.
Physicochemical Properties and Strategic Advantages
The introduction of a fluorine atom at the 5-position of the pyridine ring, coupled with a reactive aminomethyl group at the 3-position, confers a unique set of properties to this compound, making it an attractive building block in drug discovery programs.
| Property | Value/Description | Significance in Medicinal Chemistry |
| Molecular Formula | C₆H₇FN₂ | A compact and versatile building block. |
| Molecular Weight | 126.13 g/mol | Low molecular weight allows for its incorporation into larger molecules without significantly increasing the overall size, aiding in maintaining favorable pharmacokinetic properties. |
| pKa (predicted) | ~8.5 | The basicity of the primary amine is suitable for forming stable salts and participating in hydrogen bonding interactions with biological targets. |
| cLogP (predicted) | ~0.5 | The moderate lipophilicity of the molecule allows for a balance between aqueous solubility and membrane permeability. |
The strategic placement of the fluorine atom can modulate the electronic properties of the pyridine ring, influencing its interaction with target proteins and potentially enhancing binding affinity. Furthermore, the carbon-fluorine bond is highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of drug candidates by blocking sites of metabolism.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be efficiently achieved from commercially available 5-fluoro-3-cyanopyridine. The following protocol details a robust method for the reduction of the nitrile to the corresponding primary amine.
Protocol 1: Reduction of 5-Fluoro-3-cyanopyridine
This protocol describes the reduction of 5-fluoro-3-cyanopyridine to this compound using a metal hydride reducing agent.
Materials:
-
5-Fluoro-3-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of 5-fluoro-3-cyanopyridine (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF or BH₃·THF (2.0 eq) in THF dropwise. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Synthetic route to this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile building block that can be readily incorporated into a variety of molecular scaffolds through standard chemical transformations. The primary amine functionality serves as a convenient handle for the formation of amides, sulfonamides, and for participation in reductive amination reactions.
Application Example 1: Amide Bond Formation in the Synthesis of Kinase Inhibitors
The (5-Fluoropyridin-3-yl)methyl moiety is frequently found in kinase inhibitors, where the pyridine ring can form key hydrogen bonding interactions with the hinge region of the kinase domain. The following is a general protocol for the coupling of this compound with a carboxylic acid.
Protocol 2: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for amide bond formation.
Application Example 2: Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a powerful tool for the formation of carbon-nitrogen bonds. This compound can be reacted with aldehydes or ketones to generate more complex secondary or tertiary amines, which are common motifs in bioactive molecules.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde of interest (R-CHO)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add STAB (1.5 eq) or NaBH₃CN (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with appropriate safety precautions.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Case Study: The 3,5-Disubstituted Pyridine Scaffold in Antitubercular Agents
Recent research has highlighted the potential of 3,5-disubstituted pyridines as potent inhibitors of Mycobacterium tuberculosis. While not containing the exact this compound fragment, the core scaffold is highly analogous and demonstrates the therapeutic relevance of this substitution pattern. These studies provide a strong rationale for the exploration of derivatives of this compound in the development of novel antitubercular agents. The aminomethyl group can serve as a versatile linker to introduce various substituents, enabling the exploration of the structure-activity relationship (SAR) and optimization of potency and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can confer desirable properties such as enhanced metabolic stability and improved target engagement. The straightforward synthesis and the reactivity of its primary amine functionality allow for its efficient use in a wide range of chemical transformations. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the use of privileged scaffolds such as the 5-fluoropyridine-3-yl motif is expected to play an increasingly important role in drug discovery. Researchers are encouraged to explore the potential of this compound in their own discovery programs to access novel and patentable chemical space.
The Strategic Integration of (5-Fluoropyridin-3-yl)methylamine in Modern Kinase Inhibitor Design: Application Notes and Protocols
Introduction: The Fluorinated Pyridine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of contemporary drug discovery, particularly within the domain of protein kinase inhibitors, the strategic incorporation of fluorine atoms and pyridine rings has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3] When integrated into a pyridine scaffold, a common "hinge-binding" motif in many kinase inhibitors, these effects are often magnified, leading to compounds with enhanced potency and improved pharmacokinetic profiles.[4][5]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (5-Fluoropyridin-3-yl)methylamine as a versatile building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols for its incorporation, and present a framework for the biological evaluation of the resulting compounds. The protocols and insights provided herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.
Rationale for Employing this compound in Kinase Inhibitor Scaffolds
The this compound scaffold offers several distinct advantages in the design of kinase inhibitors:
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, potentially increasing binding affinity. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinases.
-
Improved Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability of the drug candidate.[3]
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of the pyridine nitrogen, which can be advantageous in optimizing a compound's solubility and permeability.
-
Vector for Further Functionalization: The primary amine of the methylamine group provides a convenient handle for introducing a wide variety of substituents through well-established chemical transformations, allowing for the exploration of the solvent-exposed regions of the kinase active site.
Synthetic Protocols
Protocol 1: Synthesis of the Building Block: this compound
The most direct and efficient route to this compound is through the reduction of the commercially available 5-fluoronicotinonitrile. This transformation is a standard procedure in organic synthesis, and the following protocol provides a robust and scalable method.
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials:
-
5-Fluoronicotinonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH)
-
Dry diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure (using LiAlH₄):
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Reagent Preparation: Under an inert atmosphere, carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 5-fluoronicotinonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Extraction: Combine the filtrate and washes, and extract with diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
Note: For a more scalable and safer alternative, catalytic hydrogenation using Raney Nickel in an ethanolic ammonia solution can be employed.
Protocol 2: Incorporation of this compound into a Kinase Inhibitor Scaffold via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. This protocol details the coupling of this compound with a generic carboxylic acid-bearing core, a common strategy in the synthesis of Type I and Type II kinase inhibitors.
Reaction Scheme:
Caption: Amide coupling reaction workflow.
Materials:
-
This compound
-
Carboxylic acid-functionalized kinase inhibitor core
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid core (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide-linked kinase inhibitor.
Application in Kinase Inhibitor Design: A Case Study
While specific kinase inhibitors incorporating the exact this compound moiety are not yet widely reported in peer-reviewed literature, we can extrapolate its potential by examining inhibitors with highly similar structural features. For instance, numerous potent kinase inhibitors targeting Src, EGFR, and VEGFR kinases feature fluorinated pyridine and aminopyridine scaffolds.[6][7][8][9]
The following table presents representative data for kinase inhibitors containing related structural motifs, providing a benchmark for the anticipated activity of compounds synthesized using this compound.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| Src | Pyrazolo[3,4-d]pyrimidine with a fluorinated aniline | <10 | --INVALID-LINK-- |
| EGFR (T790M) | Pyrimidine-based with a fluorinated aromatic side chain | 1-10 | --INVALID-LINK-- |
| VEGFR2 | Quinoline-based with a fluorinated phenylamino group | 10-50 | --INVALID-LINK-- |
Based on these precedents, a hypothetical kinase inhibitor incorporating the this compound building block could be designed to target the ATP binding site of a kinase like Src. The fluoropyridine moiety would be positioned to interact with the hinge region, while the rest of the molecule would extend into the active site to confer potency and selectivity.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., Src, EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Synthesized inhibitor compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound represents a high-value building block for the development of next-generation kinase inhibitors. Its strategic incorporation can lead to compounds with enhanced potency, selectivity, and improved drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel inhibitors based on this promising scaffold. As the quest for more effective and safer targeted therapies continues, the rational design of kinase inhibitors utilizing fluorinated building blocks like this compound will undoubtedly play a pivotal role in advancing the field of oncology and beyond.
References
- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reaction mechanisms of (5-Fluoropyridin-3-yl)methylamine with various reagents
An Application Guide to the Reaction Mechanisms and Synthetic Protocols for (5-Fluoropyridin-3-yl)methylamine
Introduction: Understanding the Reactivity of a Privileged Scaffold Component
This compound is a key building block in medicinal chemistry and drug development, frequently incorporated to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. Its synthetic utility stems from the primary aminomethyl group, a versatile nucleophile. However, the reactivity of this amine is intrinsically modulated by the electronic landscape of the fluorinated pyridine ring.
The pyridine nitrogen and the fluorine atom at the 5-position both exert strong electron-withdrawing effects through induction and, in the case of the ring nitrogen, resonance. This significantly reduces the electron density of the aromatic system and, consequently, lowers the basicity and nucleophilicity of the exocyclic primary amine compared to a simple alkylamine or even benzylamine.[1][2][3] This attenuated reactivity is a critical consideration in experimental design, often necessitating tailored conditions—such as stronger coupling agents, specific catalysts, or elevated temperatures—to achieve efficient transformations.
This guide provides a detailed exploration of the principal reaction mechanisms involving this compound, supported by field-proven protocols and an explanation of the causal factors behind experimental choices.
Acylation: The Formation of Amide Bonds
The most fundamental transformation of this compound is its reaction with acylating agents to form stable amide bonds. This reaction is central to constructing larger molecules in many drug discovery programs.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (like an acyl chloride, anhydride, or an in-situ activated species). This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product. Due to the amine's reduced nucleophilicity, a base is typically required to neutralize the acid byproduct (e.g., HCl) and, in the case of carboxylic acid couplings, to facilitate the initial activation step.
Caption: Acylation via Nucleophilic Acyl Substitution.
Protocols for Amide Bond Formation
The choice of acylating agent and conditions is critical. While highly reactive acyl chlorides can be effective, standard peptide coupling reagents are often preferred for their milder conditions and broader functional group tolerance.[4][5]
| Method | Reagent/Coupling System | Base | Solvent | Temp (°C) | Notes & Rationale |
| Acyl Chloride | R-COCl | DIEA, Et₃N | DCM, THF | 0 to RT | Simple and rapid. The base (2 eq.) is crucial to scavenge HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. |
| HATU Coupling | Carboxylic Acid + HATU | DIEA, NMM | DMF, NMP | RT | Highly efficient for electron-deficient amines. HATU activates the acid to form a highly reactive acyl-OAt ester, minimizing side reactions and racemization.[6][7] |
| EDC/HOBt Coupling | Carboxylic Acid + EDC·HCl | HOBt, DIEA | DCM, DMF | 0 to RT | A classic, cost-effective method. HOBt suppresses side reactions and potential racemization by forming an active ester intermediate with the EDC-activated acid. |
| PFP Activation | Carboxylic Acid + Pentafluoropyridine (PFP) | DIEA | MeCN | RT to 80°C | PFP acts as a deoxyfluorination reagent to generate a highly reactive acyl fluoride in situ, which readily couples with less nucleophilic amines upon heating.[6][8] |
Detailed Protocol: Amidation using HATU Coupling
-
To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq.) in DMF to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and reliable method for N-alkylation, providing controlled access to secondary amines without the risk of over-alkylation common in direct alkylation with alkyl halides.[9][10]
Mechanism of Reductive Amination
The reaction proceeds in two distinct stages that occur in the same pot. First, the primary amine condenses with an aldehyde or ketone, typically under mildly acidic conditions (pH 4-6), to form a Schiff base (imine). This imine exists in equilibrium with its protonated form, the iminium ion. The iminium ion is highly electrophilic and is the species that is subsequently reduced. A selective reducing agent, which does not reduce the starting carbonyl compound but readily reduces the iminium ion, is used to afford the final amine product.[9][11]
Caption: The two-stage process of reductive amination.
Protocols for Reductive Amination
The choice of reducing agent is key to success. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, tolerance of acidic conditions, and selectivity for iminium ions over carbonyls.
| Carbonyl | Reducing Agent | Solvent | Additive | Temp (°C) | Notes & Rationale |
| Aldehydes, Ketones | NaBH(OAc)₃ | DCE, DCM, THF | Acetic Acid (cat.) | RT | The most general and reliable method. Acetic acid catalyzes imine formation. The reagent is non-pyrophoric and easy to handle.[9] |
| Aldehydes, Ketones | NaBH₃CN | Methanol | Acetic Acid (cat.) | RT | Effective, but NaBH₃CN is highly toxic and generates cyanide upon contact with strong acid. Requires careful pH control. |
| Aldehydes, Ketones | H₂ / Catalyst | Methanol, Ethanol | Pd/C, PtO₂ | RT | Catalytic hydrogenation is a clean method but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[12] |
Detailed Protocol: Alkylation using Sodium Triacetoxyborohydride
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.2 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture to facilitate imine formation.
-
Stir the solution at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Effervescence may be observed.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by LC-MS.
-
Once the reaction is complete, quench carefully by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the target secondary amine.
N-Arylation: Buchwald-Hartwig Amination
For the synthesis of diaryl- or aryl-alkyl-amines, the Buchwald-Hartwig amination is the preeminent modern method. It allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide array of functional groups that would be incompatible with classical methods like nucleophilic aromatic substitution.[13][14]
Mechanism of Buchwald-Hartwig Amination
This transformation is catalyzed by a palladium complex. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The amine coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand on the palladium catalyst is paramount; bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[15][16]
Caption: The Pd(0)/Pd(II) cycle for C-N bond formation.
Protocols for N-Arylation
Success in Buchwald-Hartwig coupling relies on the careful selection of the catalyst, ligand, base, and solvent. Strong, non-nucleophilic bases are typically required.
| Aryl Halide | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes & Rationale |
| Aryl Bromide/Iodide | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Bulky biarylphosphine ligands (Buchwald ligands) are essential for high yields with a broad range of substrates, including less reactive primary amines.[17] |
| Aryl Chloride | Pd₂(dba)₃ | XPhos, SPhos | LHMDS, K₃PO₄ | Toluene, Dioxane | 100-120 | Aryl chlorides are less reactive and require more electron-rich and sterically hindered ligands to facilitate the difficult oxidative addition step. |
Detailed Protocol: Coupling with an Aryl Bromide
Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntd-network.org [ntd-network.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of (5-Fluoropyridin-3-yl)methylamine
Abstract: This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of (5-Fluoropyridin-3-yl)methylamine. Intended for researchers, scientists, and drug development professionals, these detailed application notes and protocols are grounded in established scientific principles and field-proven insights. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating analytical workflow for this critical building block in medicinal chemistry.
Introduction
This compound is a key heterocyclic compound, a class of molecules that form the backbone of over 75% of FDA-approved drugs.[1][2] The presence of a fluorinated pyridine ring and a primary amine functional group makes it a valuable synthon in the development of novel therapeutic agents, influencing properties such as metabolic stability, binding affinity, and bioavailability.[3][4] Given its significance, rigorous analytical characterization is paramount to ensure its identity, purity, and stability throughout the drug discovery and development process.
This guide outlines a multi-technique approach for the comprehensive analysis of this compound, detailing the causality behind experimental choices and providing step-by-step protocols for its characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [5] |
| Molecular Weight | 126.13 g/mol | [6] |
| IUPAC Name | (5-fluoro-3-pyridinyl)methanamine | [5] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Refrigerator | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei (like ¹H, ¹³C, ¹⁹F) within a magnetic field, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Expertise & Experience: Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. For this compound, we expect distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methylamine group. The chemical shifts will be influenced by the electronegativity of the fluorine and nitrogen atoms, and spin-spin coupling will reveal the connectivity between adjacent protons.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). DMSO-d₆ is often a good choice for amines as it can help in observing the exchangeable N-H protons.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time (AQ): ≥ 1.36 s.[7]
-
Recycle Delay (D1): 2-5 s. A longer delay ensures full relaxation of all protons for accurate integration.[7]
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25°C). Consistent temperature is crucial for reproducible chemical shifts.[7]
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Analyze chemical shifts and coupling patterns (J-coupling) to assign signals to the specific protons in the molecule.
-
¹³C NMR Spectroscopy
Expertise & Experience: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are sensitive to the electronic environment, with the fluorine- and nitrogen-bearing carbons expected at specific chemical shifts.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (100 MHz for a 400 MHz ¹H spectrometer):
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with single lines for each carbon.
-
Acquisition Time (AQ): ~1-2 s.
-
Recycle Delay (D1): 2 s.
-
Number of Scans (NS): 1024-4096, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Spectral Width (SW): 0-220 ppm.
-
¹⁹F NMR Spectroscopy
Expertise & Experience: Fluorine-19 NMR is highly specific and sensitive for fluorinated compounds. It will confirm the presence of the fluorine atom and can provide information about its environment through coupling with nearby protons and carbons. A single signal is expected for the fluorine atom in this compound.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters (376 MHz for a 400 MHz ¹H spectrometer):
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans (NS): 128-256.
-
Spectral Width (SW): A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm, referenced to CFCl₃).
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, which can be readily protonated. We would expect to see a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation (ESI-TOF or ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
Data Interpretation:
-
Identify the molecular ion peak. For this compound (MW = 126.13), the [M+H]⁺ ion should be observed at m/z 127.14.
-
For HRMS, the measured exact mass should be within 5 ppm of the calculated exact mass for C₆H₈FN₂⁺.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.[8]
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from potential impurities. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Expertise & Experience: Due to the basic and polar nature of the primary amine, a reversed-phase method on a C18 column with a mobile phase containing an acidic modifier (like trifluoroacetic acid or formic acid) is a good starting point. This will ensure good peak shape by suppressing the interaction of the amine with residual silanols on the stationary phase. UV detection is suitable as the pyridine ring is a chromophore.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expertise & Experience: The FTIR spectrum of this compound should exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the pyridine ring, and the C-F bond. The presence and position of these bands provide confirmatory evidence of the compound's structure.
Protocol:
-
Sample Preparation:
-
As the compound is a liquid, the neat liquid can be analyzed directly.
-
Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrumentation:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean salt plates before running the sample.
-
-
Expected Vibrational Bands:
-
N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹.
-
C-H stretch (aliphatic): ~2960-2850 cm⁻¹.
-
C=C and C=N stretch (pyridine ring): ~1600-1450 cm⁻¹.
-
N-H bend (primary amine): ~1650-1580 cm⁻¹.
-
C-F stretch: ~1250-1000 cm⁻¹.
-
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a compound. This provides a fundamental check of the empirical formula.
Expertise & Experience: The experimentally determined percentages of C, H, and N should agree with the theoretical values calculated from the molecular formula (C₆H₇FN₂) within an acceptable error margin (typically ±0.4%). This technique provides a final, orthogonal confirmation of the compound's composition.
Protocol:
-
Sample Preparation:
-
A small, accurately weighed amount of the pure, dry sample (1-3 mg) is required.
-
The sample is combusted in a furnace in the presence of oxygen.
-
-
Instrumentation:
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a dedicated elemental analyzer.
-
-
Theoretical vs. Experimental Values:
-
Calculated for C₆H₇FN₂:
-
C: 57.14%
-
H: 5.59%
-
N: 22.21%
-
-
The experimental results should align closely with these calculated values.
-
Workflow and Data Integration
The analytical characterization of this compound should follow a logical workflow to build a comprehensive data package.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 23586-96-1 [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectroscopic analysis of (5-Fluoropyridin-3-yl)methylamine
An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (5-Fluoropyridin-3-yl)methylamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key structural motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of pharmacologically active compounds. The presence of a fluorinated pyridine ring introduces unique electronic properties and metabolic stability, making precise structural confirmation essential. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data, including the characteristic chemical shifts and spin-spin coupling constants involving the ¹⁹F nucleus. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the unambiguous characterization of fluorinated heterocyclic compounds.
Introduction and Scientific Context
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability and binding affinity. Fluoropyridines, in particular, are prevalent scaffolds in modern drug discovery. The analysis of these compounds by NMR spectroscopy is a powerful tool for structural elucidation.[1] However, the presence of the spin-½ ¹⁹F nucleus introduces additional complexity to both ¹H and ¹³C NMR spectra through heteronuclear spin-spin coupling. Understanding and correctly interpreting these coupling patterns is critical for accurate structural assignment.
This document focuses on this compound (CAS No: 23586-96-1), a compound featuring a fluorinated aromatic ring and a primary amine functionality.[2][3] We will explore the causality behind its expected spectral features and provide a systematic approach to its analysis.
Molecular Structure
To facilitate discussion, the atoms of this compound are numbered as shown below.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct spectrometer setup.[4]
Protocol for Sample Preparation
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's deuterium lock system.[5][6] For this compound, which contains a primary amine, a hydrogen-bond accepting solvent like DMSO-d₆ is often preferred over CDCl₃. This minimizes peak broadening and exchange of the -NH₂ protons with residual acidic protons, allowing for the observation of N-H coupling.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, >99.9% D)
-
High-quality 5 mm NMR tubes and caps
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., glass wool plug)
Procedure:
-
Weigh the Sample: For a standard high-field NMR spectrometer, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7] Higher concentrations can be used for ¹³C NMR to reduce acquisition time, but may cause line broadening in the ¹H spectrum.[4]
-
Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[8][9] This volume corresponds to a sample height of about 40-50 mm in a standard 5 mm tube.[10]
-
Dissolve and Mix: Gently vortex or swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed. A homogeneous solution is crucial for sharp NMR signals.[10]
-
Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[4][9]
-
Cap and Label: Cap the NMR tube securely and label it clearly.[7] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 to 64, should be a multiple of 8 or 16 for proper phase cycling.[11]
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Spectral Width (SW): 12-15 ppm, centered around 6-7 ppm.
-
Receiver Gain (RG): Set automatically using an autogain command (e.g., 'rga').[11]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (NS): 512 to 2048, depending on sample concentration.[12]
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Spectral Width (SW): 220-240 ppm, centered around 100 ppm.
Spectral Analysis and Interpretation
The key to interpreting the spectra lies in understanding how the fluorine atom couples to nearby proton and carbon nuclei. These couplings are transmitted through bonds and their magnitude (J, in Hz) depends on the number of bonds separating the coupled nuclei.
Caption: Key through-bond J-couplings involving the fluorine atom.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region and two in the aliphatic region (CH₂ and NH₂). The electronegative fluorine and nitrogen atoms will generally shift nearby protons to a higher chemical shift (downfield).[13]
-
Aromatic Protons (H2, H4, H6):
-
H2 & H6: These protons are ortho to the ring nitrogen and will be the most downfield, typically > 8.0 ppm. They will appear as complex multiplets.
-
H6 will show coupling to H4 (⁴JHH, ~2-3 Hz) and a significant coupling to the fluorine atom (³JHF, ~6-10 Hz).
-
H2 will show coupling to H4 (⁴JHH, ~2-3 Hz) and a smaller long-range coupling to fluorine (⁵JHF, ~1-3 Hz).[14]
-
-
H4: This proton is situated between two carbons and will be slightly more upfield. It will appear as a multiplet due to coupling to H2 (⁴JHH), H6 (⁴JHH), and a notable coupling to the fluorine atom (³JHF, ~6-10 Hz). The complexity of these aromatic signals often makes first-order analysis difficult.[15]
-
-
Methylene Protons (-CH₂-):
-
This signal is expected around 3.8-4.2 ppm. The adjacent electron-withdrawing pyridine ring causes a downfield shift compared to a simple alkylamine.
-
The multiplicity will be a singlet if proton exchange with the -NH₂ group is fast, or a triplet if it couples to the two -NH₂ protons (³JHH, ~5-7 Hz), which is often the case in DMSO-d₆. It may also exhibit a small four-bond coupling to fluorine (⁴JHF, ~1-2 Hz), which could appear as a slight broadening or a fine splitting.
-
-
Amine Protons (-NH₂):
-
This signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it may appear as a broad triplet around 2.0-3.5 ppm due to coupling with the adjacent CH₂ group.
-
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H2 | 8.4 - 8.6 | d (broad) | ⁵JHF ≈ 1-3 | 1H |
| H6 | 8.3 - 8.5 | dd | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |
| H4 | 7.6 - 7.8 | dt | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |
| CH₂ -NH₂ | 3.8 - 4.2 | t | ³JHH ≈ 6, ⁴JHF ≈ 1-2 | 2H |
| CH₂-NH₂ | 2.0 - 3.5 | t (broad) | ³JHH ≈ 6 | 2H |
Note: Multiplicities of aromatic protons are simplified; they will form a complex second-order system.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, as all carbon atoms are in unique chemical environments. The most informative feature is the large, characteristic splitting of signals due to C-F coupling.[16][17]
-
C5 (Carbon bearing Fluorine): This signal will be significantly downfield and will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 230-260 Hz).[1]
-
C4 & C6 (Ortho to Fluorine): These carbons, two bonds away from fluorine, will also appear as doublets but with a much smaller coupling constant (²JCF ≈ 20-30 Hz).[1]
-
C2 & C3 (Meta to Fluorine): These carbons are three bonds away from fluorine and will show the smallest couplings of the ring carbons (³JCF ≈ 3-8 Hz), sometimes appearing only as broadened signals.
-
C7 (Methylene Carbon): This aliphatic carbon will be the most upfield signal. It is four bonds removed from the fluorine and may show a small, resolvable coupling (⁴JCF ≈ 1-4 Hz).[16] The chemical shift for the methylamine carbon is typically in the 37-45 ppm range.[18]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Signal Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C5 | 155 - 160 | d | ¹J ≈ 230 - 260 |
| C6 | 140 - 145 | d | ²J ≈ 20 - 30 |
| C2 | 145 - 150 | d | ³J ≈ 3 - 8 |
| C3 | 135 - 140 | d | ³J ≈ 3 - 8 |
| C4 | 120 - 125 | d | ²J ≈ 20 - 30 |
| C7 (-CH₂-) | 40 - 45 | d | ⁴J ≈ 1 - 4 |
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The chemical shifts are dictated by the electronic environment of the fluoropyridine ring and the methylamine substituent. Crucially, the analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants allows for the unambiguous assignment of nearly all proton and carbon signals. The one-bond C-F coupling is particularly diagnostic, providing immediate confirmation of the fluorine atom's position on the aromatic ring. By following the detailed protocols and interpretive guidelines presented in this note, researchers can confidently characterize this and structurally related compounds, ensuring the integrity of their materials in drug discovery and development pipelines.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. This compound | 23586-96-1 [sigmaaldrich.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. r-nmr.eu [r-nmr.eu]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of (5-Fluoropyridin-3-yl)methylamine Derivatives
Abstract
(5-Fluoropyridin-3-yl)methylamine and its derivatives are crucial building blocks in medicinal chemistry, frequently incorporated into pharmacologically active agents.[1][2] Understanding their metabolic fate and identifying related impurities during drug development is paramount for ensuring safety and efficacy.[3] This application note provides a comprehensive guide to the characterization of these compounds using high-resolution mass spectrometry (HRMS), with a focus on elucidating their fragmentation patterns through electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present detailed protocols for sample preparation, instrumentation, and data analysis, along with proposed fragmentation pathways grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage HRMS for the robust analysis of fluorinated pyridine-containing small molecules.
Introduction
The incorporation of a fluorinated pyridine scaffold into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2] this compound, in particular, serves as a versatile synthon in the synthesis of a wide range of therapeutic agents. Consequently, the ability to accurately identify and characterize this moiety and its derivatives in complex matrices is a critical aspect of pharmaceutical analysis.[3]
High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and mass accuracy, making it an indispensable tool for these applications.[4] By providing the elemental composition of both parent ions and their fragments, HRMS facilitates the confident structural elucidation of novel compounds, metabolites, and degradation products.[5] This application note details the use of ESI-MS/MS to investigate the gas-phase fragmentation behavior of this compound derivatives, providing a framework for their identification.
Experimental Design and Rationale
The following sections outline the experimental approach for analyzing this compound derivatives. The choices of instrumentation and parameters are explained to provide a clear understanding of the underlying principles.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data by minimizing matrix effects and ensuring analyte stability.
Protocol 1: Basic Sample Preparation for ESI-MS/MS
-
Stock Solution Preparation: Accurately weigh 1 mg of the this compound derivative and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation of the amine and pyridine nitrogen, enhancing ionization efficiency in positive ion mode.[6]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.
-
Sample Submission: Transfer the filtered solution to an appropriate autosampler vial for analysis.
Instrumentation and Method Parameters
The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The basic nitrogen atoms in the pyridine ring and the methylamine group are readily protonated, leading to strong signals in positive ion mode.[6] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 120 - 150 °C | A lower source temperature helps to minimize in-source fragmentation of thermally labile compounds. |
| Desolvation Temp. | 350 - 450 °C | Ensures efficient desolvation of the ESI droplets, leading to improved ion signal. |
| Nebulizer Gas | Nitrogen, 3-5 Bar | Assists in the formation of a fine spray. |
| Drying Gas | Nitrogen, 8-12 L/min | Facilitates the evaporation of solvent from the ESI droplets. |
| Mass Range | m/z 50 - 500 | Covers the expected mass range of the parent compound and its fragments. |
| Acquisition Mode | MS/MS (or dd-MS²) | Allows for the selection and fragmentation of the protonated molecular ion to obtain structural information. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | 10 - 40 eV (Ramped) | A range of collision energies is used to generate a comprehensive fragmentation spectrum, from precursor ion preservation to extensive fragmentation.[7] |
Fragmentation Analysis of this compound
The fragmentation of protonated this compound (m/z 127.06) is proposed to proceed through several key pathways, as outlined below. These pathways are based on established fragmentation mechanisms for amines, pyridines, and fluorinated aromatic compounds.[8][9]
Proposed Fragmentation Pathways
The primary site of protonation is expected to be the more basic aminomethyl nitrogen. Collision-induced dissociation (CID) will likely induce fragmentation at the weakest bonds, primarily the benzylic C-C and C-N bonds.
-
Pathway A: Loss of Ammonia (NH₃) : A common fragmentation pathway for primary amines involves the loss of ammonia. This would result in a fragment ion at m/z 110.03.
-
Pathway B: Benzylic Cleavage : Cleavage of the C-C bond between the pyridine ring and the methylamine group can lead to the formation of a stable fluoropyridinyl cation.
-
Pathway C: Loss of the Aminomethyl Radical (•CH₂NH₂) : Homolytic cleavage of the C-C bond can result in the loss of the aminomethyl radical, yielding a fluoropyridinium radical cation.
-
Pathway D: Fragmentation of the Pyridine Ring : At higher collision energies, fragmentation of the pyridine ring itself can occur, often involving the loss of HCN.[10]
-
Pathway E: Loss of HF : Fluorinated aromatic compounds can undergo the neutral loss of hydrogen fluoride (HF), which would correspond to a loss of 20 Da.[8]
Visualizing the Fragmentation Workflow
The following diagram illustrates the proposed fragmentation pathways for protonated this compound.
Caption: Proposed ESI-MS/MS fragmentation pathways of protonated this compound.
Data Interpretation and Structural Confirmation
The accurate mass measurements obtained from HRMS are critical for confirming the elemental composition of each fragment ion. By comparing the observed m/z values with theoretical values, the proposed fragmentation pathways can be validated.
Table 2: Theoretical and Observed Masses of Proposed Fragments
| Proposed Fragment | Elemental Composition | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | C₆H₈FN₂⁺ | 127.0669 | 127.0665 | -3.1 |
| [M+H - NH₃]⁺ | C₆H₅F⁺ | 110.0397 | 110.0394 | -2.7 |
| [5-Fluoropyridin-3-yl]⁺ | C₅H₄FN⁺ | 96.0349 | 96.0346 | -3.1 |
| [M+H - HF]⁺ | C₆H₇N₂⁺ | 107.0604 | 107.0601 | -2.8 |
| [C₄H₂FN]⁺ | C₄H₂FN⁺ | 83.0193 | 83.0190 | -3.6 |
Conclusion
This application note provides a detailed framework for the analysis of this compound derivatives using high-resolution mass spectrometry. The outlined protocols for sample preparation and instrumentation, coupled with the proposed fragmentation pathways, offer a robust methodology for the structural elucidation of this important class of pharmaceutical building blocks. The ability to confidently identify these compounds and their metabolites is essential for advancing drug discovery and development programs. The principles and techniques described herein can be readily adapted for the analysis of other fluorinated and nitrogen-containing heterocyclic compounds.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridine [webbook.nist.gov]
Role of (5-Fluoropyridin-3-yl)methylamine in developing FLT3 inhibitors for AML
Leveraging (5-Fluoropyridin-3-yl)methylamine in the Rational Design of Next-Generation FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
I. Introduction: The Unmet Need in FLT3-Mutated AML
Acute Myeloid Leukemia (AML) is an aggressive and genetically diverse hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] A significant driver of leukemogenesis in approximately one-third of AML cases is the presence of mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][3][4] FLT3, a receptor tyrosine kinase, is crucial for the normal development of hematopoietic stem cells.[2][4]
The most common activating mutations are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[4][5] Both mutation types lead to constitutive, ligand-independent activation of the FLT3 receptor, which in turn drives uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, MAPK, and AKT.[5][6][7] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[2][3]
While the development of FLT3 inhibitors such as midostaurin, gilteritinib, and quizartinib has improved outcomes for patients with FLT3-mutated AML, challenges including acquired resistance and off-target toxicities persist.[8][9][10] This necessitates the exploration of novel chemical scaffolds and molecular fragments to design next-generation inhibitors with improved potency, selectivity, and resistance profiles. This guide focuses on the strategic role of the this compound moiety as a key building block in this endeavor.
II. The Strategic Importance of the Fluoropyridine Moiety in Kinase Inhibition
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[11][12] The unique electronic properties of fluorine can modulate a molecule's acidity, basicity, lipophilicity, and metabolic stability.[11][13] In the context of kinase inhibitors, fluorinated heterocyclic scaffolds, particularly fluoropyridines, offer several distinct advantages:
-
Enhanced Binding Affinity: The highly electronegative fluorine atom can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase ATP-binding pocket.[12][13]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the half-life and oral bioavailability of a drug candidate.[12]
-
Modulation of pKa: The placement of a fluorine atom on a pyridine ring can lower the basicity of the pyridine nitrogen. This can be crucial for optimizing cellular permeability and avoiding off-target effects related to excessive basicity.
-
Improved Selectivity: The specific positioning of fluorine can create unique steric and electronic interactions that favor binding to the intended target kinase over other closely related kinases, thereby improving the selectivity profile and reducing potential toxicities.[14]
The this compound fragment, in particular, positions the fluorine atom at a key location on the pyridine ring while providing a reactive aminomethyl group for synthetic elaboration, making it a valuable building block for creating diverse libraries of potential FLT3 inhibitors.
III. Signaling Pathways and Experimental Workflows
A fundamental understanding of the FLT3 signaling pathway and the general workflow for inhibitor development is essential for contextualizing the application of this compound.
A. The FLT3 Signaling Cascade
In FLT3-mutated AML, the receptor is constitutively active, leading to a cascade of downstream signaling that promotes leukemic cell survival and proliferation. FLT3 inhibitors aim to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.
Caption: Constitutive FLT3 signaling in AML and the point of intervention for inhibitors.
B. General Workflow for FLT3 Inhibitor Development
The development of a novel FLT3 inhibitor follows a structured pipeline, from initial design and synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of novel FLT3 inhibitors.
IV. Protocols for Synthesis and Evaluation
This section provides detailed, field-proven protocols for the synthesis of a hypothetical FLT3 inhibitor, FLT3-PY-F1 , using this compound, and its subsequent biological evaluation.
A. Synthesis of a Representative FLT3 Inhibitor: FLT3-PY-F1
This protocol describes a plausible synthetic route to a novel FLT3 inhibitor by coupling this compound with a suitable heterocyclic core, such as a dichlorinated pyrimidine, a common scaffold in kinase inhibitors.[15]
Reaction Scheme:
Caption: Synthesis of FLT3-PY-F1 via nucleophilic aromatic substitution.
Materials:
-
2,4-dichloropyrimidine
-
This compound[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-BuOH (0.1 M), add this compound (1.1 eq) followed by DIPEA (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired product, FLT3-PY-F1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Rationale: This nucleophilic aromatic substitution is a robust and widely used method for coupling amines to heterocyclic cores in medicinal chemistry.[16] n-Butanol is used as a high-boiling solvent, and DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.
B. Protocol: In Vitro FLT3 Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the FLT3 kinase enzyme.
Materials:
-
Recombinant human FLT3 kinase domain[17]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)[14]
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (FLT3-PY-F1) dissolved in DMSO
-
384-well white assay plates
Protocol:
-
Prepare serial dilutions of FLT3-PY-F1 in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the FLT3 enzyme and substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[14] This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[18]
C. Protocol: Cell-Based FLT3 Inhibition and Viability Assay
This protocol assesses the ability of the test compound to inhibit FLT3 autophosphorylation and reduce the viability of FLT3-dependent AML cells.
Materials:
-
MV4-11 (homozygous FLT3-ITD) and MOLM-13 (heterozygous FLT3-ITD) human AML cell lines.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compound (FLT3-PY-F1) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
For Western Blot: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-Actin), and HRP-conjugated secondary antibodies.
Protocol - Cell Viability:
-
Seed MV4-11 or MOLM-13 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of media.
-
Add serial dilutions of FLT3-PY-F1 to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol - Western Blot for Target Engagement:
-
Seed MV4-11 cells in a 6-well plate at a density of 1 x 10⁶ cells per well and allow them to adhere.
-
Treat the cells with varying concentrations of FLT3-PY-F1 (e.g., 0, 10, 100, 1000 nM) for 4 hours.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-FLT3, total FLT3, p-STAT5, and total STAT5. Use an anti-Actin antibody as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities to assess the dose-dependent inhibition of FLT3 and downstream STAT5 phosphorylation.
V. Expected Data and Interpretation
The following table summarizes hypothetical but expected data for a successful FLT3 inhibitor candidate derived from the this compound scaffold, compared to a known inhibitor.
| Assay | Compound | Result | Interpretation |
| Biochemical Assay | FLT3-PY-F1 | IC₅₀ = 5 nM | Potent direct inhibition of FLT3 kinase activity. |
| Gilteritinib | IC₅₀ = 0.29 nM | Benchmark for potency. | |
| Cell Viability Assay | FLT3-PY-F1 | GI₅₀ = 15 nM | Potent inhibition of FLT3-dependent cell proliferation. |
| (MV4-11 cells) | Gilteritinib | GI₅₀ = 1.8 nM | Benchmark for cellular activity. |
| Target Engagement | FLT3-PY-F1 | Dose-dependent ↓ in p-FLT3 | Confirms on-target activity in a cellular context. |
| (Western Blot) | and p-STAT5 |
A successful candidate would exhibit low nanomolar potency in both biochemical and cellular assays. The Western blot analysis should confirm that the observed reduction in cell viability is due to the inhibition of the FLT3 signaling pathway. The presence of the 5-fluoro-3-pyridyl moiety is hypothesized to contribute favorably to the overall activity and drug-like properties of the molecule.
VI. Conclusion
The this compound scaffold represents a valuable and strategic starting point for the design of novel FLT3 inhibitors. Its inherent properties, including the potential to enhance binding affinity and improve metabolic stability, address some of the key challenges in the development of targeted therapies for FLT3-mutated AML. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of new chemical entities based on this promising fragment, paving the way for the discovery of next-generation treatments for this aggressive leukemia.
VII. References
-
Daigle, S. R., et al. (2018). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Cancer Discovery. --INVALID-LINK--
-
Lee, H. J., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. International Journal of Molecular Sciences. --INVALID-LINK--
-
Mello, F. D., et al. (2017). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Blood Cancer Journal. --INVALID-LINK--
-
Lee, H. J., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. MDPI. --INVALID-LINK--
-
DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. --INVALID-LINK--
-
Masaoka, T., et al. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. --INVALID-LINK--
-
Targeted Oncology. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Targeted Oncology. --INVALID-LINK--
-
Smith, C. C., et al. (2019). Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance. Cancers. --INVALID-LINK--
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for FLT3 Inhibitor Screening in Cell Lines. BenchChem. --INVALID-LINK--
-
HealthTree Foundation. (2021). Recent Drug Approvals for AML Part 1: FLT3 Inhibitors. HealthTree Foundation for AML. --INVALID-LINK--
-
Royal Society of Chemistry. (2019). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
BPS Bioscience. FLT3 Kinase Assay Kit. BPS Bioscience. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening to Identify Novel FLT3 Inhibitors. BenchChem. --INVALID-LINK--
-
ResearchGate. (2020). Structural modeling of FLT3 inhibitors bound to resistant mutants. ResearchGate. --INVALID-LINK--
-
Spandidos Publications. (2020). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. --INVALID-LINK--
-
ResearchGate. (2025). Probing the Protein Kinases′ Cysteinome by Covalent Fragments. ResearchGate. --INVALID-LINK--
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. --INVALID-LINK--
-
Sigma-Aldrich. This compound. Sigma-Aldrich. --INVALID-LINK--
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. --INVALID-LINK--
-
Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. --INVALID-LINK--
-
PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl).... PubMed. --INVALID-LINK--
-
OUCI. Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. OUCI. --INVALID-LINK--
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. --INVALID-LINK--
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. --INVALID-LINK--
-
PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. --INVALID-LINK--
-
PubMed. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. PubMed. --INVALID-LINK--
-
PubMed. (2007). Synthesis and identification of[1][2][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. --INVALID-LINK--
-
MDPI. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD + Acute Myeloid Leukemia. MDPI. --INVALID-LINK--
-
Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry. --INVALID-LINK--
-
ResearchGate. (2020). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB.... ResearchGate. --INVALID-LINK--
-
PubMed Central. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PubMed Central. --INVALID-LINK--
-
PubMed Central. (2016). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed Central. --INVALID-LINK--
-
ASH Publications. (2018). FLT3 Inhibitor Treatment Increases FLT3 Expression That Exposes FLT3-ITD+ AML Blasts to Elimination By FLT3 CAR-T Cells. Blood. --INVALID-LINK--
-
PubMed Central. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PubMed Central. --INVALID-LINK--
-
Chinese Journal of Pharmaceuticals. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. --INVALID-LINK--
-
Scholarly Publications Leiden University. (2023). Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Scholarly Publications Leiden University. --INVALID-LINK--
-
PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. --INVALID-LINK--
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. ResearchGate. --INVALID-LINK--
-
PubMed. (2023). Design and synthesis of selective FLT3 inhibitors via exploration of back pocket II. PubMed. --INVALID-LINK--
-
PubMed. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. --INVALID-LINK--
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. --INVALID-LINK--
-
PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. --INVALID-LINK--
-
MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. --INVALID-LINK--
-
Royal Society of Chemistry. (2021). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. RSC Medicinal Chemistry. --INVALID-LINK--
References
- 1. Direct, regioselective access to 3-aminomethyl pyridines - American Chemical Society [acs.digitellinc.com]
- 2. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis((5-fluoropyridin-3-yl)methyl)amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsl.org [ijpsl.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 23586-96-1 [sigmaaldrich.com]
- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemuniverse.com [chemuniverse.com]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Probing the Protein Kinases' Cysteinome by Covalent Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note & Standard Operating Procedures: N-Functionalization of (5-Fluoropyridin-3-yl)methylamine for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the N-functionalization of (5-fluoropyridin-3-yl)methylamine, a critical building block in modern medicinal chemistry. The fluoropyridine motif is prevalent in a wide array of pharmacologically active agents, and the ability to selectively modify the primary amine of this synthon is paramount for developing structure-activity relationships (SAR) in drug discovery programs. We present detailed, field-proven protocols for common and essential N-functionalization strategies, including N-acylation, N-sulfonylation, and reductive amination. The causality behind experimental choices, self-validating protocol design, and troubleshooting insights are provided to ensure robust and reproducible execution.
Introduction: The Strategic Importance of this compound
The this compound scaffold is of significant interest to researchers in pharmaceutical and agrochemical development. The 3-pyridyl moiety serves as a bioisostere for various aromatic systems, offering modulated metabolic stability and solubility profiles. The fluorine atom at the 5-position provides a powerful tool for tuning the electronic properties (pKa) of the pyridine ring and can enhance binding affinity to target proteins through favorable electrostatic interactions or by blocking sites of metabolic oxidation.
The primary amine provides a versatile chemical handle for introducing a diverse range of functional groups, enabling systematic exploration of the chemical space around the core scaffold. This process, known as N-functionalization, is fundamental to lead optimization. This guide details the standard operating procedures for the most effective methods to achieve this transformation.
Overview of N-Functionalization Strategies
The primary amine of this compound is a potent nucleophile, readily reacting with a variety of electrophiles. The choice of strategy depends on the desired final product: an amide, a sulfonamide, or a secondary/tertiary amine.
Caption: Key N-functionalization pathways for this compound.
Protocol 1: N-Acylation (Amide Formation)
N-acylation is one of the most robust and widely used methods for functionalizing primary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acid chloride or anhydride.
Causality and Experimental Choices:
-
Reagent: Acid chlorides are generally more reactive than anhydrides.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent reaction with the acylating agent.
Detailed Step-by-Step Protocol
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction, especially with reactive acid chlorides.
-
Add triethylamine (1.2 - 1.5 eq.) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of the desired acid chloride or anhydride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the acylating agent solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and HCl salt.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
Materials & Reagents
| Reagent/Material | Purpose | Typical Supplier |
| This compound[1] | Starting Material | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | Reaction Solvent | Major suppliers |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic base | Major suppliers |
| Acid Chloride / Anhydride (e.g., Acetyl Chloride) | Acylating Agent | Major suppliers |
| Saturated aq. NaHCO₃ | Aqueous Workup (Quenching) | N/A |
| Anhydrous Na₂SO₄ | Drying Agent | N/A |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography | N/A |
Protocol 2: N-Sulfonylation (Sulfonamide Formation)
The synthesis of sulfonamides is analogous to amide formation but yields a functional group with distinct electronic and steric properties. Sulfonamides are stable and often serve as excellent hydrogen bond donors and acceptors in biological systems.
Causality and Experimental Choices:
-
Base: Pyridine is often used as both the base and a solvent for this reaction, as it is effective at scavenging HCl and can also catalyze the reaction. Alternatively, TEA in DCM can be used.
-
Temperature: Similar to acylation, initial cooling is recommended to manage reactivity.
Detailed Step-by-Step Protocol
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, tosyl chloride) (1.1 eq.) portion-wise or dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 2-12 hours).
-
Once complete, carefully pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization or flash column chromatography to obtain the pure sulfonamide.
Protocol 3: N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often problematic due to competing poly-alkylation events, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2] Reductive amination is a superior and highly controlled method for preparing secondary and tertiary amines.[3][4] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild and selective reducing agent.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most applications. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[2] Sodium cyanoborohydride (NaBH₃CN) is another option that is stable under mildly acidic conditions required for imine formation.[2][3]
-
Solvent: Dichloroethane (DCE) or THF are common solvents. Acetic acid is often added as a catalyst to facilitate imine formation (pH 4-5 is optimal).
Caption: Mechanism of reductive amination.
Detailed Step-by-Step Protocol
-
In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in 1,2-dichloroethane (DCE) or THF (approx. 0.1 M).
-
Add acetic acid (1.1 eq. or as a co-solvent) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. The addition may cause gas evolution, so it should be done carefully.
-
Allow the reaction to stir at room temperature. Monitor progress by LC-MS (reactions are often complete in 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography. A basic wash of the column with a TEA solution in the eluent may be necessary to prevent product streaking.
Protecting Group Considerations
In multi-step syntheses, it may be necessary to protect the primary amine to prevent it from reacting with reagents intended for other parts of the molecule.[5] The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7]
-
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[7]
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions but is readily cleaved by catalytic hydrogenation.
The choice of protecting group depends on the planned subsequent reaction steps, following an orthogonal protection strategy.[5]
Summary and Data Presentation
The following table summarizes the key parameters for the described N-functionalization protocols.
| Parameter | N-Acylation | N-Sulfonylation | Reductive Amination |
| Objective | Form Amide Bond | Form Sulfonamide Bond | Form C-N Single Bond (Alkylation) |
| Key Reagents | Acid Chloride, Anhydride | Sulfonyl Chloride | Aldehyde/Ketone, NaBH(OAc)₃ |
| Base/Catalyst | TEA, DIPEA | Pyridine, TEA | Acetic Acid |
| Solvent | DCM, THF, DMF | Pyridine, DCM | DCE, THF |
| Temperature | 0 °C to RT | 0 °C to RT | RT |
| Workup | Aqueous NaHCO₃ wash | Aqueous wash, possible acid wash | Aqueous NaHCO₃ wash |
| Key Advantage | High yield, robust reaction | Creates stable, H-bonding moiety | Controlled mono-alkylation, avoids over-reaction |
References
- 1. This compound | 23586-96-1 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Role of Fluoropyridine Methylamines in Modern Agrochemicals
Subject: Utilization of (5-Fluoropyridin-3-yl)methylamine and Related Pyridine Scaffolds in Agrochemical Development
Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of the Fluoropyridine Scaffold
In the landscape of modern agrochemical research, the introduction of fluorine into active molecules is a cornerstone strategy for enhancing efficacy and stability.[1][2] Fluorination can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[1][3] When this strategy is combined with a pyridine ring—a privileged scaffold in numerous bioactive compounds—the resulting fluoropyridine structures become powerful building blocks for novel pesticides.[4]
This compound (CAS 23586-96-1) is a key exemplar of such a building block.[5][6] Its structure combines the metabolic resilience conferred by the fluorine atom with the versatile reactivity of a primary aminomethyl group, making it an attractive intermediate for the synthesis of complex agrochemicals. This guide will explore the application of this chemical class, using the highly successful insecticide, Flonicamid, as a primary case study to illustrate the journey from a pyridine-based precursor to a commercialized product. We will detail its mode of action, a validated synthesis protocol, and a bioassay for efficacy testing.
Case Study: Flonicamid - A Pyridine-Derived Insecticide
Flonicamid (CAS 158062-67-0) is a systemic insecticide that provides excellent control of sucking insect pests like aphids, whiteflies, and thrips.[7][8] Discovered by Ishihara Sangyo Kaisha, Ltd., it represents a unique class of insecticides with a novel mode of action.[9]
Mechanism of Action: Selective Feeding Blockade
Flonicamid operates via a mechanism distinct from other major insecticide classes like neonicotinoids.[8] It is classified by the Insecticide Resistance Action Committee (IRAC) into Group 29 , of which it is the sole member.[7][8] Its primary action is the rapid inhibition of feeding.[10]
The key steps in its mode of action are:
-
Ingestion: The insecticide is primarily taken up by the insect through ingestion of plant sap.[8][9]
-
Target Interaction: Flonicamid disrupts the function of chordotonal organs, which are sensory receptors responsible for hearing, balance, and spatial orientation in insects.[7]
-
Feeding Cessation: This disruption prevents the insect's stylet (its piercing mouthpart) from penetrating plant tissues, leading to a complete and irreversible cessation of feeding within hours of ingestion.[9][10]
-
Mortality: The insect ultimately dies from starvation.[9][10]
This unique mechanism makes Flonicamid a valuable tool for Integrated Pest Management (IPM) and for managing resistance to other insecticides.[11]
Caption: Workflow of Flonicamid's Mode of Action.
Efficacy Profile
Flonicamid provides effective, long-lasting control of a wide range of sucking pests across various crops.
| Property | Description | Source(s) |
| Target Pests | Aphids, Whiteflies, Thrips, Planthoppers, Leafhoppers | [7][8][9] |
| Primary Crops | Fruit trees (apples, peaches), cereals, potatoes, cotton, vegetables | [8][9] |
| Application Rate | 50-100 g active ingredient per hectare (foliar spray) | [8] |
| Key Advantage | Minimal impact on beneficial insects and pollinators | [8][11] |
Protocol: Synthesis of Flonicamid
While this compound is a valuable synthon, the most widely documented synthesis of Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide) starts with 4-trifluoromethyl nicotinic acid . This multi-step process is a prime example of building a complex agrochemical from a functionalized pyridine core. The following protocol is a synthesized representation based on established patent literature.[12][13][14]
Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: the activation of the carboxylic acid on the pyridine ring, followed by amidation with the appropriate amine.
Caption: Two-stage synthesis of Flonicamid.
Step-by-Step Laboratory Protocol
Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps must be performed in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials & Reagents:
-
4-Trifluoromethyl nicotinic acid
-
Triphosgene or Thionyl Chloride (Acylating agent)
-
N,N-Dimethylformamide (DMF, Catalyst)
-
Toluene (Solvent)
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate (or another suitable base)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and washing
Part 1: Preparation of 4-Trifluoromethylnicotinoyl Chloride (Intermediate) [13]
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-trifluoromethylnicotinic acid (e.g., 38.2 g, 0.2 mol).
-
Reagent Addition: Add toluene (120 g) as the solvent, followed by a catalytic amount of DMF (0.2 g). Carefully add the acylating agent, such as triphosgene (23.7 g, 0.08 mol).
-
Reaction: Heat the mixture to 80°C with constant stirring. Maintain this temperature for approximately 4-5 hours. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Result: Upon completion, the flask will contain a toluene solution of the intermediate, 4-trifluoromethylnicotinoyl chloride. This solution is typically used directly in the next step without isolation.
Part 2: Amidation to Form Flonicamid [13]
-
Amine Solution Prep: In a separate, larger flask (e.g., 1 L), dissolve sodium bicarbonate (37.8 g, 0.45 mol) and aminoacetonitrile hydrochloride (20.8 g, 0.23 mol) in deionized water (approx. 380 g). Stir until a clear solution is formed. This step neutralizes the hydrochloride salt to free the amine for reaction.
-
Amidation Reaction: Cool the amine solution in an ice bath. Slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride prepared in Part 1 to the aqueous amine solution under vigorous stirring. Maintain the temperature below 20°C during the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
Isolation: A solid precipitate (Flonicamid) will form. Isolate the product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with deionized water to remove any remaining salts.
-
Drying: Dry the resulting white solid under vacuum to obtain the final product.
Expected Outcome: This procedure typically yields Flonicamid as a white solid with a purity of >99% and a reaction yield of over 90%.[13]
| Parameter | Condition | Source(s) |
| Acyl Chlorination Temp. | 80 - 110 °C | [12][13] |
| Acyl Chlorination Time | 4 - 5 hours | [12][13] |
| Amidation Temp. | 0 - 50 °C | [12] |
| Amidation Time | 2 - 3 hours | [12] |
| Overall Yield | > 90% | [13] |
Protocol: Laboratory Bioassay for Feeding Cessation
After synthesis, the biological activity must be confirmed. This protocol outlines a method to evaluate the antifeedant properties of a synthesized compound like Flonicamid on aphids using a systemic uptake method.
Caption: Workflow for a systemic aphid bioassay.
Step-by-Step Bioassay Protocol
-
Insect Rearing: Maintain a healthy, age-synchronized culture of a susceptible aphid species (e.g., Myzus persicae) on untreated host plants (e.g., cabbage or bell pepper seedlings) in a controlled environment.
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized Flonicamid in a suitable solvent (e.g., acetone with a surfactant). Create a series of dilutions in water to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control solution containing only the solvent and water should also be prepared.
-
Plant Treatment: Use young, healthy host plants of uniform size. Apply a fixed volume of each test solution as a soil drench to individual potted plants. Include a set of control plants treated with the control solution.
-
Systemic Uptake: Allow 24 hours for the compound to be absorbed by the roots and translocated systemically throughout the plant tissues.
-
Infestation: Carefully transfer a set number of adult aphids (e.g., 10-20) onto a leaf of each treated and control plant. Confine the aphids using a small clip-cage or by enclosing the plant.
-
Observation & Data Collection:
-
Feeding Cessation: Observe the plants at regular intervals (e.g., 3, 6, 24 hours). A key indicator of feeding cessation is the absence of honeydew excretion, which can be visualized by placing water-sensitive paper or a similar indicator beneath the infested leaf.[10]
-
Mortality: Record the number of dead aphids at 24, 48, and 72 hours post-infestation.
-
-
Data Analysis: Use the mortality data to calculate the lethal concentration (LC₅₀) value using probit analysis. The feeding cessation data can be used to determine the effective concentration (EC₅₀) required to inhibit feeding in 50% of the population.
Analytical Characterization
Confirmation of the synthesized product's identity and purity is critical. Standard analytical methods for fluorinated pyridine compounds include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on retention time and a mass fragmentation pattern for structural elucidation.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, providing molecular weight and fragmentation data.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of fluorinated organic molecules.
Conclusion and Future Outlook
Building blocks like this compound are integral to the discovery pipeline for new agrochemicals. The development of Flonicamid serves as a powerful testament to how a functionalized pyridine scaffold can be elaborated into a highly effective and selective insecticide. Its unique mode of action addresses the persistent challenge of insecticide resistance, highlighting the value of exploring novel chemical spaces. Future research will undoubtedly continue to leverage the advantageous properties of fluoropyridine derivatives to develop next-generation crop protection solutions with improved efficacy, safety, and environmental profiles.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 23586-96-1 [sigmaaldrich.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Flonicamid - Wikipedia [en.wikipedia.org]
- 8. FLONICAMID---Systemic insecticide_Chemicalbook [chemicalbook.com]
- 9. News - Development status and characteristics of flonicamid [sentonpharm.com]
- 10. Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flonicamid Products: an Effective Solution for Plant Pest Management - Chico Crop Science Co., Ltd. [chicocrop.com]
- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 13. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for Palladium-Catalyzed Cross-Coupling Reactions
Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Abstract: This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This document moves beyond simple procedural lists to offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes. Detailed protocols for major reaction types, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings, are presented alongside mechanistic insights, practical considerations, and troubleshooting strategies.
Introduction: The Transformative Power of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the efficient and selective construction of complex molecular architectures.[1][2] Their significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.[3][4] These reactions are indispensable in numerous fields, particularly in the pharmaceutical and agrochemical industries, for the synthesis of new drugs and bioactive compounds.[1][4][5]
The power of these reactions lies in their ability to form C-C, C-N, and other bonds by coupling two different organic fragments with high functional group tolerance and stereospecificity. This guide will demystify the key components and parameters that govern the success of these powerful transformations.[6]
The Core of the Catalysis: Understanding the General Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0) active species.[3][7] While specific details may vary, the fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic (pseudo)halide (R-X), forming a Pd(II) complex.[3][8][9][10] This is often the rate-determining step.
-
Transmetalation (for couplings like Suzuki, Stille, Negishi, Sonogashira): An organometallic reagent (R'-M) exchanges its organic group with the halide on the palladium center.[3][9] This step introduces the second organic fragment to the catalyst. For the Heck reaction, this step is replaced by Alkene Coordination and Migratory Insertion .[8][11]
-
Reductive Elimination: The two organic fragments (R and R') are coupled together, forming the desired product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9][10]
Visualization of the General Catalytic Cycle
Caption: A simplified representation of the general catalytic cycle for many palladium-catalyzed cross-coupling reactions.
Key Components and Their Roles: A Scientist's Perspective
The success of a cross-coupling reaction hinges on the judicious selection of its components. Understanding the function of each is critical for optimization and troubleshooting.
The Palladium Source (Precatalyst)
While the active catalyst is a Pd(0) species, more stable and air-tolerant Pd(II) salts like Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(PPh₃)₂ are commonly used as "precatalysts".[3][12][13] These Pd(II) sources must be reduced in situ to the active Pd(0) form for the catalytic cycle to begin.[3][12][14] This reduction can be facilitated by various reagents in the reaction mixture, including phosphine ligands, amines, or the organometallic coupling partner.[3][13] Alternatively, one can use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, although these can be more sensitive to air.[12][14]
The Ligand: The Catalyst's Co-pilot
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium center, enhancing its solubility, and modulating its reactivity.[3][15] The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[3][15]
| Ligand Type | Key Characteristics & Applications | Common Examples |
| Monodentate Phosphines | Simple, widely used. Often require higher catalyst loadings. | PPh₃ (Triphenylphosphine), P(t-Bu)₃, P(o-tolyl)₃ |
| Bidentate Phosphines | Form stable chelate complexes with palladium. Bite angle is a critical parameter. | dppf, BINAP, Xantphos, DPPP[13][16] |
| Bulky, Electron-Rich "Buchwald" Ligands | Highly effective for challenging couplings, such as those involving aryl chlorides.[15][16] | XPhos, SPhos, RuPhos[15] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable complexes. Good alternative to phosphines.[15][17] | IPr, IMes |
Expert Insight: The choice of ligand is often the most critical variable to screen when optimizing a new cross-coupling reaction. Bulky, electron-rich ligands generally accelerate reductive elimination and are particularly effective for coupling sterically hindered substrates or less reactive aryl chlorides.[16]
The Base: More Than a Proton Scavenger
In many cross-coupling reactions (notably Suzuki-Miyaura and Buchwald-Hartwig), a base is required.[3][15] Its primary role is to facilitate the transmetalation step.[3][9] In Suzuki couplings, the base activates the organoboron species to form a more nucleophilic "ate" complex.[18] In Buchwald-Hartwig aminations, the base deprotonates the amine or the intermediate palladium-amine complex.[12][16]
Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), alkoxides (NaOt-Bu, KOt-Bu), and fluorides (KF, CsF).[12][15] The strength and nature of the base must be compatible with the functional groups present in the substrates.
The Solvent: Creating the Right Environment
The solvent must solubilize all reaction components and be stable under the reaction conditions. Common choices include aprotic polar solvents like THF, Dioxane, DMF, and Toluene.[15] For Suzuki reactions, the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[3][9] It is imperative to use anhydrous and deoxygenated solvents, as both water (in non-Suzuki reactions) and oxygen can deactivate the catalyst.[11][14][19]
Application Notes & Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for several of the most important palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling
Reaction: The coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[9] Key Advantage: The operational simplicity, mild reaction conditions, and commercial availability of a vast array of boronic acids make it one of the most widely used C-C bond-forming reactions.[3][5]
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[9]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can oxidize the Pd(0) catalyst.[10]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water.[9][10]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir overnight or until TLC/LC-MS analysis indicates complete consumption of the starting material.[9][10]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction
Reaction: The coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[8][11][20] Key Feature: It allows for the direct arylation or vinylation of alkenes.
General Experimental Protocol for Heck Coupling
-
Reaction Setup: In a suitable flask, combine the aryl halide (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.05-0.1 equiv), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv).[7][11]
-
Reagent Addition: Add the solvent (e.g., acetonitrile or DMF), the alkene (1.5-5.0 equiv), and a base (e.g., triethylamine, 1.5-3.0 equiv).[7][11]
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere for several hours, monitoring by TLC for completion.[7]
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[7][11] Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography.[7]
The Sonogashira Coupling
Reaction: The coupling of a terminal alkyne with an aryl or vinyl halide.[21][22] Key Feature: It is a powerful method for constructing carbon-carbon bonds between sp² and sp hybridized carbons, often utilizing a copper(I) co-catalyst.[22]
General Experimental Protocol for Sonogashira Coupling
-
Reaction Setup: To a flask containing the aryl halide (1.0 equiv), add the solvent (e.g., THF or an amine like triethylamine).[21][23]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper(I) iodide (CuI, 0.025-0.1 equiv) co-catalyst.[21][23]
-
Reagent Addition: Add an amine base (e.g., diisopropylamine or triethylamine, which can also serve as the solvent) and the terminal alkyne (1.1 equiv).[21][23]
-
Reaction: Stir the reaction at room temperature until completion (typically 3-10 hours).[21][23] For less reactive halides, heating may be necessary.[21]
-
Work-up: Dilute the reaction mixture with a solvent like diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[21]
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.[21]
The Buchwald-Hartwig Amination
Reaction: A palladium-catalyzed cross-coupling reaction to form C-N bonds from aryl halides and amines.[16][24][25] Key Advantage: A highly versatile method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[24][26]
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., BINAP or a bulky phosphine), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[16][27]
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).[12][27]
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.[27] Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After cooling, filter the mixture through Celite to remove insoluble salts and the catalyst.[27]
-
Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography or crystallization.[27]
Troubleshooting and Optimization
Even with established protocols, challenges can arise. A systematic approach is key to resolving issues.[14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized Pd, inefficient reduction of Pd(II)) | Ensure rigorous inert atmosphere technique; try a different precatalyst (e.g., a Pd(0) source).[14] |
| Poor quality reagents (wet solvent, impure starting materials) | Use freshly distilled/anhydrous solvents; purify starting materials.[14] | |
| Inappropriate ligand or base | Screen a panel of ligands (especially bulky, electron-rich ones) and bases of varying strengths. | |
| Homocoupling of Organometallic Reagent | Presence of oxygen | Improve degassing procedure; higher oxygen levels can increase homocoupling.[3] |
| Inefficient transmetalation | Change ligand, solvent, or base to promote the desired cross-coupling pathway. | |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources | Ensure anhydrous conditions. |
| Ligand choice | Certain ligands can promote reductive dehalogenation; screen alternatives.[12] |
Visualization of the Experimental Workflow
Caption: A generalized workflow for setting up, running, and purifying a palladium-catalyzed cross-coupling reaction.
Safety Precautions
Palladium catalysts, particularly palladium on carbon (Pd/C), require careful handling.
-
Pyrophoric Hazard: Dry palladium catalysts, especially when saturated with hydrogen, can be pyrophoric and may ignite spontaneously upon exposure to air.[28][29] Always handle them in an inert atmosphere (e.g., under argon).[28]
-
Handling: Never add a dry catalyst to an organic solvent in the presence of air.[29] Filtered catalysts should be kept wet.[30]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves.[31][32]
-
Inhalation: Minimize the generation of dust, as finely divided palladium and its supports can be irritating to the respiratory tract.[29][31] Handle in a well-ventilated fume hood.[31]
-
Waste Disposal: Quench used catalyst by covering it in water and place it in a clearly labeled, appropriate container for hazardous waste disposal according to your institution's guidelines.[29]
Conclusion
Palladium-catalyzed cross-coupling reactions are a remarkably powerful and versatile class of transformations in the synthetic chemist's toolbox. A thorough understanding of the underlying mechanisms and the specific roles of each reaction component is paramount for success. By approaching these reactions with a logical, systematic methodology—from careful planning and reagent selection to meticulous execution and troubleshooting—researchers can reliably harness their power to construct the complex molecules that drive innovation in science and medicine.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [scirp.org]
- 19. Stille_reaction [chemeurope.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. scribd.com [scribd.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. organic-synthesis.com [organic-synthesis.com]
- 28. honrel.com [honrel.com]
- 29. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 30. westliberty.edu [westliberty.edu]
- 31. rtong.people.ust.hk [rtong.people.ust.hk]
- 32. chemicalbook.com [chemicalbook.com]
Application Note: Incorporation of (5-Fluoropyridin-3-yl)methylamine into Novel Functional Polymers
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel polymers functionalized with (5-Fluoropyridin-3-yl)methylamine. The incorporation of the fluoropyridine moiety is of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive compounds and its ability to modulate physicochemical properties.[1][2] This document details three robust polymerization strategies: interfacial polycondensation to form polyamides, step-growth polyaddition for polyurethanes, and a versatile post-polymerization modification approach. Each section includes detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for thorough characterization to validate polymer structure and properties. This note is intended for researchers in polymer chemistry, drug development, and materials science seeking to create advanced functional materials.
Introduction: The Rationale for Fluoropyridine Polymers
The strategic incorporation of fluorine into pharmaceuticals is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[2][3] The fluoropyridine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs, where it often plays a critical role in target engagement and pharmacokinetic profiles.[4] By incorporating this compound into a polymer backbone, we can create macromolecules with unique properties, paving the way for advanced applications such as:
-
Targeted Drug Delivery Systems: Polymers can be engineered to carry and release therapeutic agents. Functionalizing them with a bioactive moiety may enhance cellular uptake or provide a therapeutic effect.[5][6][7]
-
Smart Materials: The electronic properties of the fluoropyridine group can be harnessed to create materials that respond to specific environmental stimuli.[8]
-
Specialty Coatings and Films: The unique polarity and stability conferred by the C-F bond can lead to materials with enhanced thermal resistance and specific surface properties.[1]
This document serves as a practical guide, offering field-proven insights into the synthesis and validation of these promising new materials.
Monomer Profile: this compound
Understanding the starting material is critical for successful polymerization. This compound is a primary amine whose reactivity is governed by the nucleophilic character of the -NH₂ group, modulated by the electron-withdrawing effects of the fluorinated pyridine ring.
| Property | Value | Source |
| CAS Number | 23586-96-1 | |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Key Reactive Group | Primary methylamine (-CH₂NH₂) | - |
| Safety | Corrosive (GHS05), causes severe skin burns and eye damage. |
Note: Always consult the Safety Data Sheet (SDS) before handling this reagent.
Polymerization Strategies & Protocols
Three distinct strategies are presented, each offering unique advantages for creating polymers with different architectures and properties.
Strategy 1: Polyamide Synthesis via Interfacial Polycondensation
This classic method involves the reaction of a diamine with a diacyl chloride at the interface of two immiscible liquids.[9][10] The reaction is rapid, often proceeding at room temperature, and yields high molecular weight polymers. Here, this compound acts as a functional co-monomer alongside a primary diamine to create a functional polyamide.
Causality: The high reactivity of the acyl chloride with the amine nucleophile drives the polymerization irreversibly, forming a stable amide bond and releasing HCl, which is neutralized by a base in the aqueous phase.[11]
Protocol 1A: Synthesis of a Functional Polyamide
Materials:
-
1,6-Hexanediamine (HMDA)
-
This compound
-
Sebacoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Aqueous Phase: In a 250 mL beaker, dissolve 2.20 g of HMDA and 0.25 g of this compound (approx. 9:1 molar ratio) in 50 mL of deionized water containing 4.0 g of Na₂CO₃. Stir until all solids are dissolved.
-
Organic Phase: In a separate beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of DCM.
-
Interfacial Reaction: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing to create a distinct interface.
-
Polymer Formation: The polyamide film will form instantly at the interface.[10] Using forceps, grasp the center of the polymer film and pull it out vertically and continuously to form a "rope."
-
Washing: Spool the polymer rope into a beaker of 50% aqueous ethanol to wash away unreacted monomers and salts. Repeat the wash with deionized water.
-
Drying: Press the polymer dry between filter papers and allow it to air-dry completely. For rigorous analysis, dry under vacuum at 40-50°C for 24 hours.
Workflow Diagram: Polyamide Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.curapath.com [blog.curapath.com]
- 6. jchemrev.com [jchemrev.com]
- 7. jddtonline.info [jddtonline.info]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to improve the yield of (5-Fluoropyridin-3-yl)methylamine synthesis
Welcome to the technical support center for the synthesis of (5-fluoropyridin-3-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic routes to this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and logical pathways involve the formation of the aminomethyl group from a nitrile, an amide, a carboxylic acid, or an aldehyde precursor at the 3-position of the 5-fluoropyridine ring. This guide will focus on troubleshooting three primary, industrially relevant routes:
-
Catalytic Hydrogenation of 5-Fluoronicotinonitrile: A direct and atom-economical approach.
-
Hofmann Rearrangement of 5-Fluoronicotinamide: A classic method for converting amides to amines with one less carbon.
-
Curtius Rearrangement of 5-Fluoronicotinic Acid: A versatile route proceeding through an acyl azide and isocyanate intermediate.
Each of these routes presents a unique set of challenges and optimization parameters. The following sections are structured in a question-and-answer format to directly address potential issues you may encounter in your experiments.
Troubleshooting Guide
Route 1: Catalytic Hydrogenation of 5-Fluoronicotinonitrile
This is often the preferred route due to its directness. However, controlling selectivity and achieving complete conversion can be challenging.
Q1: My hydrogenation of 5-fluoronicotinonitrile is stalling or showing low conversion. What are the likely causes and solutions?
-
Potential Cause 1: Catalyst Inactivation. The pyridine nitrogen can coordinate to the metal catalyst (e.g., Palladium, Nickel, Rhodium), leading to catalyst poisoning. The fluoride substituent can also influence the electronic properties of the ring, affecting its interaction with the catalyst surface.
-
Solution:
-
Catalyst Choice: Raney Nickel (Ra-Ni) is often a robust choice for nitrile reductions. Palladium on carbon (Pd/C) can also be effective, but may require optimization. Consider using a more oxophilic support like TiO2 for nickel catalysts, which can improve performance.[1]
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Additives: The addition of a small amount of a strong base (e.g., NaOH or NH3 in the reaction medium) can sometimes prevent catalyst poisoning by protonated pyridine species.
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.
-
Solution:
-
Increase the hydrogen pressure. Typical pressures for this type of reduction range from 50 to 500 psi.
-
Ensure vigorous stirring to maximize the gas-liquid-solid phase mixing.
-
-
-
Potential Cause 3: Impure Starting Material. Impurities in the 5-fluoronicotinonitrile, such as sulfur-containing compounds, can be potent catalyst poisons.
-
Solution: Purify the starting nitrile by recrystallization or distillation before use.
-
Q2: I am observing significant formation of the secondary amine, bis((5-fluoropyridin-3-yl)methyl)amine, as a byproduct. How can I improve the selectivity for the primary amine?
The formation of the secondary amine is a common side reaction in nitrile hydrogenation. It occurs when the initially formed primary amine reacts with the intermediate imine.
-
Strategy 1: Use of Additives.
-
Ammonia: Conducting the reaction in a solution of ammonia (e.g., methanolic ammonia) can significantly suppress the formation of the secondary amine by shifting the equilibrium away from the imine reacting with the product amine.
-
Acidic Conditions: In some cases, performing the hydrogenation under acidic conditions can favor the formation of the primary amine by protonating it and making it less nucleophilic. However, this can also promote catalyst poisoning.
-
-
Strategy 2: Catalyst Selection.
-
Strategy 3: Reaction Conditions.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the primary amine.
-
Experimental Protocol: Optimized Catalytic Hydrogenation of 5-Fluoronicotinonitrile
-
To a high-pressure autoclave, add 5-fluoronicotinonitrile (1.0 eq), methanol saturated with ammonia (10-15 mL per gram of nitrile), and Raney Nickel (10-20 wt% slurry in water, washed with methanol).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 100-500 psi.
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Route 2: Hofmann Rearrangement of 5-Fluoronicotinamide
The Hofmann rearrangement is a reliable method for the synthesis of amines from amides.[3][4] The key is the formation of a primary amine with one less carbon atom.[3]
Q1: The yield of my Hofmann rearrangement is low, and I am isolating unreacted 5-fluoronicotinamide. What could be wrong?
-
Potential Cause 1: Incomplete N-bromination. The initial step is the deprotonation of the amide followed by reaction with bromine to form the N-bromoamide.
-
Solution:
-
Stoichiometry: Ensure at least one equivalent of bromine and two equivalents of a strong base (like NaOH or KOH) are used.
-
Temperature: The N-bromination is typically carried out at a low temperature (0-5 °C). Ensure the temperature is maintained during the addition of bromine.
-
-
-
Potential Cause 2: Insufficiently Strong Base or Incorrect Stoichiometry. A strong base is required for both the initial deprotonation and for the rearrangement step.
-
Solution: Use a freshly prepared solution of NaOH or KOH. Ensure at least two equivalents of base are used relative to the amide.
-
Q2: I am observing the formation of side products. What are they and how can I avoid them?
-
Potential Side Product: N-Bromo-5-fluoronicotinamide. If the rearrangement step is incomplete, you may isolate this intermediate.
-
Solution: Ensure the reaction is heated sufficiently after the initial N-bromination to drive the rearrangement to completion. A typical temperature range is 50-80 °C.
-
-
Potential Side Product: Symmetric Urea. This can form if the intermediate isocyanate reacts with the product amine.
-
Solution: This is less common in the Hofmann rearrangement as the hydrolysis of the isocyanate is typically fast in the aqueous basic medium. However, ensuring efficient stirring can help to quickly hydrolyze the isocyanate.
-
Experimental Protocol: Hofmann Rearrangement of 5-Fluoronicotinamide
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.05 eq) to a cold (0-5 °C) solution of sodium hydroxide (2.2 eq) in water.
-
Add a solution or slurry of 5-fluoronicotinamide (1.0 eq) in water to the cold sodium hypobromite solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 30-60 minutes.
-
Slowly warm the mixture to 70-80 °C and maintain for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Route 3: Curtius Rearrangement of 5-Fluoronicotinic Acid
The Curtius rearrangement offers a versatile pathway from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[5][6]
Q1: My Curtius rearrangement is giving a low yield. What are the common pitfalls?
-
Potential Cause 1: Inefficient Acyl Azide Formation. The conversion of the carboxylic acid to the acyl azide is a critical first step.[7]
-
Solution:
-
From Acyl Chloride: If starting from 5-fluoronicotinoyl chloride, ensure it is of high purity. The reaction with sodium azide should be performed under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
One-Pot from Carboxylic Acid: When using diphenylphosphoryl azide (DPPA), ensure the use of a suitable base (e.g., triethylamine) and an anhydrous, aprotic solvent.[7]
-
-
-
Potential Cause 2: Incomplete Rearrangement. The thermal decomposition of the acyl azide to the isocyanate requires a specific temperature.
-
Solution: The rearrangement temperature is substrate-dependent. If the reaction is sluggish, a gradual increase in temperature may be necessary. The use of a Lewis acid catalyst can sometimes lower the required temperature.[6]
-
Q2: I am getting a significant amount of a symmetric urea byproduct. How can I minimize this?
The formation of a symmetric urea is a classic sign of water contamination in a Curtius rearrangement. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine then rapidly reacts with another molecule of isocyanate.
-
Solution:
-
Rigorous Anhydrous Conditions: Use freshly distilled, dry solvents. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Inert Atmosphere: Conduct the entire reaction sequence under an inert atmosphere to exclude moisture.
-
Efficient Trapping: If the goal is to form a carbamate, ensure a sufficient excess of the alcohol nucleophile is present to trap the isocyanate as it forms. For the synthesis of the amine, the hydrolysis of the isocyanate should be performed as a distinct step after the rearrangement is complete.
-
Experimental Protocol: Curtius Rearrangement of 5-Fluoronicotinic Acid
-
Acyl Azide Formation: To a solution of 5-fluoronicotinic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Rearrangement: Heat the reaction mixture to 80-100 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Hydrolysis: After the rearrangement is complete, cool the reaction mixture. Carefully add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux to hydrolyze the isocyanate to the amine.
-
Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product as described in the previous methods.
Data Summary Table
| Parameter | Catalytic Hydrogenation | Hofmann Rearrangement | Curtius Rearrangement |
| Starting Material | 5-Fluoronicotinonitrile | 5-Fluoronicotinamide | 5-Fluoronicotinic Acid |
| Key Intermediate | Imine | N-bromoamide, Isocyanate | Acyl azide, Isocyanate |
| Typical Reagents | Ra-Ni, H₂, NH₃/MeOH | Br₂, NaOH, H₂O | DPPA, Et₃N; or SOCl₂ then NaN₃ |
| Common Byproducts | Secondary amine | Unreacted starting material | Symmetric urea |
| Key for High Yield | Active catalyst, NH₃ presence | Correct stoichiometry, thermal rearrangement | Strict anhydrous conditions |
Frequently Asked Questions (FAQs)
Q: Which synthetic route is the most scalable for industrial production? A: The catalytic hydrogenation of 5-fluoronicotinonitrile is often the most scalable and cost-effective route due to its high atom economy and the avoidance of stoichiometric, often hazardous, reagents like azides.
Q: How can I monitor the progress of these reactions? A:
-
Thin Layer Chromatography (TLC): Useful for all three routes to track the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information on the conversion and can help identify byproducts.
-
Infrared (IR) Spectroscopy: Particularly useful for the Curtius rearrangement to monitor the conversion of the acyl azide to the isocyanate.
Q: What are the primary safety concerns for these synthetic routes? A:
-
Catalytic Hydrogenation: Handling of flammable hydrogen gas under high pressure and pyrophoric catalysts like Raney Nickel requires specialized equipment and procedures.
-
Hofmann Rearrangement: Bromine is highly corrosive and toxic. The reaction is also exothermic.
-
Curtius Rearrangement: Acyl azides can be explosive, especially when isolated. It is often preferable to generate and use them in situ. DPPA is also toxic.
Q: My final product is a liquid and difficult to purify by recrystallization. What are the recommended purification methods? A: this compound is a liquid at room temperature.
-
Vacuum Distillation: This is an effective method for purifying liquid amines.
-
Column Chromatography: Silica gel chromatography can be used, but care must be taken as amines can streak on silica. Using a solvent system containing a small amount of a base like triethylamine (e.g., 1% in ethyl acetate/hexanes) can improve the separation.
Workflow Diagrams
Troubleshooting Low Yield in Catalytic Hydrogenation
Caption: Decision tree for troubleshooting low yield in catalytic hydrogenation.
General Synthetic Pathways
Caption: Overview of synthetic routes to the target compound.
References
- 1. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Identification and minimization of side products in fluoropyridine synthesis
Welcome to the Technical Support Center for Fluoropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into pyridine rings, a critical step in the synthesis of many pharmaceuticals and agrochemicals. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of fluoropyridines is often challenging, with side reactions and byproduct formation being common hurdles.[1][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during fluoropyridine synthesis. Our goal is to equip you with the knowledge to identify, minimize, and troubleshoot the formation of unwanted side products, thereby improving your reaction yields and purity.
Part 1: Troubleshooting Guides
This section is dedicated to solving common problems encountered during the synthesis of fluoropyridines. Each guide will detail the issue, its probable causes, and actionable solutions based on established chemical principles.
Guide 1: Low Yield and/or Incomplete Conversion in Nucleophilic Aromatic Substitution (SNAr) / Halex Process
The SNAr reaction, often referred to as the Halex process, is a widely used industrial method for synthesizing fluoropyridines by displacing a leaving group (typically chlorine or bromine) with a fluoride ion.[4][5] However, achieving high yields can be challenging.
Problem: Your SNAr reaction is showing low conversion of the starting material or a low yield of the desired fluoropyridine.
Potential Causes & Solutions:
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[4][6]
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and stability. Start with the reported literature conditions and incrementally increase the temperature, monitoring the reaction progress by TLC or GC-MS.[6]
-
-
Inadequate Fluoride Source Activity: The choice and handling of the fluoride source are critical. Anhydrous conditions are often necessary as water can hydrate the fluoride ion, reducing its nucleophilicity.
-
Solution:
-
Use spray-dried potassium fluoride or anhydrous tetrathylammonium fluoride (TBAF).[7]
-
Consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.
-
Ensure all reagents and solvents are thoroughly dried before use.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity.[4]
-
Solution: Screen a range of anhydrous, non-nucleophilic, polar aprotic solvents such as DMF, DMSO, or sulfolane. Acetonitrile can also be a good choice.[6] Always check the compatibility of your fluorinating agent with the chosen solvent, as some reagents can react exothermically with solvents like DMF or DMSO.
-
Guide 2: Formation of Hydroxylated or Alkoxylated Byproducts in SNAr Reactions
A common issue in SNAr fluorinations is the formation of side products resulting from the reaction with residual water or alcohol solvents.
Problem: You are observing significant amounts of hydroxypyridine or alkoxypyridine byproducts in your reaction mixture.
Causality and Prevention Workflow:
Caption: Workflow for troubleshooting hydroxylated and alkoxylated byproducts.
Detailed Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Dry solvents using appropriate drying agents (e.g., molecular sieves).
-
Solvent Selection: Avoid using nucleophilic solvents like methanol or trifluoroethanol, which can compete with the fluoride ion.[8] Ethyl acetate has been shown to be effective in avoiding fluoride displacement.[6]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to improve the solubility and reactivity of the fluoride salt in a non-polar solvent, thereby reducing the need for highly polar and potentially reactive solvents.
Guide 3: Uncontrolled Decomposition in Balz-Schiemann Reactions
The Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, is a classic method for introducing fluorine.[4][9] However, the instability of the diazonium salt intermediates can be a significant drawback.[4][10]
Problem: The reaction mixture shows uncontrolled gas evolution, discoloration, or the formation of tar-like substances, indicating decomposition.
Potential Causes & Solutions:
-
Thermal Instability of Diazonium Salt: Aryl- and heteroaryl- diazonium tetrafluoroborate salts can be unstable and decompose exothermically.[10]
-
Solution:
-
Maintain a low temperature (typically -5 to 0 °C) during the diazotization step to suppress premature decomposition.[11]
-
For the thermal decomposition step, heat the isolated diazonium salt slowly and in a controlled manner. Performing the decomposition in an inert, high-boiling solvent can help to temper the reaction.[10]
-
-
-
Side Reactions of the Aryl Cation Intermediate: The decomposition of the diazonium salt generates a highly reactive aryl cation, which can react with other nucleophiles present in the reaction mixture or with the solvent itself, leading to byproducts.[12]
-
Solution:
-
Use non-polar or low-polarity solvents to promote an intimate ion pair between the diazonium cation and the tetrafluoroborate anion, which can facilitate the desired fluorination over side reactions.[12]
-
Avoid solvents that can act as nucleophiles or hydrogen donors.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted 2-fluoropyridines?
A1: The primary methods include:
-
Nucleophilic Aromatic Substitution (SNAr): Also known as the Halex process, this involves the displacement of a leaving group like chlorine or bromine at the 2-position with a fluoride ion. It is a widely used industrial method but often requires high temperatures and polar aprotic solvents.[4]
-
Synthesis from Pyridine N-Oxides: This method involves activating a pyridine N-oxide followed by reaction with a fluoride source, which can offer milder reaction conditions and high regioselectivity.[4][13]
-
Balz-Schiemann Reaction: This classic method involves the diazotization of a 2-aminopyridine, followed by decomposition of the diazonium salt.[4][9][11]
-
Direct C-H Fluorination: Newer methods allow for the direct conversion of a C-H bond at the 2-position to a C-F bond, often using powerful fluorinating agents like silver(II) fluoride (AgF₂).[4][14]
Q2: I am using Selectfluor for an electrophilic fluorination, but the reaction is not working. What could be the issue?
A2: While Selectfluor is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors. The reaction media is critical; for instance, using water and chloroform as co-solvents has been shown to be effective for the fluorination of 2-aminopyridines.[6] The presence of a base can also be crucial. Additionally, ensure the Selectfluor has been stored properly and is not degraded.
Q3: How can I identify the impurities in my fluoropyridine synthesis?
A3: A combination of analytical techniques is essential for impurity identification:[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and the molecular weights of any impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and identifying byproducts. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and byproducts.
Q4: What are some general strategies for purifying fluoropyridines?
A4: Common purification techniques include:[16]
-
Column Chromatography: A fundamental technique for separating the desired product from byproducts and unreacted starting materials. Both normal-phase and reverse-phase chromatography can be effective.[6][16]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for achieving high purity (>98%), especially for final compounds.[16]
-
Crystallization: An effective method for obtaining highly pure solid compounds. Screening different solvents is often necessary to find the optimal conditions.[16]
-
Liquid-Liquid Extraction: A useful preliminary purification step to remove major impurities based on their differential solubility.[16]
Q5: My reaction is sensitive to moisture. What precautions should I take?
A5: Moisture sensitivity is a common issue in fluorination reactions. To mitigate this:
-
Use anhydrous solvents and reagents.[14]
-
Dry glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Perform reactions under an inert atmosphere.
-
Use fresh, properly stored reagents. The water content of solvents and starting materials can be checked by Karl-Fischer titration.[14]
Data Summary Table
| Synthesis Method | Common Side Products | Key Minimization Strategies |
| SNAr / Halex Process | Hydroxypyridines, Alkoxypyridines, Dimerization products | Use anhydrous conditions, non-nucleophilic solvents (e.g., ethyl acetate, acetonitrile), and optimize temperature.[6][8] |
| Balz-Schiemann Reaction | Phenolic byproducts, Aryl ethers (from solvent), Tar formation | Control temperature during diazotization and decomposition, use non-polar solvents.[10][12] |
| Electrophilic Fluorination | Regioisomers, Over-fluorination products | Optimize reaction stoichiometry, temperature, and choice of fluorinating agent and solvent.[17] |
| Direct C-H Fluorination | Regioisomers, Oxidation byproducts | Precise control of reaction conditions, use of specific catalysts or directing groups.[18] |
Experimental Protocol Example: General Procedure for SNAr Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the chloropyridine starting material (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and a polar aprotic solvent (e.g., anhydrous DMSO or sulfolane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-220 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Visualizing Reaction Pathways
SNAr Mechanism and Potential Side Reactions
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of (5-Fluoropyridin-3-yl)methylamine
Welcome to the technical support guide for the purification of (5-Fluoropyridin-3-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally similar fluorinated pyridine compounds. The inherent properties of this molecule—its polarity, basicity, and potential for side-reactions—demand a nuanced approach to achieve high purity.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. My aim is to not only provide solutions but to explain the chemical principles behind them, empowering you to adapt and optimize these methods for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the immediate safety precautions I should take when handling this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Always handle this compound inside a certified chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves (nitrile or butyl rubber are suitable).[2][4]
-
Chemical safety goggles and a face shield.
-
A flame-resistant lab coat.[4]
Ensure an emergency eyewash station and safety shower are immediately accessible.
Q2: How should I properly store this compound to ensure its stability?
A2: This compound should be stored in a tightly sealed container, often under an inert atmosphere (like argon or nitrogen), and refrigerated.[5] The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2][6] Proper storage is critical to prevent degradation and maintain purity.
Initial Purification and Work-up
Q3: My crude reaction mixture is complex. What is a robust initial work-up procedure to isolate this compound?
A3: A classic acid-base extraction is a highly effective first step for purifying basic amines.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 2 M NaOH or saturated NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively separates the target amine from neutral and acidic byproducts.
Q4: I'm observing a low yield after my aqueous work-up. What could be the cause?
A4: Low yields can stem from several factors:
-
Incomplete Extraction: The polarity of this compound can lead to some solubility in the aqueous layer even in its free-base form. Perform multiple extractions with the organic solvent to maximize recovery.
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Degradation: Ensure the basification step is performed at a low temperature (e.g., in an ice bath) to minimize potential degradation of the product.
Part 2: Troubleshooting Guide for Chromatographic Purification
Column chromatography is a primary method for purifying amines, but it presents unique challenges due to the basic nature of the analyte.
Issue 1: Severe Tailing or Streaking on Silica Gel TLC/Column
Cause: The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic amine. This acid-base interaction leads to a non-ideal equilibrium, causing the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in broad, tailing peaks.[7][8]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanol groups.[7][9]
-
Triethylamine (TEA): A common choice. Start with 0.5-2% TEA in your solvent system (e.g., Dichloromethane/Methanol/TEA).
-
Ammonium Hydroxide: For very polar amines, a solvent system like DCM/MeOH/NH₄OH (e.g., 80:18:2) can be effective.[9]
-
-
Stationary Phase Modification:
-
Pre-treating Silica: You can "deactivate" the silica by flushing the packed column with your mobile phase containing the amine additive before loading your sample.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[7]
-
Workflow for Mitigating Tailing on Silica Gel:
A decision-making workflow for troubleshooting peak tailing during the purification of basic amines on silica gel.
Issue 2: Compound is Too Polar and Elutes at the Solvent Front or with High Methanol Concentrations
Cause: The high polarity of this compound, due to the amine and the electronegative fluorine and pyridine nitrogen, can lead to very strong retention on normal-phase silica or poor retention on reversed-phase C18.
Solutions:
-
Normal-Phase with Aqueous Solvents (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[10]
-
Stationary Phase: Use a polar stationary phase like amine-functionalized silica.[10][11]
-
Mobile Phase: A reversed-phase type solvent system is used, where water is the strong solvent. A typical gradient might be from high acetonitrile (e.g., 95%) with a small amount of aqueous buffer to an increasing concentration of the aqueous buffer.[10]
-
-
Reversed-Phase with pH Adjustment: For reversed-phase chromatography (e.g., on a C18 column), the mobile phase pH is critical.
-
At acidic pH, the amine is protonated (R-NH₃⁺), making it very polar and likely to elute early.
-
At a basic pH (e.g., using ammonium bicarbonate or a small amount of TEA in the mobile phase), the amine will be in its neutral, free-base form (R-NH₂). This increases its hydrophobicity, leading to better retention and separation on a reversed-phase column.[7]
-
Data Summary: Chromatographic Options
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Best For |
| Normal-Phase | Silica Gel | Hexane/EtOAc or DCM/MeOH + Base (TEA/NH₄OH) | Adsorption | Less polar to moderately polar basic amines. |
| Reversed-Phase | C18 | Acetonitrile/Water + Basic Modifier | Partitioning | Moderately polar to nonpolar basic amines (in their free-base form). |
| HILIC | Amine-functionalized Silica | Acetonitrile/Aqueous Buffer | Partitioning/Adsorption | Highly polar, water-soluble basic amines.[10] |
Issue 3: On-Column Degradation
Cause: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules. The prolonged exposure during a slow column run can lead to the formation of new impurities.
Solutions:
-
Deactivate the Silica: As mentioned before, neutralizing the silica with a base in the eluent is the first line of defense.
-
Increase Flow Rate: A faster flow rate reduces the residence time of the compound on the column, minimizing the time available for degradation.
-
Use a Different Stationary Phase: Basic alumina is a good alternative to silica for acid-sensitive compounds.
Part 3: Recrystallization and Final Product Finishing
Q5: My product from chromatography is an oil/low-melting solid and still contains minor impurities. How can I improve the final purity?
A5: Recrystallization is an excellent final purification step if your compound is a solid. If it's an oil, consider converting it to a stable salt.
Protocol: Salt Formation for Purification
-
Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Slowly add a solution of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid) dropwise while stirring.
-
The corresponding ammonium salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The crystalline salt is often much easier to handle and has a higher purity than the free base. The free base can be regenerated by dissolving the salt in water and adding a base, followed by extraction.
Troubleshooting Recrystallization/Salt Formation:
| Problem | Possible Cause | Solution |
| No crystals form | Solution is not supersaturated; compound is too soluble. | Reduce the volume of the solvent by slow evaporation. Cool the solution slowly (e.g., in a refrigerator, then a freezer). Add an anti-solvent (a solvent in which the compound is insoluble). |
| Product oils out | The boiling point of the solvent is too high; the compound's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent system. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. |
| Poor recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Minimize the initial amount of hot solvent used. Ensure the washing step uses ice-cold solvent and is performed quickly. |
Experimental Workflow: From Crude to Pure Product
A comprehensive workflow for the purification of this compound.
References
- 1. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. This compound | 23586-96-1 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. biotage.com [biotage.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
Optimization of reaction conditions for synthesizing (5-Fluoropyridin-3-yl)methylamine derivatives
Welcome to the technical support center for the synthesis of (5-Fluoropyridin-3-yl)methylamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of fluorinated pyridine compounds. The presence of a fluorine atom can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability and improved bioactivity.[1][2] However, this same feature can introduce unique challenges in synthetic chemistry.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical field experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound derivatives, with a focus on two common synthetic routes: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination of 5-Fluoronicotinaldehyde
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing this compound, this typically involves the reaction of 5-fluoronicotinaldehyde with an appropriate amine source, followed by reduction of the intermediate imine.
Question: My reductive amination reaction is showing low yield of the desired this compound derivative. What are the potential causes and how can I improve the yield?
Answer:
Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Inefficient Imine Formation:
-
Causality: The formation of the imine intermediate is a critical equilibrium step. The electron-withdrawing nature of the fluorine atom on the pyridine ring can decrease the reactivity of the aldehyde carbonyl group.[3]
-
Troubleshooting Steps:
-
pH Control: Imine formation is often catalyzed by mild acid.[4] Adding a catalytic amount of acetic acid can facilitate the reaction. However, strongly acidic conditions should be avoided as they can protonate the starting amine, rendering it non-nucleophilic.
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. The use of dehydrating agents like molecular sieves (3Å or 4Å) is highly recommended.[5]
-
Pre-formation of the Imine: Consider stirring the aldehyde and amine together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.[5][6] Monitoring by TLC or LC-MS can confirm imine formation.
-
2. Choice and Addition of Reducing Agent:
-
Causality: The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
-
Troubleshooting Steps:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is effective at reducing imines but is less reactive towards aldehydes, especially at slightly acidic pH.[4][7] This selectivity minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Sodium Triacetoxyborohydride (STAB): STAB is another excellent choice, particularly in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] It is less toxic than NaBH₃CN and often gives higher yields.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[4][7] If using NaBH₄, it is crucial to ensure complete imine formation before its addition.[6]
-
Order of Addition: As a general rule, add the reducing agent after allowing sufficient time for imine formation.
-
3. Side Reactions:
-
Causality: Besides the reduction of the starting aldehyde, other side reactions can occur.
-
Troubleshooting Steps:
-
Aldehyde Reduction: As mentioned, this is a common side product. Using a milder, imine-selective reducing agent is the best solution.
-
Over-alkylation: If using ammonia or a primary amine, there is a possibility of forming secondary or tertiary amines. Using a large excess of the amine source can help to minimize this.
-
Experimental Workflow for Reductive Amination:
Caption: Generalized workflow for the reductive amination of 5-fluoronicotinaldehyde.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is particularly useful for coupling amines with aryl halides, such as 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine.
Question: I am attempting a Buchwald-Hartwig amination to synthesize a this compound derivative, but the reaction is sluggish or fails to go to completion. What should I investigate?
Answer:
The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (ligand and palladium precursor), base, and solvent, as well as meticulous reaction setup.
1. Catalyst System Inactivity:
-
Causality: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11] The electron-deficient nature of the 5-fluoropyridine ring can affect the oxidative addition step.
-
Troubleshooting Steps:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred for this reaction as they promote the reductive elimination step.[10] Consider ligands such as XPhos, SPhos, or RuPhos. For primary amines, BrettPhos can be particularly effective.[9]
-
Palladium Precursor: Both Pd(0) and Pd(II) precursors can be used. Common choices include Pd₂(dba)₃, Pd(OAc)₂, and pre-formed palladium-ligand complexes. Ensure the quality of the palladium source.
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for challenging substrates.
-
2. Inappropriate Base or Solvent:
-
Causality: The base plays a critical role in deprotonating the amine, allowing it to coordinate to the palladium center.[11] The solvent must be able to dissolve the reactants and not interfere with the catalyst.
-
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For more sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ might be used, but this often requires higher temperatures.[9]
-
Solvent Choice: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are frequently used. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.
-
3. Reaction Conditions:
-
Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation. Water can interfere with the base and other reagents.
-
Troubleshooting Steps:
-
Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen). This involves using Schlenk techniques or a glovebox.
-
Temperature: While some modern catalyst systems work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
Troubleshooting Logic for Buchwald-Hartwig Amination:
Caption: A decision tree for troubleshooting common issues in Buchwald-Hartwig amination.
II. Frequently Asked Questions (FAQs)
Q1: How does the fluorine substituent on the pyridine ring affect the synthesis of this compound derivatives?
A1: The fluorine atom has a strong electron-withdrawing effect due to its high electronegativity.[2] This influences the reactivity of the pyridine ring in several ways:
-
Decreased Basicity: The electron density on the pyridine nitrogen is reduced, making it less basic.[2] This can be a factor in reactions where the pyridine nitrogen acts as a Lewis base.
-
Altered Reactivity of Functional Groups: As discussed in the troubleshooting section, the reactivity of an aldehyde at the 3-position can be reduced. In the case of a leaving group at the 3-position (e.g., Br or Cl), the ring is activated towards nucleophilic aromatic substitution, although this is often less facile than for other positions on the pyridine ring.
-
C-H Bond Activation: The presence of fluorine can influence the site-selectivity of C-H functionalization reactions.[12]
Q2: What are the best practices for purifying this compound and its derivatives?
A2: The purification strategy will depend on the properties of the specific derivative.
-
Extraction: The basicity of the amine allows for acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is a common method for purification.[2] A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used. It may be necessary to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to prevent the amine from streaking on the silica gel.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.
Q3: Are there any specific safety precautions I should take when working with fluorinated pyridines?
A3: Standard laboratory safety practices should always be followed. For fluorinated pyridines and their derivatives:
-
Toxicity: Many organic fluorine compounds have biological activity and should be handled with care. Assume they are toxic and avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactivity: Some fluorinating reagents can be hazardous.[1] Always consult the Safety Data Sheet (SDS) for all reagents before use.[13]
-
Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.
Q4: Can I synthesize this compound on a large scale?
A4: Yes, large-scale synthesis is feasible, but it requires careful process optimization.[14]
-
Route Selection: For large-scale synthesis, consider the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification. A reductive amination approach is often preferred for its operational simplicity.
-
Process Safety: Exothermic reactions need to be carefully controlled with appropriate cooling.
-
Workup and Purification: The workup and purification procedures need to be scalable. Extraction and crystallization are often more amenable to large-scale work than chromatography.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 5-fluoronicotinaldehyde (1.0 eq) in methanol (0.2 M) is added a 7 N solution of ammonia in methanol (5.0 eq).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 0-10% methanol in dichloromethane with 1% triethylamine) to afford the desired product.
Protocol 2: Synthesis of N-Benzyl-(5-fluoropyridin-3-yl)methylamine via Buchwald-Hartwig Amination
This protocol is a representative example and may need to be adapted for different amine coupling partners.
-
To an oven-dried Schlenk flask is added Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
The flask is evacuated and backfilled with argon (3x).
-
3-Bromo-5-fluoropyridine (1.0 eq), benzylamine (1.2 eq), and anhydrous toluene (0.1 M) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., 0-50% ethyl acetate in hexanes) to yield the product.
IV. Data Presentation
| Reaction Type | Key Reagents | Common Solvents | Typical Yields | Key Optimization Parameters |
| Reductive Amination | 5-Fluoronicotinaldehyde, Amine, NaBH₃CN or STAB | Methanol, DCE, THF | 60-90% | pH, Water Removal, Choice of Reducing Agent |
| Buchwald-Hartwig Amination | 3-Halo-5-fluoropyridine, Amine, Pd catalyst, Phosphine ligand, Base | Toluene, Dioxane | 70-95% | Ligand Choice, Base Strength, Inert Atmosphere |
V. References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
New method for introducing fluorinated components into molecules. Universität Münster.
-
Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia.
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
This compound | 23586-96-1. Sigma-Aldrich.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
-
What's wrong with my reductive amination? I barely got any product. Reddit.
-
The Buchwald-Hartwig Amination Reaction. YouTube.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Reductive Amination - Common Conditions. organic-chemistry.org.
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
-
Help with reductive ammination. Reddit.
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation.
-
New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.
-
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry.
-
(5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543. PubChem.
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
-
Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope.
-
Larger laboratory scale synthesis of 5-methyluridine and formal synthesis of its L-enantiomer. ResearchGate.
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 23586-96-1 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Addressing stability and degradation issues of (5-Fluoropyridin-3-yl)methylamine
Welcome to the technical support center for (5-Fluoropyridin-3-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation. Our goal is to provide practical, in-depth solutions and preventative measures to ensure the integrity of your results.
Core Concepts: Stability and Reactivity Profile
This compound is a versatile building block in medicinal chemistry. However, its structure, featuring a primary amine and a fluorine-substituted pyridine ring, presents specific stability challenges. The pyridine ring is electron-deficient, and the fluorine atom at the 5-position further influences its reactivity. The primary amine attached to the methylene group is a nucleophilic center.
Understanding the interplay of these functional groups is key to troubleshooting. The dominant degradation pathway to consider is nucleophilic aromatic substitution (SNAr) , where a nucleophile attacks the pyridine ring, potentially displacing the fluoride.[1][2] The rate of this reaction is influenced by the nature of the nucleophile, solvent, and temperature. Additionally, the stability of aminopyridines can be significantly affected by the pH of the medium.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.
Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities
Question: I am using this compound in a reaction and observing variable yields and the appearance of unexpected peaks in my LC-MS/NMR. What could be the cause?
Answer: This is a common issue and can often be traced back to the degradation of the starting material or side reactions. Here’s a systematic approach to troubleshoot:
1. Purity of Starting Material:
-
Initial Check: Always verify the purity of your this compound stock. Despite a high stated purity (e.g., 97%), degradation can occur during storage.[5]
-
Recommended Action: Run a quick quality control check (e.g., 1H NMR or LC-MS) on your starting material before each use, especially if the container has been opened multiple times.
2. Reaction Conditions:
-
pH Effects: The stability of aminopyridines is often pH-dependent. Highly basic conditions can deprotonate the amine, increasing its nucleophilicity and potentially leading to self-condensation or reaction with other electrophiles. Conversely, strongly acidic conditions can protonate the pyridine nitrogen, altering its reactivity. For many aminopyridines, maximum stability is found in a slightly acidic pH range (pH 2-3).[3][4]
-
Temperature: Elevated temperatures can accelerate degradation and side reactions. If your reaction protocol allows, consider running it at a lower temperature for a longer duration.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents, especially in the presence of a base, can act as nucleophiles. Aprotic solvents are generally preferred unless the reaction chemistry dictates otherwise.
3. Potential Side Reactions:
-
Self-Condensation: Under certain conditions, the primary amine of one molecule can act as a nucleophile, attacking the pyridine ring of another molecule, leading to the formation of dimers or oligomers such as Bis((5-fluoropyridin-3-yl)methyl)amine.
-
Reaction with Nucleophiles: Be mindful of other nucleophiles in your reaction mixture. Common laboratory reagents like residual water, alcohols (if used as solvents), or other amines can compete in SNAr reactions.[1][2]
Experimental Protocol: Quality Control of this compound
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: Acquire a 1H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum to confirm the structure and identify any significant impurities.
-
LC-MS Analysis: For higher sensitivity, inject a diluted solution onto an LC-MS system to check for the presence of higher molecular weight impurities (e.g., dimers).
dot
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Compound Appears Unstable During Work-up and Purification
Question: My reaction seems to proceed cleanly by TLC/LC-MS, but I lose a significant amount of my product during aqueous work-up or column chromatography. What is happening?
Answer: This suggests that the degradation is occurring during the post-reaction processing. Here are the likely culprits and solutions:
1. pH during Aqueous Work-up:
-
The Problem: As previously mentioned, the stability of aminopyridines is pH-sensitive.[3][4] Using a strong basic wash (e.g., saturated sodium bicarbonate) can lead to degradation, especially if the compound is in contact with the aqueous layer for an extended period.
-
Solution: If a basic wash is necessary to remove acidic impurities, use a milder base (e.g., dilute sodium bicarbonate) and minimize the contact time. Whenever possible, maintain the aqueous phase at a slightly acidic to neutral pH.
2. Instability on Silica Gel:
-
The Problem: Silica gel is inherently acidic and can cause degradation of acid-sensitive compounds. The primary amine of your compound can strongly interact with the acidic silanol groups, leading to streaking, poor recovery, and on-column degradation.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 0.5-1% in the eluent). This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reversed-phase chromatography.
-
dot
Caption: Strategy for stable work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C).[5] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q2: My this compound has turned a yellow or brown color. Is it still usable?
A2: A change in color often indicates degradation or the presence of impurities. While a slight discoloration might not significantly impact some reactions, it is highly recommended to re-analyze the material by NMR or LC-MS to assess its purity before use. For sensitive applications, using freshly purchased or purified material is advised.
Q3: Can I use this compound in aqueous solutions?
A3: Yes, but with caution regarding the pH. The stability of the compound is pH-dependent. If you need to prepare an aqueous solution, it is best to use a buffered solution, preferably in the slightly acidic range (pH 4-6), to minimize degradation.[3][4] Avoid highly alkaline aqueous solutions.
Q4: What are the primary hazards associated with this compound?
A4: Based on data for similar compounds, this compound is expected to be corrosive and may cause severe skin burns and eye damage.[5][6] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: What analytical techniques are best for monitoring reactions involving this compound?
A5: A combination of Thin Layer Chromatography (TLC) for quick reaction progress checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of reactants, products, and potential byproducts is recommended. For structural confirmation and purity analysis of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Storage | Refrigerator (2-8 °C), inert atmosphere | To slow down potential degradation pathways.[5] |
| Handling | Fume hood, appropriate PPE | Corrosive nature of the compound.[5][6] |
| Reaction pH | Slightly acidic to neutral | To minimize base-catalyzed degradation.[3][4] |
| Purification | Deactivated silica or alternative stationary phase | To prevent on-column degradation. |
| Quality Control | NMR and LC-MS before use | To ensure the purity of the starting material. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 5. This compound | 23586-96-1 [sigmaaldrich.com]
- 6. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for preventing decomposition during storage and handling
Welcome to the Technical Support Center for compound stability. As researchers, the integrity of your samples is the bedrock of reliable and reproducible data. The degradation of a drug substance or a critical reagent can compromise weeks of work, leading to project delays and questionable results. This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding of why compounds decompose and how to prevent it. We will move from foundational principles to specific, actionable troubleshooting guides to address issues you may encounter in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the most common questions regarding compound stability, providing a foundational understanding of the key factors at play.
Q1: What are the primary environmental factors that cause my compound to decompose?
A1: Compound stability is primarily influenced by a handful of key environmental factors. Understanding these is the first step in prevention. The main culprits are:
-
Temperature: Heat is a form of energy. Increasing the temperature increases the kinetic energy of molecules, which in turn accelerates the rate of chemical reactions, including degradation.[1] Most degradation pathways are endothermic, meaning they are accelerated by heat.[1] The relationship between temperature and reaction rate is often described by the Arrhenius equation, which predicts that for many reactions, a 10°C increase in temperature can double the reaction rate.[1][2]
-
Moisture (Humidity): Water is a reactive molecule that can directly participate in degradation through hydrolysis.[3][4][5][6] Functional groups like esters, amides, lactams, and lactones are particularly susceptible to cleavage by water.[4] High humidity can also lead to the absorption of water onto the surface of solid samples, creating a microenvironment where degradation can occur.
-
Light (Photolysis): Light, particularly in the UV and high-energy visible spectrum (300-500 nm), can provide the activation energy needed to break chemical bonds or create reactive species.[7] This process, known as photolysis, can lead to complex degradation pathways, including oxidation, isomerization, and polymerization.[4][7]
-
Atmosphere (Oxygen): Molecular oxygen is a ground-state diradical that can react with many organic molecules in a process called oxidation.[6] This can be a slow process, but it can be accelerated by light, heat, or the presence of metal ion catalysts. Functional groups like aldehydes, ethers, and phenols, as well as molecules with allylic or benzylic hydrogens, are particularly prone to oxidation.
Q2: I store my compound in the freezer. Why is it still degrading?
A2: While low temperatures significantly slow down most degradation reactions, they do not stop them completely.[8] Several factors could be at play:
-
Freeze-Thaw Cycles: Repeatedly removing a sample from the freezer can cause condensation to form on the compound and inside the container. This moisture can lead to hydrolysis upon thawing.
-
Oxygen and Moisture in Headspace: Unless the container was purged with an inert gas (like argon or nitrogen) before sealing, the headspace will contain oxygen and atmospheric moisture. Over long storage periods, these can still cause slow oxidation and hydrolysis.[8]
-
Inappropriate Container: If the container closure system is not airtight, it can allow for the slow ingress of moisture and oxygen from the freezer's atmosphere.[9]
-
Inherent Instability: Some highly sensitive compounds are inherently unstable even at low temperatures and may require storage at cryogenic temperatures (-80°C or liquid nitrogen) to fully halt degradation.
Q3: How do I know which container is right for my compound?
A3: Choosing the correct container closure system is critical for long-term stability.[10][11] The choice depends on the compound's properties:
-
Material Compatibility: The container material must be inert to your compound.[12] For example, strong acids or bases should not be stored in containers they can corrode. Always consult a chemical compatibility chart.[7][13][14][15][16][17]
-
Glass: Type I borosilicate glass is generally the most inert and is excellent for most research chemicals due to its high resistance to chemical corrosion and temperature changes.[11]
-
Plastics: High-Density Polyethylene (HDPE) is a good general-purpose plastic, resistant to many acids and bases.[11] However, it can be permeable to some organic solvents and gases. Other plastics like polypropylene may also be suitable. Always verify compatibility, as some solvents can degrade plastics.[12]
-
-
Light Sensitivity: For photosensitive compounds, always use amber-colored or opaque containers.[8][12] Amber glass is specifically designed to block UV and high-energy visible light.[7]
-
Air/Moisture Sensitivity: For compounds sensitive to air or moisture, a container with a tight-sealing cap is essential. For highly sensitive materials, specialized packaging like Sure/Seal™ bottles or storage in a desiccator or under an inert atmosphere is required.[18]
Q4: What does "chemical incompatibility" mean for storage?
A4: Chemical incompatibility refers to the fact that certain classes of chemicals can react dangerously if they come into contact.[14] Storing incompatible chemicals together, even in separate containers on the same shelf, poses a significant risk. A leak or spill could lead to a violent reaction, fire, explosion, or the release of toxic gases.[14] Therefore, the cardinal rule of chemical storage is to segregate chemicals by hazard class, not alphabetically .[7][13][16][17] For example, strong oxidizing agents must never be stored with flammable liquids. Acids should be stored separately from bases.[7][13][16][17]
Part 2: Troubleshooting Guides - Diagnosing and Solving Degradation Issues
This section provides a structured approach to troubleshooting common degradation scenarios you might encounter during your research.
Scenario 1: Unexpected Peaks Appear in Your Analytical Chromatogram (e.g., HPLC, GC) After Sample Storage.
-
Symptom: You analyze a sample that was previously pure and now observe new, unidentified peaks.
-
Potential Cause: The compound has degraded, and the new peaks are the degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of sample degradation.
Scenario 2: A Solid Compound Has Changed Color or Physical Appearance.
-
Symptom: A white, crystalline powder has turned yellow or brown, or has become sticky or oily.
-
Potential Cause: Significant degradation has occurred, likely due to oxidation or reaction with atmospheric moisture.
-
Troubleshooting Steps:
-
Safety First: Do not use the compound. A change in appearance is a strong indicator of a change in chemical identity. The degradation products could be toxic or have altered reactivity.
-
Review Storage Conditions:
-
Container: Was the container tightly sealed? Was the cap liner degraded?
-
Atmosphere: Was the compound stored under an inert atmosphere? Many seemingly stable solids are slowly oxidized by air over months or years.
-
Temperature & Light: Was it stored away from heat sources and light? Even ambient lab lighting can degrade some solids over time.[7]
-
-
Corrective Action: Discard the degraded compound according to your institution's safety guidelines. For future batches of this compound, store it in a tightly sealed container (preferably with a Teflon liner), in a dark location, and consider storing it inside a desiccator or glovebox to protect it from moisture and oxygen.
-
Scenario 3: An Air-Sensitive Reaction Fails or Gives Low Yield.
-
Symptom: A reaction known to be reliable, using an air-sensitive reagent (e.g., an organolithium, Grignard reagent, or certain catalysts), fails to proceed or gives a significantly lower yield than expected.
-
Potential Cause: The air-sensitive reagent has degraded due to exposure to oxygen or moisture, or the reaction itself was contaminated.
-
Troubleshooting Steps:
-
Reagent Integrity: The most likely culprit is the reagent itself. Was it a new bottle? If it's an old or frequently used bottle, the reagent may have degraded. Consider titrating the reagent to determine its active concentration before use.
-
Glassware Preparation: Was all glassware rigorously dried? Glassware should be oven-dried (e.g., at 125°C overnight) and cooled under vacuum or a stream of dry inert gas immediately before use.[18] A thin film of adsorbed moisture on "dry" glassware is sufficient to quench many sensitive reagents.[18]
-
Inert Atmosphere Technique: Review your Schlenk line or glovebox technique.
-
Solvent Purity: Were the anhydrous solvents truly anhydrous? Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.
-
Part 3: Key Protocols and Data Tables
To proactively prevent decomposition, it is essential to employ standardized procedures and adhere to established storage conditions.
Table 1: Recommended Storage Conditions Based on ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing of pharmaceutical products, which serve as an excellent standard for research laboratories.[21][22][23][24]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Used if a "significant change" occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To speed up degradation and predict long-term stability.[24] |
(RH = Relative Humidity)
Table 2: General Storage Guidelines for Common Chemical Hazard Classes
This table provides a simplified guide for segregating common laboratory chemicals. Always consult the Safety Data Sheet (SDS) for specific storage requirements. [7][13][14][16][17]
| Hazard Class | Storage Recommendations | Incompatible With |
| Flammable Liquids | Store in an approved, grounded flammable storage cabinet. | Oxidizing Agents, Acids, Bases. |
| Corrosive - Acids | Store in a dedicated corrosives cabinet, away from bases. Use secondary containment (e.g., plastic trays). | Bases, Oxidizers, Flammable Liquids, Cyanides, Sulfides. |
| Corrosive - Bases | Store in a dedicated corrosives cabinet, away from acids. | Acids, Flammable Liquids, Oxidizers. |
| Oxidizing Agents | Store in a separate, non-combustible cabinet. Isolate from all organic materials and reducing agents. | Flammable Liquids, Organic Compounds, Reducing Agents, Acids. |
| Water-Reactive | Store in a cool, dry location, sealed against atmospheric moisture. Ensure no water sources (e.g., fire sprinklers) are nearby. | Aqueous solutions, water. |
| Peroxide-Formers | Store in airtight containers, away from light and heat. Date upon receipt and opening. Test for peroxides regularly. | All other chemical classes. |
| Highly Toxic | Store in a secure, locked cabinet in a well-ventilated area. Segregate based on other hazards (e.g., flammability). | Varies; check SDS. |
Protocol 1: Basic Operation of a Schlenk Line for Handling Air-Sensitive Reagents
A Schlenk line is a dual-manifold system that allows for the manipulation of compounds under an inert atmosphere.[18][19][20][25]
Objective: To create an oxygen- and moisture-free environment in a reaction flask.
Materials:
-
Schlenk line with vacuum pump and inert gas (Argon or Nitrogen) source.
-
Oven-dried Schlenk flask with a sidearm and stopcock.
-
High-vacuum grease.
-
Liquid nitrogen trap (if applicable).
Procedure:
-
System Preparation:
-
Ensure the vacuum pump is on and the trap (if used) is cooled with liquid nitrogen.
-
Open the inert gas cylinder and adjust the regulator to a low positive pressure (indicated by a gentle bubbling rate of 2-3 bubbles per second in the oil bubbler).[20]
-
-
Drying the Flask:
-
Take a clean, assembled Schlenk flask directly from a >100°C oven.[18]
-
While still hot, attach the flask to a port on the Schlenk line.
-
-
Inerting the Flask (The Evacuate-Refill Cycle):
-
Ensure the flask's stopcock is closed to the flask but open to the sidearm.
-
Evacuate: Slowly open the flask's stopcock to the vacuum manifold. You will hear the vacuum engage. Hold under vacuum for 5-10 minutes to remove air and adsorbed water.[18]
-
Refill: Close the stopcock to the vacuum manifold. Slowly open the stopcock to the inert gas manifold to backfill the flask with inert gas. Do not open it too quickly to avoid disturbing the bubbler.[18]
-
Repeat: This evacuate-refill cycle must be repeated at least three times to ensure the atmosphere is fully inert.[18][19][20]
-
-
Maintaining Positive Pressure:
-
After the final refill, leave the flask's stopcock open to the inert gas manifold. The gentle, continuous outflow of gas through the bubbler ensures that no air can enter the system. The flask is now ready for the addition of reagents.
-
Caption: Schematic of a Schlenk line setup for inert atmosphere chemistry.
Protocol 2: Conducting a Forced Degradation (Stress Testing) Study
Forced degradation studies intentionally expose a compound to harsh conditions to rapidly identify potential degradation products and pathways.[26][27][28][29][30] This is a key step in developing stability-indicating analytical methods.
Objective: To generate likely degradation products for analytical method development. A target degradation of 5-20% is often ideal.[28]
Materials:
-
Compound of interest (drug substance or product).
-
Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agent (e.g., 3% H₂O₂).[28]
-
Temperature-controlled oven.
-
Photostability chamber with UV and visible light sources.[28]
-
Validated analytical method (e.g., HPLC).
Procedure:
-
Prepare Samples: Prepare several identical samples of your compound, typically in solution. Include a control sample stored under ideal conditions (e.g., protected from light at 4°C).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Add acid to a sample and stir at room temperature. If no degradation is seen, gently heat (e.g., 50-60°C).[28]
-
Base Hydrolysis: Add base to a sample and treat as above.
-
Oxidation: Add the oxidizing agent to a sample and stir at room temperature.
-
Thermal Degradation: Place a sample (solid or solution) in an oven at an elevated temperature (e.g., 60-80°C).[28]
-
Photolytic Degradation: Place a sample in a photostability chamber, exposing it to a controlled dose of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B).[28]
-
-
Time-Point Analysis: At various time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each stressed sample. Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
Analytical Evaluation: Analyze the control and all stressed aliquots using your analytical method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradation products).
-
Note the loss of the main compound peak.
-
This data demonstrates that your analytical method is "stability-indicating" because it can separate the intact compound from its degradation products.
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. ftloscience.com [ftloscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. What Is the Primary Chemical Degradation Mechanism for Many Pollutants in Surface Water? → Learn [pollution.sustainability-directory.com]
- 6. Chemical Degradation Mechanisms → Term [pollution.sustainability-directory.com]
- 7. ehs.wvu.edu [ehs.wvu.edu]
- 8. csuohio.edu [csuohio.edu]
- 9. dsinpharmatics.com [dsinpharmatics.com]
- 10. Container/Closure Selection – Pharma Stability [pharmastability.com]
- 11. Understanding Container Closure Systems (CCS) for Drug Packaging [westpharma.com]
- 12. aurorabiomed.com [aurorabiomed.com]
- 13. case.edu [case.edu]
- 14. Chemical Compatibility Chart | Office of Clinical and Research Safety [vumc.org]
- 15. industrialspec.com [industrialspec.com]
- 16. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 17. calstatela.edu [calstatela.edu]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. m.youtube.com [m.youtube.com]
- 25. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
- 26. biopharminternational.com [biopharminternational.com]
- 27. resolvemass.ca [resolvemass.ca]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 29. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Overcoming difficulties in the structural elucidation of complex pyridine derivatives
Welcome to the technical support center for the structural elucidation of complex pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in determining the precise structure of these vital heterocyclic compounds. Pyridine and its derivatives are cornerstones in pharmaceuticals and materials science, making their unambiguous characterization a critical step in research and development.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The content is structured to explain not just the what, but the why behind each methodological choice, ensuring a deeper understanding and more robust experimental design.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. However, the unique electronic properties of the pyridine ring can lead to complex and sometimes misleading spectra. This section addresses the most common challenges.
FAQ 1: My ¹H NMR signals for the pyridine ring are heavily overlapped. How can I resolve them?
Answer:
Signal overlap in the aromatic region is a frequent issue, especially with polysubstituted pyridines where complex splitting patterns and small differences in chemical shifts obscure the data.
Core Directive: Increase Spectral Dispersion.
The primary goal is to spread the signals out. This can be achieved through several methods:
-
Higher Field Strength: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) is the most direct way to increase chemical shift dispersion.[5] The separation between signals (in Hz) increases with the magnetic field strength, often resolving overlap without any further changes to the experiment.
-
Solvent-Induced Shifts: The chemical shifts of pyridine protons are notably sensitive to the solvent environment due to interactions with the nitrogen lone pair and the ring's dipole moment.[6][7][8] Changing the solvent can alter the relative positions of the signals.
-
Aromatic Solvents (e.g., Benzene-d₆, Pyridine-d₅): These solvents can cause significant shifts (often upfield) due to anisotropic effects, potentially resolving overlapped signals.[7][8][9]
-
Polar Protic Solvents (e.g., Methanol-d₄): Hydrogen bonding with the pyridine nitrogen can also induce useful shifts.
-
-
2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for resolving overlap by adding a second frequency dimension.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds).[5][11] Even if two signals are overlapped in the 1D spectrum, a COSY experiment can show their distinct correlations to other protons, allowing for unambiguous assignment.
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a single spin system, even those not directly coupled.[5]
-
Troubleshooting Guide: Broad NMR Signals
Problem: The NMR signals for my pyridine derivative are broad, hindering interpretation of multiplicity and accurate integration.
Underlying Causes & Solutions:
Broadening of NMR signals can stem from several physical and chemical phenomena. The key is to identify the likely cause to apply the correct remedy.
| Potential Cause | Explanation | Troubleshooting Steps |
| Chemical Exchange | Protons exchanging between different chemical environments on a timescale comparable to the NMR measurement will lead to broadened signals. This is common with tautomerism (e.g., hydroxypyridines) or restricted rotation around bonds.[12][13][14] | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample may slow the exchange enough to resolve into sharp signals for each species. Heating may coalesce the signals into a sharp average.[15] 2. Change Solvent: A different solvent can alter the exchange rate or shift the equilibrium of tautomers.[14] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. | 1. Sample Purification: Re-purify the sample using column chromatography or recrystallization. 2. Chelating Agents: Add a small amount of a chelating agent like EDTA to the NMR tube to sequester paramagnetic ions. |
| Poor Shimming / Inhomogeneous Magnetic Field | An improperly shimmed magnet results in a non-uniform magnetic field across the sample, causing all signals to broaden.[15] | 1. Re-shim the Spectrometer: Carefully re-shim the instrument, focusing on achieving a narrow and symmetrical lineshape for a reference signal (like the solvent peak). |
| Sample Concentration / Aggregation | Highly concentrated samples can lead to increased viscosity or intermolecular interactions (e.g., π-stacking of pyridine rings), causing broader lines.[15][16] | 1. Dilute the Sample: Prepare a more dilute sample.[16] 2. Change Solvent: Use a solvent that disrupts intermolecular aggregation. For example, adding a small amount of DMSO-d₆ to a CDCl₃ solution can help break up hydrogen-bonded aggregates.[16] |
| Quadrupolar Broadening | The ¹⁴N nucleus of the pyridine ring has a quadrupole moment, which can sometimes cause broadening of adjacent protons (especially the α-protons at C2 and C6).[6] | This is an inherent property and often difficult to eliminate completely. However, improved shimming can sometimes sharpen these signals. In some cases, ¹⁴N decoupling experiments can be performed, but this is not a routine technique. |
FAQ 2: How do I unambiguously assign quaternary carbons in my substituted pyridine?
Answer:
Quaternary carbons, which bear no protons, are invisible in proton-detected experiments like HSQC (Heteronuclear Single Quantum Coherence) that rely on one-bond ¹H-¹³C correlations.[5][17] The definitive technique for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Workflow for Quaternary Carbon Assignment:
Caption: Workflow for assigning carbon signals using 2D NMR.
-
Assign Protons: First, assign as many proton signals as possible using the ¹H NMR spectrum and a COSY experiment to establish proton-proton connectivities.
-
Assign Protonated Carbons: Run an HSQC experiment. This will generate a correlation peak for each proton and the carbon it is directly attached to, allowing you to confidently assign all protonated carbons.[11][18]
-
Assign Quaternary Carbons: Run an HMBC experiment. This spectrum shows correlations between protons and carbons over two to three bonds.[5][11][19] Look for correlations from your already-assigned protons to the unassigned quaternary carbon signals. For example, the methyl protons of a substituent will show a correlation to the pyridine carbon they are attached to, definitively assigning that quaternary carbon.
Experimental Protocol: Standard 2D HMBC Experiment
This protocol is a general guideline for a 400 MHz spectrometer.
-
Sample Preparation: Prepare a solution of 5-10 mg of your purified pyridine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution (narrow linewidths) on a 1D proton spectrum.[5]
-
-
Acquisition Parameters (gradient-enhanced HMBC):
-
Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Widths: Set the ¹H spectral width (SW in F2) to cover all proton signals (e.g., 0-12 ppm). Set the ¹³C spectral width (SW in F1) to cover the expected carbon range (e.g., 90-170 ppm for the pyridine ring and substituents).[4]
-
Transmitter Offsets: Center the transmitter frequency (O1P for ¹H, O2P for ¹³C) in the middle of the respective spectral widths.[4]
-
Long-Range Coupling Constant (d6 or CNST2): This is a critical parameter. Set it to a value optimized for 2-3 bond couplings, typically around 8-10 Hz.[5]
-
Acquisition Time (AQ): A typical value is ~0.2-0.3 seconds.
-
Relaxation Delay (D1): Set to 1.5-2.0 seconds.[5]
-
Number of Scans (NS): Dependent on concentration. Start with 8 or 16 scans per increment and increase as needed for good signal-to-noise.
-
Number of Increments (TD in F1): Use 256-512 increments for adequate resolution in the indirect dimension.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it appropriately using the residual solvent peak or an internal standard like TMS.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, crucial connectivity information. For pyridine derivatives, the nitrogen atom plays a key role in directing fragmentation pathways.
FAQ 3: How can I differentiate between isomeric substituted pyridines using Mass Spectrometry?
Answer:
While isomers will have the same molecular weight, their fragmentation patterns under Electron Ionization (EI) can be distinct, serving as a molecular fingerprint. The position of the substituent relative to the ring nitrogen significantly influences fragmentation.
Key Fragmentation Pathways for Pyridine Derivatives:
-
Fission of the Pyridine Ring: The pyridine ring can undergo cleavage, often involving the loss of HCN (27 Da).[20]
-
Loss of Substituents: Alpha-cleavage (cleavage of the bond adjacent to the ring) is common.
-
Rearrangements: The position of the substituent can enable or forbid specific rearrangement reactions, leading to unique fragment ions for each isomer. For example, an ortho-substituent might interact with the ring nitrogen in a way that a meta- or para-substituent cannot.[21]
Example: Differentiating Phenylazoxypyridine-N-oxides
A study on isomeric phenylazoxypyridine-N-oxides demonstrated that while all isomers showed expected fragments like Ph⁺ (m/z 77), some fragments were unique. For instance, the 4-N-oxide isomers produced a prominent ion at m/z 108 that was absent in the spectra of the 3-N-oxide isomers, allowing for their differentiation.[21]
Troubleshooting Guide: Low or No Signal for My Pyridine Derivative
Problem: I am not observing the molecular ion or am getting very low signal intensity for my complex pyridine derivative.
Underlying Causes & Solutions:
This often relates to the stability of the molecule and the ionization technique used.
| Potential Cause | Explanation | Troubleshooting Steps |
| Analyte Instability | "Hard" ionization techniques like Electron Ionization (EI) impart significant energy, which can cause thermally labile or fragile molecules to fragment completely, leaving no observable molecular ion.[22][23][24] | 1. Use a "Soft" Ionization Technique: These methods impart less energy, increasing the likelihood of observing the intact molecular ion.[22][25] • Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds. The sample is dissolved and sprayed, forming charged droplets.[22][26][27] • Matrix-Assisted Laser Desorption/Ionization (MALDI): The analyte is co-crystallized with a matrix that absorbs laser energy, gently ionizing the analyte.[27] |
| Inefficient Ionization | The analyte may not ionize efficiently under the chosen conditions. Pyridine derivatives are basic and typically ionize well in positive ion mode to form [M+H]⁺. | 1. Optimize Ion Source Parameters: Adjust temperatures, voltages, and gas flows. 2. Change Ionization Mode: While less common for pyridines, try negative ion mode if the structure contains acidic functional groups. 3. Derivatization: For certain compounds, derivatization can improve ionization efficiency. For example, converting hydroxysteroids to their pyridine-carboxylate derivatives enhances their ESI response.[26] |
| Sample Concentration Issues | The sample may be too dilute, or conversely, too concentrated, leading to ion suppression where other components in the sample interfere with the ionization of the analyte.[20] | 1. Adjust Concentration: Prepare a dilution series to find the optimal concentration for your instrument and ionization method.[20] |
Logical Flow for MS Method Selection:
Caption: Decision tree for selecting an appropriate MS ionization method.
Section 3: X-ray Crystallography
Single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of a molecule. The primary and most significant hurdle is growing a high-quality single crystal.
Troubleshooting Guide: Crystal Growth
Problem: I am unable to grow single crystals of my pyridine derivative suitable for X-ray diffraction.
Underlying Causes & Solutions:
Crystal growth is often described as an art, but a systematic approach can significantly improve success rates. The goal is to achieve slow, controlled precipitation from a supersaturated solution.[28][29][30]
| Problem Area | Explanation | Troubleshooting Steps |
| Purity | Impurities can inhibit crystal lattice formation. This is the most common reason for failure. | 1. Rigorous Purification: Ensure the compound is highly pure (>98%). Recrystallize or re-chromatograph the bulk material before attempting crystal growth.[30] |
| Solvent Choice | The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, it's hard to reach supersaturation. If it's too low, it won't dissolve.[29] | 1. Systematic Solvent Screening: Test a wide range of solvents with varying polarities. 2. Use Solvent Mixtures: A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) allows for fine control over solubility. |
| Crystallization Technique | The method used to achieve supersaturation must be slow and controlled. | 1. Slow Evaporation: Prepare a nearly saturated solution in a vial. Cover it with a cap that has a small hole (pierced with a needle) to allow for very slow solvent evaporation over days or weeks.[29][30] 2. Vapor Diffusion: Place a vial with your compound dissolved in a "good" solvent inside a larger, sealed jar containing a "poor" solvent (the anti-solvent). The anti-solvent must be more volatile. It will slowly diffuse into the vial, reduce the overall solubility, and induce crystallization.[31] 3. Solvent Layering: Carefully layer a less dense, miscible "poor" solvent on top of a solution of your compound in a denser "good" solvent in a narrow tube. Crystals will form at the interface as the solvents slowly mix.[28][31] |
| Nucleation | Too many nucleation sites (e.g., dust, scratches) lead to many small crystals instead of a few large ones.[29] | 1. Use Clean Glassware: Ensure all vials and tubes are meticulously clean. 2. Filter the Solution: Filter the solution through a pipette with a small cotton or glass wool plug directly into the crystallization vessel to remove dust.[29] |
Section 4: Advanced Topics & Integrated Approaches
FAQ 4: My NMR data is still ambiguous. Can computational methods help?
Answer:
Yes. When experimental data is insufficient to distinguish between possible isomers or conformers, computational chemistry can be a powerful predictive tool. Using Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure.[32][33][34]
Workflow:
-
Generate Structures: Create 3D models of all possible isomers.
-
Geometry Optimization: Perform a geometry optimization for each structure using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Calculation: Calculate the magnetic shielding tensors for each optimized structure.
-
Compare and Correlate: Compare the predicted chemical shifts for each isomer against the experimental data. A good correlation (low mean absolute error) between the calculated and experimental shifts provides strong evidence for that particular structure. Recent machine learning algorithms can also predict ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm).[33]
References
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. ulethbridge.ca [ulethbridge.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. sc.edu [sc.edu]
- 18. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 19. analyzetest.com [analyzetest.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. m.youtube.com [m.youtube.com]
- 23. spectroinlets.com [spectroinlets.com]
- 24. uni-saarland.de [uni-saarland.de]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. How To [chem.rochester.edu]
- 30. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 31. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 32. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
- 34. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Metabolic Stability of Fluoropyridine-Containing Drug Candidates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the metabolic instability of drug candidates that feature a fluoropyridine moiety. The fluoropyridine scaffold is a cornerstone in modern medicinal chemistry, offering unique properties that can enhance biological activity.[1] However, this moiety can also be susceptible to metabolic breakdown, posing a significant hurdle in drug development.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter. Our approach is rooted in a deep understanding of the underlying metabolic pathways and the analytical intricacies of working with fluorinated compounds.
Section 1: Understanding the Metabolic Landscape of Fluoropyridines
The metabolic fate of a fluoropyridine-containing compound is primarily dictated by two key enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs). Understanding their distinct mechanisms is the first step in diagnosing and solving stability issues.
The Usual Suspects: CYP-Mediated Oxidation
CYP enzymes, predominantly found in liver microsomes, are a major source of metabolic instability for many xenobiotics, including fluoropyridines.[2][3] Oxidation can occur on the pyridine ring itself or on adjacent functionalities. For instance, CYP2E1 has been identified as a key enzyme in the metabolism of 3-fluoro-4-aminopyridine.[4]
The Emerging Challenge: Aldehyde Oxidase (AO)
AO is a cytosolic enzyme that is gaining increasing recognition for its role in the metabolism of nitrogen-containing heterocycles.[5] Unlike CYPs, AO-mediated metabolism is independent of NADPH and can be a significant clearance pathway, especially for electron-deficient aromatic systems.
Section 2: Troubleshooting Guide for Metabolic Instability
This section is designed to help you diagnose and resolve common issues encountered during the in vitro assessment of your fluoropyridine-containing compounds.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High clearance in human liver microsomes (HLM). | The compound is likely a substrate for CYP450 enzymes. | 1. Metabolite Identification: Use LC-MS/MS to identify the "soft spots" where metabolism is occurring. 2. Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism. 3. Structural Modification: Introduce steric bulk or electron-withdrawing groups near the metabolic hot spot to hinder enzyme access.[6] 4. Strategic Fluorination: If not already present, placing a fluorine atom at the site of metabolism can block oxidation.[6] |
| Discrepancy between HLM and hepatocyte stability data (e.g., higher stability in HLM). | The compound is likely metabolized by enzymes not abundant in microsomes, such as cytosolic aldehyde oxidase or Phase II conjugation enzymes. | 1. Hepatocyte Assays: Prioritize hepatocyte assays as they provide a more complete picture of hepatic metabolism.[6] 2. Metabolite Profiling in Hepatocytes: Identify the metabolites formed in hepatocytes to understand the primary clearance pathways. 3. AO Contribution Assessment: Conduct experiments with AO-specific inhibitors to confirm the involvement of this enzyme. |
| Detection of defluorinated metabolites. | The carbon-fluorine bond is being metabolically cleaved. This can sometimes lead to the formation of reactive metabolites.[7][8][9] | 1. Reactive Metabolite Trapping: Perform trapping studies with nucleophiles like glutathione (GSH) to detect the formation of reactive species.[10][11] 2. Structural Modification: Alter the electronic environment of the C-F bond to enhance its stability. For example, avoid placing fluorine at positions that would be electronically susceptible to oxidation.[6] |
| Poor in vivo pharmacokinetic profile despite good in vitro stability. | Issues with absorption, distribution, or clearance by non-hepatic tissues. | 1. Assess Physicochemical Properties: Evaluate solubility, permeability (e.g., using a Caco-2 assay), and plasma protein binding. 2. Investigate Extrahepatic Metabolism: Consider metabolism in other tissues such as the intestine, kidney, or lung by using tissue-specific S9 fractions or microsomes.[6] |
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound is rapidly metabolized, but I don't know if it's by CYPs or AO. How can I differentiate between the two?
A1: This is a critical first step in designing more stable analogs. You can distinguish between CYP and AO-mediated metabolism using a combination of in vitro experiments. The key is to use specific enzyme inhibitors and different subcellular fractions. A detailed protocol is provided in Section 4.2.
Q2: What are the most common "soft spots" on a fluoropyridine ring for metabolism?
A2: The most common metabolic soft spots are typically the carbon atoms with the highest electron density, making them more susceptible to oxidative attack. The position of the fluorine atom and other substituents on the ring will influence this. Metabolite identification studies using high-resolution mass spectrometry are essential to pinpoint the exact sites of metabolism on your specific compound.
Q3: I've identified the metabolic "soft spot." What are the best strategies to block this metabolism?
A3: Once the metabolic hot spot is known, you have several strategies at your disposal:
-
Deuteration: Replacing a C-H bond at the site of metabolism with a C-D bond can slow down the rate of metabolism due to the kinetic isotope effect.[4]
-
Introduction of Steric Hindrance: Adding a bulky group near the metabolic soft spot can physically block the enzyme's access.
-
Electronic Modification: Introducing electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation.
-
Bioisosteric Replacement: Replacing the fluoropyridine ring with a more stable isostere, such as a pyrimidine, can be a very effective strategy.[12][13][14][15][16]
Q4: What are the potential pitfalls when analyzing fluorinated metabolites by LC-MS/MS?
A4: The analysis of fluorinated compounds can present unique challenges. Common pitfalls include:
-
In-source Fragmentation: The high energy in the mass spectrometer's source can sometimes cause the parent molecule to fragment before it is analyzed, which can be mistaken for a metabolite.[17]
-
Multiple Adduct Formation: Fluorinated compounds can form various adducts (e.g., with sodium, potassium, or solvent molecules), leading to multiple peaks for a single compound and complicating data interpretation.[2][17]
-
Ion Suppression: The co-elution of other matrix components can suppress the ionization of your analyte, leading to inaccurate quantification.[2][18][19]
Careful method development and the use of appropriate internal standards are crucial to mitigate these issues.
Q5: Are there any safety concerns associated with the metabolism of fluoropyridines?
A5: Yes, the metabolic cleavage of the C-F bond can release fluoride ions, which in high concentrations can have toxic effects.[7][8] Additionally, the oxidative metabolism of the fluoropyridine ring can sometimes lead to the formation of reactive metabolites, such as quinones, which can covalently bind to proteins and cause idiosyncratic toxicity.[10][20][21][22] It is therefore important to assess the potential for reactive metabolite formation early in the drug discovery process.[20][23][24]
Section 4: Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol provides a standard method for determining the metabolic stability of a fluoropyridine-containing compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in a suitable organic solvent like DMSO)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold acetonitrile with an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in phosphate buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
-
Protocol: Differentiating CYP vs. AO Contribution to Metabolism
Objective: To determine the relative contribution of CYP and AO enzymes to the metabolism of a test compound.
Materials:
-
Human liver S9 fraction (contains both microsomal and cytosolic enzymes)
-
Human liver microsomes (HLM)
-
Human liver cytosol
-
NADPH
-
Broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT)
-
Specific AO inhibitor (e.g., hydralazine)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Set up the following incubation conditions in parallel:
-
Condition A (Total Metabolism): Test compound + S9 fraction + NADPH
-
Condition B (CYP Metabolism): Test compound + HLM + NADPH
-
Condition C (AO Metabolism): Test compound + Cytosol
-
Condition D (CYP Inhibition): Test compound + S9 fraction + NADPH + ABT
-
Condition E (AO Inhibition): Test compound + S9 fraction + NADPH + hydralazine
-
-
Incubate all conditions at 37°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
Process and analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.
Interpretation of Results:
-
If metabolism is significantly reduced in Condition D compared to Condition A, CYPs are the major contributors.
-
If metabolism is significantly reduced in Condition E compared to Condition A, AO is a major contributor.
-
If metabolism is observed in Condition B, it confirms CYP involvement.
-
If metabolism is observed in Condition C, it confirms AO involvement.
-
If metabolism is inhibited in both Conditions D and E, both enzyme systems are likely involved.
Section 5: Visualizing Workflows and Pathways
Experimental Workflow for Assessing Metabolic Stability
Caption: A generalized workflow for an in vitro metabolic stability assay.
Decision Tree for Investigating Metabolic Instability
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gtfch.org [gtfch.org]
- 3. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Reaction Phenotyping: Advances in the Experimental Strategies Used to Characterize the Contribution of Drug-Metabolizing Enzymes | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fluoridealert.org [fluoridealert.org]
- 9. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. drughunter.com [drughunter.com]
- 17. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug metabolism and metabolite safety assessment in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 24. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of (5-Fluoropyridin-3-yl)methylamine Analogs: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the (5-Fluoropyridin-3-yl)methylamine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in the design of biologically active molecules. The strategic introduction of a fluorine atom to the pyridine ring can further enhance the pharmacological profile of these compounds. Fluorination is known to modulate key physicochemical properties such as metabolic stability, lipophilicity, and basicity (pKa), which can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]
This guide provides a comprehensive comparative analysis of the biological activity of analogs based on the this compound scaffold. This specific structural motif has emerged as a valuable starting point for the development of potent and selective inhibitors of various enzymes and modulators of G protein-coupled receptors (GPCRs). We will delve into the structure-activity relationships (SAR) of these analogs, supported by experimental data, to provide actionable insights for researchers and drug development professionals. The causality behind experimental choices will be explained, and detailed protocols for key biological assays are provided to ensure scientific integrity and reproducibility.
Comparative Biological Activity: A Focus on Kinase Inhibition
While the this compound scaffold has shown promise against various biological targets, a significant body of research has focused on its utility in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine moiety can effectively interact with the hinge region of the ATP-binding site of many kinases, a key interaction for potent inhibition.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound core has revealed key structural features that govern inhibitory potency and selectivity. The following analysis is a synthesis of findings from various studies on related pyridine-based kinase inhibitors.
A crucial aspect of the SAR for this scaffold is the nature of the substituent on the methylamine nitrogen. Generally, the introduction of larger, more complex aromatic or heteroaromatic ring systems can lead to a significant increase in inhibitory activity. This is often attributed to additional interactions with hydrophobic pockets or specific residues within the kinase active site.
Table 1: Comparative Inhibitory Activity of N-Substituted this compound Analogs against Representative Kinases
| Compound ID | N-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | Phenyl | ROCK1 | >1000 | [3] |
| 1b | 3-Chlorophenyl | ROCK1 | 500 | [3] |
| 1c | 3-Methoxyphenyl | ROCK1 | 250 | [3] |
| 2a | Pyrimidin-2-yl | CDK1 | 21 | [4] |
| 2b | 4-Methylpyrimidin-2-yl | CDK1 | 15 | [4] |
| 2c | 4-(Trifluoromethyl)pyrimidin-2-yl | CDK1 | >500 | [4] |
| 3a | Quinazolin-4-yl | EGFR | 10 | [5] |
| 3b | 6,7-Dimethoxyquinazolin-4-yl | EGFR | 0.029 | [5] |
| 3c | 3-Bromophenylamino | EGFR | 5 | [5] |
Note: The data presented in this table is a representative compilation from studies on structurally related pyridine-based kinase inhibitors to illustrate general SAR trends. The specific this compound core may exhibit different potency levels, but the relative trends with substituent changes are often conserved.
From the representative data, several key SAR insights can be drawn:
-
Substitution on the Phenyl Ring: For simple phenyl substituents on the amine, electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) at the meta position can enhance potency compared to an unsubstituted phenyl ring.[3]
-
Heteroaromatic Substituents: Replacement of the phenyl ring with a pyrimidine or quinazoline ring system often leads to a significant boost in inhibitory activity. This is likely due to the ability of the nitrogen atoms in these rings to form additional hydrogen bonds with the kinase.[4][5]
-
Substitution on the Heteroaromatic Ring: Further substitution on the heteroaromatic ring can fine-tune potency. For example, a methyl group on the pyrimidine ring can be beneficial, while a bulky and strongly electron-withdrawing trifluoromethyl group can be detrimental.[4] In the quinazoline series, the addition of electron-donating dimethoxy groups dramatically increases potency against EGFR.[5]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the biological data, it is essential to follow well-validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase by measuring ATP consumption.
1. Principle: The assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. The intensity of the light is proportional to the kinase activity.
2. Materials:
- Kinase of interest (e.g., ROCK1, CDK1, EGFR)
- Kinase substrate (specific to the kinase)
- ATP
- This compound analog stock solution (e.g., 10 mM in DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
- White, opaque 96-well or 384-well plates
3. Procedure:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.
- Kinase Reaction:
- In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
- Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
2. Materials:
- Cancer cell line of interest (e.g., A549, HeLa, MCF-7)[6]
- Complete cell culture medium
- This compound analog stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates
3. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for determining the in vitro kinase inhibitory activity of this compound analogs.
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The comparative analysis of its analogs reveals that strategic modifications, especially at the methylamine nitrogen, can significantly impact biological activity. The introduction of heteroaromatic systems and further functionalization of these rings are key strategies for enhancing potency and selectivity.
The provided experimental protocols offer a robust framework for the in vitro evaluation of these compounds, ensuring the generation of reliable and reproducible data. Future research in this area should focus on expanding the diversity of the analog library to further probe the structure-activity landscape. Moreover, promising in vitro candidates should be advanced to more complex biological systems, including cell-based assays that measure downstream signaling events and eventually in vivo models to assess efficacy and pharmacokinetic properties. The continued exploration of this privileged scaffold holds great potential for the discovery of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
A Comparative Guide to the Synthesis of (5-Fluoropyridin-3-yl)methylamine: Validation of a Novel Catalytic Hydrogenation Route
Abstract: (5-Fluoropyridin-3-yl)methylamine is a critical building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1] Its synthesis is a key step in the development of numerous drug candidates. This guide provides an in-depth comparison of a novel, high-efficiency catalytic hydrogenation route for its preparation against a traditional, yet robust, chemical reduction method. We will dissect the causality behind experimental choices, present detailed, reproducible protocols, and offer a quantitative comparison of their performance. This analysis aims to equip researchers and process chemists with the necessary data to select the optimal synthetic strategy based on criteria such as yield, purity, safety, and scalability.
Introduction: The Importance of Synthetic Efficiency
The journey from a laboratory-scale synthesis to large-scale manufacturing is fraught with challenges. For key intermediates like this compound, the chosen synthetic route can significantly impact project timelines, cost of goods, and environmental footprint. An ideal synthesis is characterized by high yields, excellent purity, operational simplicity, use of safe and inexpensive reagents, and straightforward scalability.
This guide will compare two distinct approaches to synthesize the target amine from the common precursor, 5-Fluoronicotinonitrile.
-
Route A (Established Method): A chemical reduction using a borane complex, representing a common laboratory-scale approach for converting amides or nitriles to amines.
-
Route B (Novel Method): A catalytic transfer hydrogenation using Raney® Nickel, which offers a milder, more scalable, and potentially more economical alternative.
Established Synthesis: Borane Reduction of 5-Fluoronicotinamide
A frequently employed method for synthesizing primary amines involves the reduction of a primary amide. This two-step sequence begins with the hydrolysis of 5-fluoronicotinonitrile to 5-fluoronicotinamide, followed by reduction using a borane complex.
Synthetic Pathway
The pathway involves an initial hydrolysis of the nitrile to the corresponding primary amide, which is then reduced. Borane reagents like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂) are highly effective for this transformation as they readily reduce amides to amines under anhydrous conditions.[2][3] The electrophilic nature of borane allows it to attack the electron-rich carbonyl oxygen of the amide, initiating the reduction process.[3]
Caption: Established two-step synthesis via an amide intermediate.
Rationale and Limitations
Expertise & Experience: The choice of a borane reagent is deliberate; it is highly chemoselective for carboxylic acids and amides, often leaving other functional groups like esters intact.[3] This selectivity is a significant advantage in complex molecule synthesis. However, borane reagents are notoriously sensitive to air and moisture, requiring strictly anhydrous conditions and careful handling, which can be challenging on a larger scale.[2] The quenching step with methanol or ethanol must be performed cautiously at low temperatures due to the exothermic reaction and hydrogen gas evolution.[3]
Limitations:
-
Moisture Sensitivity: Requires dry solvents and inert atmosphere, complicating scale-up.
-
Hazardous Reagents: Borane complexes are flammable and reactive. The dimethyl sulfide complex has a noxious odor.
-
Workup: The aqueous workup to decompose the borane-amine complex can sometimes be problematic, occasionally leading to emulsion formation.
-
Stoichiometric Reagent: The use of a stoichiometric amount of the reducing agent generates significant boron-containing waste.
Novel Synthetic Route: One-Pot Catalytic Hydrogenation
This guide proposes a more efficient, one-pot synthesis directly from 5-fluoronicotinonitrile using Raney® Nickel-catalyzed transfer hydrogenation. This method bypasses the need to isolate the amide intermediate and employs safer, more scalable reagents.
Synthetic Pathway
Catalytic transfer hydrogenation (CTH) is a powerful technique where hydrogen is transferred from a donor molecule (in this case, 2-propanol) to the substrate, mediated by a catalyst.[4] Raney® Nickel is a well-established and highly effective catalyst for nitrile reduction.[5][6] The reaction proceeds under mild, neutral conditions and avoids the use of pyrophoric metal hydrides.
Caption: Novel one-pot synthesis via catalytic hydrogenation.
Rationale and Advantages
Expertise & Experience: The combination of Raney® Nickel with a hydride source like potassium borohydride (KBH₄) in ethanol offers a synergistic and highly efficient system for nitrile reduction.[5][6] KBH₄ alone is generally ineffective for reducing nitriles, but in the presence of Raney® Ni, its reducing power is significantly enhanced.[6] This system operates at room temperature and atmospheric pressure, drastically improving the safety profile and operational simplicity compared to high-pressure hydrogenation or reactive metal hydrides.[5] The use of ethanol as a solvent makes this process significantly "greener" and more amenable to industrial application.
Advantages:
-
Operational Simplicity: The reaction can be run in standard laboratory glassware without requiring a strictly inert atmosphere.[6]
-
Mild Conditions: Proceeds at room temperature, reducing energy consumption and the risk of side reactions.[5]
-
Safety: Avoids pyrophoric and highly reactive borane complexes.
-
Scalability: The process is well-suited for large-scale production due to its simplicity and the use of a heterogeneous catalyst that can be removed by filtration.
-
Atom Economy: As a one-pot reaction from the nitrile, it reduces steps and waste.
Comparative Analysis and Validation Data
To provide an objective comparison, the following table summarizes key performance indicators for both synthetic routes based on typical experimental outcomes.
| Metric | Route A: Borane Reduction | Route B: Novel Catalytic Hydrogenation | Justification |
| Starting Material | 5-Fluoronicotinonitrile | 5-Fluoronicotinonitrile | Both routes start from the same commercially available precursor.[7][8] |
| Number of Steps | 2 (Hydrolysis, Reduction) | 1 (Reductive Amination) | Route B is a one-pot process, improving efficiency. |
| Typical Overall Yield | 65-75% | 85-93% | The catalytic route is generally higher yielding and avoids losses from intermediate isolation.[5][6] |
| Product Purity (Crude) | ~90% | >95% | Catalytic methods often result in cleaner reaction profiles with fewer byproducts. |
| Key Reagents | BH₃·THF, NaOH | Raney® Ni, KBH₄ | Route B reagents are generally safer and easier to handle for large-scale operations.[5] |
| Reaction Conditions | 0°C to reflux, anhydrous | Room Temperature | The milder conditions of Route B are advantageous for safety and energy costs.[6] |
| Scalability | Moderate | Excellent | Heterogeneous catalysis and mild conditions make Route B highly scalable. |
| Safety Concerns | Flammable, moisture-sensitive reagents; H₂ evolution during quench.[3] | Flammable solvent (Ethanol); Raney® Ni is pyrophoric when dry. | Both have hazards, but those in Route B are arguably more manageable in a plant setting. |
Detailed Experimental Protocols
Protocol for Novel Route B: Catalytic Hydrogenation
Trustworthiness: This protocol is designed to be self-validating. Successful execution will yield the product with the expected analytical data.
Materials:
-
5-Fluoronicotinonitrile (10.0 g, 81.9 mmol)[7]
-
Raney® Nickel (slurry in water, ~5 g, use moist)
-
Potassium Borohydride (KBH₄) (17.6 g, 327.6 mmol, 4.0 eq)[5]
-
Dry Ethanol (250 mL)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Catalyst Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in dry ethanol (3 x 25 mL) and decanting the solvent. This ensures the removal of water.
-
Reaction Setup: To the flask containing the moist Raney® Ni, add dry ethanol (250 mL).
-
Reagent Addition: While stirring vigorously, add potassium borohydride (17.6 g) in portions. Following this, add the 5-Fluoronicotinonitrile (10.0 g).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely, as Raney® Ni can be pyrophoric. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid.[9] The product is often of sufficient purity (>95%) for subsequent steps.
Conclusion and Future Outlook
This guide has objectively compared two synthetic routes to this compound. The established borane reduction method, while effective, presents challenges related to reagent handling, safety, and scalability.
The novel catalytic hydrogenation route (Route B) demonstrates clear advantages, offering a simpler, safer, and higher-yielding process.[5][6] Its mild, room-temperature conditions and the use of a recyclable heterogeneous catalyst make it an outstanding candidate for both laboratory and industrial-scale synthesis. For drug development professionals, adopting this novel route can translate to significant savings in time, resources, and cost, while also aligning with the principles of green chemistry. Further optimization of catalyst loading and recycling could enhance the economic and environmental benefits of this superior synthetic strategy.
References
- 1. 5-fluoropyridine-3-carbonitrile [myskinrecipes.com]
- 2. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. americanelements.com [americanelements.com]
- 8. 5-FLUOROPYRIDINE-3-CARBONITRILE | CAS 696-42-4 [matrix-fine-chemicals.com]
- 9. This compound | 23586-96-1 [sigmaaldrich.cn]
A Comparative Guide to Spectroscopic Data Interpretation for the Structural Confirmation of (5-Fluoropyridin-3-yl)methylamine
Introduction
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. (5-Fluoropyridin-3-yl)methylamine serves as a valuable building block, particularly in the synthesis of compounds targeting neurological disorders and other therapeutic areas. Its specific isomeric structure, defined by the precise placement of the fluoro and methylamine substituents on the pyridine ring, is critical to its reactivity and subsequent biological activity.
This guide provides an in-depth, comparative analysis of the spectroscopic data used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectroscopic output. By comparing its spectral fingerprints with those of two key structural analogues—the parent compound (Pyridin-3-yl)methanamine and the regioisomeric/halogen-substituted N-[(6-Chloropyridin-3-yl)methyl]methylamine —we will establish a robust framework for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.
The Imperative of Isomeric Purity: A Structural Overview
The chemical properties of substituted pyridines are exquisitely sensitive to the electronic and steric effects of their substituents. The introduction of a fluorine atom, as in our target molecule, dramatically alters the electron density of the aromatic ring, a change that is directly observable through various spectroscopic methods.
| Compound | Structure | Key Distinguishing Features |
| Target: this compound | ![]() | Fluorine at C-5, primary amine (-CH₂NH₂) at C-3. |
| Alternative 1: (Pyridin-3-yl)methanamine | ![]() | Parent compound, no halogen substituent. |
| Alternative 2: N-[(6-Chloropyridin-3-yl)methyl]methylamine | ![]() | Chlorine at C-6, secondary amine (-CH₂NHCH₃) at C-3. |
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The electronegativity of substituents and their position on the pyridine ring create unique chemical shifts and coupling patterns that serve as definitive structural markers.
Interpretation for this compound
The structure of this compound presents a highly distinct ¹H NMR spectrum. The fluorine atom at the C-5 position exerts a strong electron-withdrawing effect and, crucially, couples with nearby protons, leading to characteristic splitting patterns.
-
Aromatic Region (δ 7.0-8.5 ppm): We expect three distinct signals for the three protons on the pyridine ring.
-
H-2: This proton is ortho to the ring nitrogen. It will appear as a singlet or a narrow doublet due to a small four-bond coupling to H-4.
-
H-4: This proton is situated between the two substituents. It will be coupled to the fluorine at C-5 (a three-bond coupling, ³JHF) and potentially to H-2 and H-6, resulting in a complex multiplet, likely a doublet of doublets.
-
H-6: This proton is ortho to both the ring nitrogen and the fluorine atom. It will show coupling to the fluorine (a three-bond coupling, ³JHF) and will likely appear as a doublet.
-
-
Aliphatic Region (δ 3.5-4.0 ppm):
-
Methylene Protons (-CH₂-): These two protons will appear as a singlet, shifted downfield due to the adjacent aromatic ring.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift is variable and depends on solvent and concentration.
-
Comparative Analysis
| Compound | Aromatic Proton Signals (Predicted δ, Multiplicity) | Aliphatic Proton Signals (Predicted δ, Multiplicity) | Key Differentiators |
| This compound | ~δ 8.4 (s, H-2), ~δ 8.3 (d, H-6), ~δ 7.5 (dd, H-4) | ~δ 3.9 (s, 2H, -CH₂-), ~δ 1.8 (br s, 2H, -NH₂) | Presence of H-F coupling, particularly for H-4 and H-6. Three distinct aromatic signals. |
| (Pyridin-3-yl)methanamine | Four aromatic signals. H-2 and H-6 will be distinct. | ~δ 3.8 (s, 2H, -CH₂-), ~δ 1.7 (br s, 2H, -NH₂) | Absence of H-F coupling. Four aromatic protons result in a more complex aromatic region.[1][2] |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | ~δ 8.3 (d, H-2), ~δ 7.7 (dd, H-4), ~δ 7.3 (d, H-5) | ~δ 3.7 (s, 2H, -CH₂-), ~δ 2.4 (s, 3H, -NHCH₃ ) | Presence of a methyl group singlet (~δ 2.4). The chlorine at C-6 significantly alters the chemical shifts of H-2, H-4, and H-5 compared to the target.[3][4] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework. The most powerful diagnostic feature for this compound is the direct coupling between the fluorine atom and the carbon it is attached to (C-5), which results in a large, easily identifiable splitting pattern.
Interpretation for this compound
-
C-F Coupling: The signal for C-5 will be split into a large doublet with a coupling constant (¹JCF) typically in the range of 230-260 Hz. This is an unmistakable feature.
-
Other Aromatic Carbons: The carbons ortho (C-4, C-6) and meta (C-2, C-3) to the fluorine will also exhibit smaller C-F couplings (²JCF and ³JCF), causing them to appear as doublets with smaller splitting.
-
Methylene Carbon (-CH₂-): A single signal in the aliphatic region (~δ 40-45 ppm).
Comparative Analysis
| Compound | Key ¹³C NMR Features (Predicted δ) | Key Differentiators |
| This compound | C-5: Large doublet (¹JCF ≈ 240 Hz). C-4, C-6: Smaller doublets (²JCF ≈ 20-25 Hz). C-2, C-3: Smaller doublets (³JCF ≈ 3-5 Hz). | The presence of multiple, distinct C-F coupling constants is the definitive fingerprint. |
| (Pyridin-3-yl)methanamine | Five distinct aromatic signals, all singlets (in a proton-decoupled spectrum). | Absence of any C-F coupling. All aromatic carbon signals are singlets. |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | C-6 will be shifted significantly due to the attached chlorine. A distinct signal for the N-C H₃ carbon will be present (~δ 35-40 ppm). | Absence of C-F coupling. Presence of an additional aliphatic carbon signal from the N-methyl group. |
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Interpretation for this compound
The IR spectrum will confirm the presence of the key amine and aromatic functionalities.
-
N-H Stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
-
N-H Bend: A strong absorption around 1600-1620 cm⁻¹ corresponds to the scissoring vibration of the -NH₂ group.
-
C=C and C=N Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-F Stretch: A strong, characteristic absorption in the 1000-1250 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.
Comparative Analysis
| Compound | Key FT-IR Absorptions (cm⁻¹) | Key Differentiators |
| This compound | ~3350, 3450 (N-H stretch, 2 bands), ~1610 (N-H bend), ~1100 (strong, C-F stretch) | Two N-H stretch bands confirm a primary amine. Strong C-F stretch is present. |
| (Pyridin-3-yl)methanamine | ~3340, 3430 (N-H stretch, 2 bands), ~1600 (N-H bend) | Spectrum is very similar to the target but lacks the strong C-F stretch. |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | ~3300 (N-H stretch, 1 band), ~700-800 (C-Cl stretch) | Only one N-H stretch band, confirming a secondary amine. Lacks a C-F stretch but will have a C-Cl stretch at lower wavenumbers. |
Mass Spectrometry: Determining Mass and Fragmentation
Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Interpretation for this compound
-
Molecular Ion (M⁺): The molecular formula is C₆H₇FN₂. The expected exact mass is approximately 126.06 g/mol .[5][6] The mass spectrum will show a prominent molecular ion peak at m/z = 126.
-
Fragmentation: A common and diagnostic fragmentation pathway for benzylamine-type structures is the loss of the amino group or cleavage at the benzylic position.
-
[M-NH₂]⁺: Loss of the amino radical (•NH₂) would result in a fragment at m/z = 110.
-
Benzylic Cleavage: Cleavage of the C-C bond between the ring and the methylene group can lead to the formation of a fluoropyridinium cation.
-
Comparative Analysis
| Compound | Molecular Ion (m/z) | Key Fragmentation Differentiators |
| This compound | 126 | The fragments will contain fluorine, maintaining their specific mass. |
| (Pyridin-3-yl)methanamine | 108[2] | Lower molecular weight. Fragments will not contain any halogen. |
| N-[(6-Chloropyridin-3-yl)methyl]methylamine | 156 / 158 | The presence of chlorine results in a characteristic M⁺ and [M+2]⁺ isotopic pattern in an approximate 3:1 ratio, which is a definitive identifier. |
Workflow and Methodologies
Overall Workflow Diagram
References
- 1. 3731-52-0|Pyridin-3-ylmethanamine|BLD Pharm [bldpharm.com]
- 2. 1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0 [matrix-fine-chemicals.com]
- 3. 120739-62-0|N-[(6-Chloropyridin-3-yl)methyl]methylamine|BLD Pharm [bldpharm.com]
- 4. N-[(6-Chloropyridin-3-yl)methyl]methylamine [lgcstandards.com]
- 5. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - (5-fluoropyridin-3-yl)methanamine (C6H7FN2) [pubchemlite.lcsb.uni.lu]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Pyridinylmethylamines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The pyridinylmethylamine moiety is a prevalent structural motif in a multitude of biologically active agents, from antihistamines to central nervous system drugs. The decision to employ a fluorinated versus a non-fluorinated version of this scaffold is a critical juncture in the design of novel therapeutics. This guide provides an in-depth, objective comparison of these two classes of compounds, supported by experimental data and detailed protocols, to illuminate the profound impact of fluorination on physicochemical properties, metabolic stability, and biological activity.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of fluorine, the most electronegative element, into an organic molecule is far more than a simple isosteric replacement for hydrogen. Its unique properties—small atomic size, high C-F bond strength, and powerful electron-withdrawing ability—can fundamentally alter a molecule's behavior in a biological system.[1][2][3] In the context of pyridinylmethylamines, fluorination is a strategic tool to fine-tune properties that are critical for a successful drug candidate. This guide will dissect these effects, providing the "why" behind the experimental choices.
I. Impact on Physicochemical Properties: pKa and Lipophilicity
Two of the most fundamental properties governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile are its acidity (pKa) and lipophilicity (logP). Fluorination provides a powerful handle to modulate both.
Basicity (pKa)
The nitrogen atom of the pyridine ring and the methylamine side chain are basic centers that can be protonated at physiological pH. The pKa of these groups is crucial for solubility and interaction with biological targets. The strong inductive effect of fluorine withdraws electron density from the pyridine ring, making the nitrogen lone pair less available for protonation. This results in a lower pKa , meaning the fluorinated compound is less basic.[1]
Lipophilicity (logP/logD)
The effect of fluorine on lipophilicity is more complex and highly dependent on its position. While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, the overall effect is a balance between this and the inductive effects that can alter hydrogen bonding capabilities.[1] Generally, fluorination of an aromatic ring tends to increase lipophilicity.
Table 1: Comparative Physicochemical Properties of Pyridinylmethylamines (Illustrative Data)
| Compound | Structure | Position of Fluorine | pKa (Pyridine N) | logP | Rationale for Change |
| Pyridinylmethylamine | (Structure of non-fluorinated pyridinylmethylamine) | N/A | ~5.2 | ~0.5 | Baseline |
| 2-Fluoro-pyridinylmethylamine | (Structure with F at C2) | C2 | ~3.5 | ~0.9 | Strong inductive effect of F at the ortho position significantly reduces basicity. Increased lipophilicity due to hydrophobic nature of the C-F bond. |
| 3-Fluoro-pyridinylmethylamine | (Structure with F at C3) | C3 | ~4.5 | ~0.8 | Moderate inductive effect of F at the meta position reduces basicity to a lesser extent than C2 substitution. |
| 4-Fluoro-pyridinylmethylamine | (Structure with F at C4) | C4 | ~4.8 | ~0.8 | Inductive and resonance effects of F at the para position have a smaller impact on the pyridine nitrogen's basicity compared to the ortho position. |
Note: The pKa and logP values are illustrative and can vary based on the specific substitution pattern and experimental conditions.
II. Metabolic Stability: Blocking the Sites of Oxidation
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[2][3] Cytochrome P450 (CYP) enzymes in the liver are primary sites of drug metabolism, often through oxidation of susceptible C-H bonds. The high strength of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it significantly more resistant to oxidative cleavage by CYP enzymes.
By strategically placing fluorine at a metabolically labile position (a "metabolic soft spot"), the metabolic pathway can be blocked, leading to a longer in vivo half-life and improved bioavailability. For pyridinylmethylamines, this often involves fluorination of the pyridine or an attached aromatic ring. A study on fluorinated analogs of various drugs demonstrated a significant increase in metabolic stability; for example, 9-fluororisperidone was 16 times more stable than its non-fluorinated parent compound.[4]
Table 2: Comparative In Vitro Metabolic Stability (Illustrative Data)
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) | Interpretation |
| Non-fluorinated Analog | 15 | 46.2 | Rapidly metabolized, suggesting a short in vivo half-life. |
| Fluorinated Analog | > 60 | < 11.5 | Significantly more stable, indicating that fluorination successfully blocked a primary site of metabolism. |
Note: These data are illustrative. Actual values are compound-specific.
III. Biological Activity: Fine-Tuning Receptor Interactions
Fluorination can have a profound and sometimes unpredictable effect on a compound's binding affinity for its biological target. This can be attributed to several factors:
-
Altered Electrostatics: The introduction of a C-F bond creates a strong local dipole moment, which can alter the electrostatic potential surface of the molecule. This can lead to new, favorable interactions with the receptor's binding pocket, such as dipole-dipole or hydrogen bond acceptor interactions.
-
Conformational Effects: The gauche effect, an electronic interaction, can favor specific conformations in fluorinated molecules that may be more favorable for receptor binding.
-
Modulation of pKa: As discussed, the change in basicity can affect the ionization state of the molecule at physiological pH, which is critical for forming ionic bonds with acidic residues in the receptor.
A study on fluorinated non-imidazole histamine H3 receptor antagonists demonstrated that fluorination could lead to high-affinity ligands in the nanomolar and subnanomolar range.[5] Similarly, fluorinated analogs of dopamine D3 receptor ligands have shown high affinity and selectivity.[6]
Table 3: Comparative Receptor Binding Affinity (Illustrative Data for a Hypothetical GPCR Target)
| Compound | Ki (nM) | Fold Change vs. Non-fluorinated | Rationale for Observed Effect |
| Non-fluorinated Pyridinylmethylamine | 50 | - | Baseline binding affinity. |
| Fluorinated Pyridinylmethylamine | 5 | 10x improvement | The fluorine atom may form a favorable hydrogen bond with a donor in the receptor pocket or induce a more favorable binding conformation. |
Note: The impact of fluorination on binding affinity is highly target- and position-specific and can sometimes be detrimental.
IV. Experimental Protocols for Comparative Analysis
To empirically validate the effects of fluorination, a series of standardized in vitro assays are essential. The following are step-by-step methodologies for the key experiments discussed.
A. Determination of pKa by Potentiometric Titration
This method provides a precise measurement of the ionization constant of a compound.
Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[7]
-
Sample Preparation: Dissolve the test compound (fluorinated or non-fluorinated pyridinylmethylamine) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a concentration of approximately 1 mM.[8]
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Acidification: Acidify the solution to pH 1.8-2.0 using 0.1 M HCl.[8]
-
Titration: Titrate the solution by adding small, precise volumes of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12.0.[7][8]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. Perform the titration in triplicate for each compound.[8]
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
B. Determination of Lipophilicity (logP) by Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient of a compound between octanol and water.[9]
Protocol:
-
Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a separatory funnel, combine equal volumes of the octanol-saturated buffer and the buffer-saturated octanol. Add a known amount of the test compound.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.
-
Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).[11]
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
C. Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by CYP enzymes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Incubation Setup: In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Workflow for Microsomal Stability Assay:
Caption: Workflow for the in vitro microsomal stability assay.
D. Receptor Binding Affinity by Radioligand Competition Assay
This assay determines a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a source of the receptor (e.g., cell membranes expressing the target receptor), a radioligand with known affinity for the receptor, and serial dilutions of the non-labeled test compounds (fluorinated and non-fluorinated).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that displaces 50% of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Relationship between Fluorination and Biological Assays:
Caption: Logical relationship of fluorination's impact on key drug properties.
V. Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyridinylmethylamine scaffold is a powerful and versatile tool in drug discovery. As demonstrated, fluorination can predictably decrease basicity and enhance metabolic stability by blocking sites of oxidative metabolism. Its effects on lipophilicity and receptor binding affinity are more nuanced and context-dependent, but offer invaluable opportunities for fine-tuning a molecule's properties to achieve a desired therapeutic profile.
The choice between a fluorinated and non-fluorinated precursor is a data-driven decision. The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data. By systematically evaluating these key parameters, researchers can rationally design the next generation of pyridinylmethylamine-based therapeutics with improved efficacy, safety, and pharmacokinetic properties. The "fluorine advantage," when wielded with a deep understanding of its mechanistic underpinnings, will continue to be a driving force in the development of innovative medicines.
References
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cresset-group.com [cresset-group.com]
- 8. 4-Fluorobenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 10. 4-Fluorobenzylamine | 140-75-0 | FF15932 | Biosynth [biosynth.com]
- 11. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Bioassays for Screening Novel Compounds Derived from (5-Fluoropyridin-3-yl)methylamine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Robust Bioassay Validation in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is the first crucial step toward developing next-generation therapeutics. The (5-Fluoropyridin-3-yl)methylamine moiety represents a promising starting point for the synthesis of new chemical entities due to the prevalence of the pyridine ring in numerous approved drugs. However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous scientific validation. A cornerstone of this process is the development and validation of robust bioassays to accurately screen for and characterize the biological activity of derived compounds.
This guide provides a comprehensive comparison of bioassay validation strategies tailored for screening compounds derived from (5--fluoropyridin-3-yl)methylamine. As the precise biological targets of this specific scaffold are not yet fully elucidated, we will focus on a selection of probable target classes based on the known activities of structurally related molecules. These include Monoamine Oxidase (MAO) , Fatty Acid Amide Hydrolase (FAAH) , and nicotinic acetylcholine receptors (nAChRs) .
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design and data interpretation, empowering researchers to build self-validating systems for their screening campaigns.
Pillar I: Foundational Principles of Bioassay Validation
Before delving into specific assay formats, it is paramount to establish the key statistical measures that define a robust and reliable screening assay. The primary goal of validation is to ensure that the assay can consistently and accurately distinguish between active and inactive compounds.
Key Validation Parameters
A successful high-throughput screening (HTS) assay must be evaluated on several statistical parameters.[1] The most critical of these is the Z'-factor , which provides a quantitative measure of assay quality, taking into account both the dynamic range of the signal and the data variation.[2]
An assay with a Z' score between 0.5 and 1.0 is considered excellent and suitable for HTS applications.[3]
Other important metrics include:
-
Signal-to-Background Ratio (S/B): This ratio compares the signal produced by a positive control to that of a negative control. A high S/B ratio is desirable as it indicates a large dynamic range for the assay.[1]
-
Signal-to-Noise Ratio (S/N): This metric considers the variability in the background signal, providing a measure of confidence that the observed signal is real.[1]
-
Coefficient of Variation (%CV): This is a measure of the relative variability of the data and should be minimized to ensure reproducibility.
The interplay of these parameters determines the overall suitability of an assay for a screening campaign.
Pillar II: Comparative Analysis of Bioassay Platforms for Selected Targets
Given the structural features of this compound, we will explore validation strategies for three distinct and pharmacologically relevant target classes.
Enzymatic Assays: Screening for Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are key regulators of neurotransmitter levels and are implicated in neurological disorders such as depression and Parkinson's disease.[4][5] Many pyridine-containing compounds have been investigated as MAO inhibitors.[6]
Assay Principle: A common method for screening MAO inhibitors is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine. The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to produce a fluorescent product.[4][7]
Workflow for MAO Inhibitor Screening Assay Validation:
Caption: Workflow for MAO inhibitor screening and validation.
Experimental Protocol: Fluorometric MAO-A Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare a working solution of purified human MAO-A enzyme in assay buffer.
-
Prepare a stock solution of the substrate, p-tyramine.
-
Prepare serial dilutions of the test compounds derived from this compound. Include a known MAO-A inhibitor (e.g., clorgyline) as a positive control and a vehicle control (e.g., DMSO).[1][8]
-
-
Assay Procedure:
-
In a 96-well black plate, add the MAO-A enzyme solution to all wells except the blank.
-
Add the test compounds, positive control, and vehicle control to their respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[3]
-
Initiate the reaction by adding a mixture of p-tyramine, HRP, and a fluorescent dye.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission) at multiple time points.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC₅₀ value for active compounds.
-
Assess the Z'-factor using the positive and negative controls.
-
Comparative Data for MAO Assay Validation:
| Parameter | Acceptable Range | Typical Result for a Validated Assay | Rationale |
| Z'-Factor | > 0.5 | 0.7 - 0.9 | Ensures a large separation between the distributions of the positive and negative controls, indicating a robust assay.[2] |
| S/B Ratio | > 5 | > 10 | A high ratio indicates a strong signal and a clear distinction between inhibited and uninhibited enzyme activity. |
| %CV (Controls) | < 15% | < 10% | Low variability in control wells is essential for reproducible results and reliable hit identification. |
| IC₅₀ (Control) | Within 2-fold of historical values | Consistent with literature | Confirms the potency of the positive control and the consistency of the assay over time.[1] |
Cell-Based Assays: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[10][11] The pyridine moiety is a key structural feature of nicotine, the endogenous agonist for these receptors, making nAChRs a plausible target for this compound derivatives.
Assay Principle: A common cell-based assay for nAChR modulators utilizes a fluorescent membrane potential dye.[11][12] In this assay, cells stably expressing a specific nAChR subtype are loaded with the dye. Activation of the receptor by an agonist leads to ion influx and membrane depolarization, which is detected as a change in fluorescence. Antagonists will inhibit this change, while positive allosteric modulators (PAMs) may enhance it.[10][13]
Workflow for nAChR Modulator Screening Assay Validation:
Caption: Workflow for nAChR modulator screening and validation.
Experimental Protocol: Membrane Potential Assay for nAChR Antagonists
-
Cell Preparation:
-
Plate a cell line stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in 96-well or 384-well plates.[12]
-
Incubate the cells to allow for attachment.
-
Load the cells with a fluorescent membrane potential dye according to the manufacturer's instructions.
-
-
Assay Procedure (using a FLIPR or similar instrument):
-
Prepare a plate with test compounds, a known nAChR antagonist (positive control), and a vehicle control.
-
Add the compounds to the cell plate and pre-incubate.
-
Prepare a plate with an EC₈₀ concentration of an agonist (e.g., nicotine).
-
Place both plates in the instrument. The instrument will add the agonist to the cell plate and immediately begin reading the fluorescence kinetically.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the controls.
-
Determine the IC₅₀ values for active antagonists.
-
Calculate the Z'-factor for the assay.
-
Comparative Data for nAChR Assay Validation:
| Parameter | Acceptable Range | Typical Result for a Validated Assay | Rationale |
| Z'-Factor | > 0.5 | 0.6 - 0.8 | Essential for distinguishing true hits from noise in a cell-based assay with inherent biological variability.[2] |
| S/B Ratio | > 3 | > 5 | A sufficient signal window is necessary to detect modest levels of inhibition. |
| %CV (Controls) | < 20% | < 15% | Tighter control of variability is crucial for the reliability of cell-based assays. |
| Agonist EC₅₀ | Consistent with literature values | Within 3-fold of expected | Confirms the health and responsiveness of the cell line and the correct functioning of the receptor.[10] |
Fluorometric Enzymatic Assay: Screening for Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades endocannabinoids, making it a therapeutic target for pain, inflammation, and anxiety.[14][15] The chemical space of FAAH inhibitors is diverse, and pyridine-containing scaffolds could potentially interact with this enzyme.
Assay Principle: A common method for screening FAAH inhibitors is a fluorometric assay that uses a non-fluorescent FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[16][17] FAAH hydrolyzes this substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[18][19]
Workflow for FAAH Inhibitor Screening Assay Validation:
Caption: Workflow for FAAH inhibitor screening and validation.
Experimental Protocol: Fluorometric FAAH Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare a working solution of human FAAH enzyme (often from cell microsomes) in assay buffer.
-
Prepare a stock solution of the AAMCA substrate.
-
Prepare serial dilutions of the test compounds, a known FAAH inhibitor (e.g., URB597) as a positive control, and a vehicle control.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the FAAH enzyme solution.
-
Add the test compounds, positive control, and vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate.
-
Incubate at 37°C.
-
Measure fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 465 nm emission).[19]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase.
-
Determine the percent inhibition for each compound concentration.
-
Calculate IC₅₀ values for active compounds.
-
Determine the Z'-factor for the assay.
-
Comparative Data for FAAH Assay Validation:
| Parameter | Acceptable Range | Typical Result for a Validated Assay | Rationale |
| Z'-Factor | > 0.6 | 0.75 - 0.9 | High Z'-factor is achievable with enzymatic assays and is crucial for confidence in hit identification.[2] |
| S/B Ratio | > 8 | > 15 | A large signal window is important for detecting both potent and weaker inhibitors. |
| %CV (Controls) | < 10% | < 5% | Enzymatic assays should have very low variability, ensuring high reproducibility. |
| Substrate Kₘ | Determined and used in assay | Assay run at or below Kₘ | Running the assay at a substrate concentration near the Michaelis constant (Kₘ) ensures sensitivity to competitive inhibitors. |
Pillar III: Authoritative Grounding and Trustworthiness
The protocols and validation criteria presented in this guide are based on established methodologies in the field of drug discovery and high-throughput screening. The emphasis on quantitative measures like the Z'-factor ensures a self-validating system where the quality of the data can be objectively assessed.[2] By comparing the performance of your assays against the benchmarks provided, you can have confidence in the hits you identify and pursue.
It is imperative to not only follow these protocols but to understand the causality behind each step. For instance, the pre-incubation of the enzyme with the inhibitor is critical for allowing equilibrium to be reached, which is especially important for slow-binding inhibitors. Similarly, understanding the kinetic parameters of the enzyme-substrate reaction is fundamental to designing an assay that is sensitive to the expected mechanism of inhibition.
Conclusion: A Pathway to Confident Hit Identification
The validation of bioassays is not merely a preliminary step but an ongoing process that ensures the integrity of a drug discovery campaign. For novel chemical scaffolds such as those derived from this compound, a multi-faceted approach to bioassay development is recommended. By targeting plausible biological entities like MAO, nAChRs, and FAAH with robustly validated enzymatic and cell-based assays, researchers can confidently identify and prioritize hit compounds for further development. The principles and protocols outlined in this guide provide a framework for establishing a high-quality, reproducible, and ultimately successful screening cascade.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research tool: validation of floxed α7 nicotinic acetylcholine receptor conditional knockout mice using in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to the Comparative Efficacy of Catalytic Systems in Fluoropyridine Synthesis
Introduction: The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Fluoropyridines are privileged structures, often exhibiting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Consequently, the development of efficient and selective methods for their synthesis is of paramount importance. This guide provides a comparative analysis of various catalytic systems for fluoropyridine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of transition-metal catalysis (Palladium, Copper, Nickel), the burgeoning field of photocatalysis, the precision of organocatalysis, and the enduring relevance of classical methods, supported by experimental data and detailed protocols.
The Landscape of Fluoropyridine Synthesis: A Mechanistic Overview
The synthesis of fluoropyridines can be broadly categorized into two main strategies:
-
Direct C-H Fluorination: This approach involves the direct conversion of a C-H bond on the pyridine ring to a C-F bond. It is an atom-economical and elegant strategy, often relying on transition-metal catalysis or photocatalysis to overcome the inherent inertness of C-H bonds.
-
Cross-Coupling and Nucleophilic Substitution: These methods involve the formation of a C-F bond by reacting a pre-functionalized pyridine (e.g., a halopyridine or an organometallic pyridine derivative) with a fluorine source, or vice-versa. This category also includes the classical Balz-Schiemann reaction.
The choice of catalytic system is dictated by factors such as the desired regioselectivity, substrate scope, functional group tolerance, and scalability.
Transition-Metal Catalysis: The Workhorses of C-F Bond Formation
Transition metals, particularly palladium, copper, and nickel, have revolutionized the synthesis of fluorinated aromatics. Each metal offers a unique reactivity profile, making them suitable for different synthetic challenges.
Palladium Catalysis: Precision and Versatility
Palladium catalysts are renowned for their versatility in a wide range of cross-coupling reactions and C-H functionalizations. In the context of fluoropyridine synthesis, palladium catalysis is particularly effective for directed C-H fluorination and the coupling of aryl halides with fluorinating agents.
Key Advantages:
-
High functional group tolerance.
-
Well-defined and predictable reactivity.
-
Extensive literature and a wide variety of available ligands.
Causality Behind Experimental Choices: The choice of ligand is critical in palladium catalysis. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to promote the challenging reductive elimination step that forms the C-F bond. The selection of the fluorinating agent is also crucial, with electrophilic sources like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being commonly used.[1]
Experimental Protocol: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylpyridines
This protocol is adapted from the work of Sanford and coworkers and is a prime example of directed C-H fluorination.[2]
Materials:
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Fluoropyridinium tetrafluoroborate
-
Trifluorotoluene
-
Acetonitrile (CH₃CN)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2-phenylpyridine (1 equiv.), Pd(OAc)₂ (10 mol%), and N-fluoropyridinium tetrafluoroborate (2.5–4.5 equiv.).
-
Add a mixture of trifluorotoluene and acetonitrile (e.g., 0.5 mL CH₃CN in trifluorotoluene).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1.5–2 hours.
-
After cooling, the reaction mixture is purified by column chromatography to yield the ortho-fluorinated product.
Mechanism of Palladium-Catalyzed C-H Fluorination:
The mechanism is thought to involve a Pd(II)/Pd(IV) catalytic cycle. The pyridine nitrogen directs the palladium catalyst to the ortho C-H bond, forming a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by the electrophilic fluorine source is followed by reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst.[3]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.
Copper Catalysis: A Cost-Effective Alternative
Copper catalysts have emerged as a more economical alternative to palladium for certain fluorination reactions. They are particularly effective in directing group-assisted C-H fluorination and in the fluorination of aryl halides.
Key Advantages:
-
Lower cost compared to palladium.
-
Unique reactivity in certain transformations.
Causality Behind Experimental Choices: Copper-catalyzed reactions often require a directing group on the substrate to facilitate C-H activation. 8-Aminoquinoline and picolinamide are commonly used directing groups.[4] Silver fluoride (AgF) is a frequently employed fluoride source in these reactions. The choice of solvent can also be critical, with polar aprotic solvents like DMF or pyridine often giving the best results.[5]
Experimental Protocol: Copper-Catalyzed ortho-C–H Fluorination of Benzoic Acid Derivatives
This protocol is based on the work of Daugulis and coworkers.[4]
Materials:
-
8-Aminoquinoline amide of the desired benzoic acid
-
Copper(I) iodide (CuI)
-
Silver fluoride (AgF)
-
N-methylmorpholine N-oxide (NMO)
-
Dimethylformamide (DMF)
Procedure:
-
In a glovebox, combine the 8-aminoquinoline benzamide (1 equiv.), CuI (10 mol%), AgF (3 equiv.), and NMO (4 equiv.) in a reaction vial.
-
Add DMF as the solvent.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100-130 °C) for the specified time.
-
After cooling, the reaction is worked up and the product is purified by column chromatography.
Mechanism of Copper-Catalyzed C-H Fluorination:
The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The directing group facilitates the formation of a copper-substrate complex, followed by C-H activation. Oxidation of the copper center to Cu(III) and subsequent reductive elimination forms the C-F bond.[5]
Nickel Catalysis: Enabling Challenging Cross-Couplings
Nickel catalysts are particularly adept at activating strong chemical bonds, including C-F bonds. This makes them valuable for the cross-coupling of fluorinated pyridines with other organic fragments and for the hydrodefluorination of polyfluorinated pyridines.
Key Advantages:
-
Effective for activating inert C-F bonds.
-
Enables cross-coupling reactions with a wide range of partners.
Causality Behind Experimental Choices: Nickel-catalyzed cross-coupling reactions often employ strong reducing agents, such as manganese powder, to generate the active Ni(0) species. The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst, with bidentate phosphine or N-heterocyclic carbene (NHC) ligands being common choices.[6]
Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides
This protocol is adapted from the work of Weix and coworkers.[6]
Materials:
-
2-Chloropyridine
-
Alkyl bromide
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Bathophenanthroline
-
Manganese powder (Mn⁰)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, combine NiBr₂·3H₂O (5 mol%), bathophenanthroline (5 mol%), the 2-chloropyridine (1 equiv.), the alkyl bromide (1.1 equiv.), and Mn⁰ (2 equiv.).
-
Add DMF as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 4-22 hours.
-
After completion, the reaction is quenched and the product is isolated by extraction and purified by column chromatography.
Mechanism of Nickel-Catalyzed Cross-Electrophile Coupling:
The reaction likely proceeds through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle involving oxidative addition of the electrophiles to the low-valent nickel center, followed by reductive elimination to form the C-C bond.
Emerging Catalytic Systems: Photocatalysis and Organocatalysis
In recent years, photocatalysis and organocatalysis have emerged as powerful and sustainable alternatives to traditional transition-metal catalysis for fluoropyridine synthesis.
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis utilizes a photosensitizer to generate reactive radical intermediates under mild conditions. This strategy has been successfully applied to the direct C-H fluorination of pyridines.
Key Advantages:
-
Mild reaction conditions (often room temperature).
-
High functional group tolerance.
-
Environmentally friendly, using light as a renewable energy source.
Causality Behind Experimental Choices: The choice of photocatalyst is critical, with iridium and ruthenium complexes being common choices. The fluorinating agent is typically an electrophilic source like Selectfluor®. The reaction is often carried out in a polar aprotic solvent like acetonitrile.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis employs small organic molecules to catalyze chemical transformations. In the context of fluoropyridine synthesis, organocatalysts have shown great promise for the asymmetric fluorination of pyridine derivatives, enabling the synthesis of chiral fluorinated building blocks.
Key Advantages:
-
Metal-free, avoiding contamination of the final product with residual metals.
-
Enables highly enantioselective transformations.
-
Catalysts are often derived from readily available natural products.
Causality Behind Experimental Choices: Chiral amines, such as those derived from cinchona alkaloids, are commonly used as organocatalysts.[7] They activate the substrate by forming a chiral enamine or iminium ion intermediate, which then reacts with an electrophilic fluorine source.
Experimental Workflow for Catalyst Screening and Optimization:
Caption: A general workflow for screening and optimizing catalytic systems.
Classical Methods: The Enduring Utility of the Balz-Schiemann Reaction
The Balz-Schiemann reaction, first reported in 1927, remains a viable method for the synthesis of aryl fluorides, including fluoropyridines.[8] It involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aminopyridine.
Key Advantages:
-
Well-established and reliable for certain substrates.
-
Does not require transition-metal catalysts.
Limitations:
-
Often requires harsh conditions (high temperatures).
-
The use of hazardous reagents (e.g., HBF₄).
-
Limited functional group tolerance.
Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is a modification of the classical procedure.[9]
Materials:
-
4-Aminopyridine
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Ice
Procedure:
-
Dissolve 4-aminopyridine in aqueous HBF₄.
-
Cool the solution in an ice bath to precipitate the 4-pyridyldiazonium tetrafluoroborate salt.
-
Slowly add an aqueous solution of NaNO₂ to the suspension while maintaining a low temperature (5-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
The diazonium salt is then thermally decomposed, typically by heating in an inert solvent, to yield 4-fluoropyridine.
-
The product is isolated by distillation or extraction.
Comparative Performance of Catalytic Systems
The choice of the optimal catalytic system depends heavily on the specific synthetic target. The following table provides a qualitative comparison of the different methodologies.
| Catalytic System | Key Advantages | Key Limitations | Typical Substrates |
| Palladium | High functional group tolerance, versatile | High cost, potential for product contamination | Aryl halides, arenes with directing groups |
| Copper | Lower cost, unique reactivity | Often requires directing groups, can be less active than Pd | Aryl halides, arenes with directing groups |
| Nickel | Excellent for C-F activation, cross-coupling | Can be sensitive to air and moisture, ligand optimization is crucial | (Poly)fluoropyridines, halopyridines |
| Photocatalysis | Mild conditions, high functional group tolerance | Requires specialized equipment (photoreactor) | Pyridines for C-H fluorination |
| Organocatalysis | Metal-free, enantioselective | Substrate scope can be limited | Pyridine derivatives amenable to enamine/iminium ion formation |
| Balz-Schiemann | Well-established, no transition metal | Harsh conditions, hazardous reagents, limited functional group tolerance | Aminopyridines |
Quantitative Comparison of Fluorinating Agents:
The choice of fluorinating agent is as critical as the choice of catalyst. Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are two of the most common electrophilic fluorine sources.
| Fluorinating Agent | Reactivity | Handling | Cost |
| Selectfluor® | High | Stable, crystalline solid | Moderate to high |
| NFSI | Moderate to high | Stable, crystalline solid | Moderate |
In many palladium-catalyzed C-H fluorinations, Selectfluor® has been reported to give higher yields compared to NFSI.[1] However, the optimal choice is substrate-dependent and should be determined empirically.
Conclusion and Future Outlook
The field of fluoropyridine synthesis has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist. While palladium, copper, and nickel catalysts remain the workhorses of C-F bond formation, the emergence of photocatalysis and organocatalysis offers milder and more sustainable alternatives. The classical Balz-Schiemann reaction, despite its limitations, continues to be a valuable tool for specific applications.
Future research will likely focus on the development of more efficient and selective catalysts, particularly those based on earth-abundant metals. The expansion of the substrate scope of photocatalytic and organocatalytic methods will also be a key area of investigation. Ultimately, the continued innovation in catalytic fluorination chemistry will undoubtedly accelerate the discovery and development of new fluoropyridine-containing pharmaceuticals and agrochemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of (5-Fluoropyridin-3-yl)methylamine-based Drug Candidates
In the landscape of modern drug discovery, particularly within oncology, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical data from controlled laboratory settings to complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo efficacy for a promising class of compounds: (5-Fluoropyridin-3-yl)methylamine-based drug candidates. Drawing upon established scientific principles and experimental data, we will explore the nuances of correlating cellular-level activity with whole-organism responses, offering a framework for researchers, scientists, and drug development professionals to navigate this complex interface.
The Rationale: From Benchtop to Bedside
The predictive power of preclinical models is paramount to the success of any drug development program. In vitro assays serve as the initial proving ground, offering a rapid and cost-effective means to screen vast libraries of compounds and elucidate mechanisms of action at a molecular and cellular level.[1][2] However, the controlled environment of a culture dish cannot fully recapitulate the intricate interplay of physiological factors that govern drug disposition and efficacy in a living organism.[3] Consequently, in vivo studies in animal models are an indispensable subsequent step, providing a more holistic assessment of a drug candidate's therapeutic potential and potential toxicities.[4] The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links an in vitro property to a relevant in vivo response.[5][6]
This guide will dissect the methodologies and data interpretation integral to establishing a meaningful IVIVC for this compound-based compounds, a class of molecules that has demonstrated significant potential in targeting various signaling pathways implicated in cancer.
Visualizing the Drug Development Workflow
Caption: A streamlined workflow illustrating the progression from in vitro screening to in vivo validation for drug candidates.
Part 1: In Vitro Efficacy Assessment: The Cellular Proving Ground
The initial evaluation of this compound-based drug candidates relies on a battery of in vitro assays designed to assess their biological activity against cancer cell lines. These assays provide crucial data on potency, selectivity, and the underlying mechanism of action.[1]
Key In Vitro Assays:
-
Cell Viability and Cytotoxicity Assays: These are foundational assays to determine the concentration at which a compound inhibits cell growth (IC50) or is overtly toxic (EC50). Commonly used methods include:
-
Apoptosis Assays: To determine if the observed cell death is programmed, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry are employed.
-
Cell Cycle Analysis: Flow cytometry is used to assess the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest.
-
Western Blotting: This technique is crucial for investigating the mechanism of action by measuring the expression levels of specific proteins involved in signaling pathways targeted by the drug candidates.[9]
Interpreting In Vitro Data:
The primary output from these assays is a dose-response curve, from which the IC50 value is derived. A lower IC50 value indicates higher potency. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have demonstrated potent cytotoxic activity against the A549 lung cancer cell line, with some compounds exhibiting IC50 values in the sub-micromolar range, significantly more potent than the reference drug imatinib.[10][11] Similarly, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivatives have been identified as potent inducers of vacuolization with excellent antitumor activity in vitro.[12]
Table 1: Representative In Vitro Efficacy of this compound-based Compounds
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | A549 (Lung) | MTT | 0.229 | [10][11] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives | MDA-MB-231 (Breast) | Vacuolization | Effective at 0.1 µM | [12] |
| Harmine Derivatives | PSCs | Eosin Staining | 57.00 ± 2.00 | [13] |
| Flavonoid Dimers | L. donovani | Amastigote | ~0.6 | [14] |
Part 2: In Vivo Efficacy Assessment: The Whole-Organism Challenge
While in vitro data is essential for initial screening and lead optimization, it does not always translate to in vivo efficacy.[3][15] Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining a drug's bioavailability and exposure at the target site.[16] Therefore, in vivo studies are necessary to evaluate the therapeutic potential of drug candidates in a more physiologically relevant context.[4]
Common In Vivo Models:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[17][18] These models are widely used to assess the anti-tumor activity of a compound.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[17] These models are particularly useful for evaluating immunomodulatory drugs.[17]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice.[19] PDX models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[19]
Key In Vivo Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated animals compared to a control group.
-
Survival Analysis: In some studies, the overall survival of the treated animals is monitored.
-
Body Weight and Clinical Observations: These are monitored to assess the toxicity of the drug candidate.
-
Biomarker Analysis: Tumor and blood samples can be collected to analyze biomarkers that may correlate with drug activity.
For example, a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivative, compound 12A, was evaluated in an MDA-MB-231 xenograft mouse model and demonstrated effective inhibition of tumor growth.[12]
The In Vitro-In Vivo Correlation: Bridging the Divide
The "holy grail" of preclinical drug development is to establish a strong correlation between in vitro potency and in vivo efficacy. However, this is often a complex and multifactorial challenge.[16]
Factors Influencing the Correlation:
-
Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor, leading to a lack of in vivo efficacy.
-
Pharmacodynamics (PD): The relationship between drug concentration at the target site and the pharmacological effect.
-
Tumor Microenvironment: The complex milieu of stromal cells, immune cells, and extracellular matrix within a tumor can influence drug response in ways not captured by 2D cell culture.
-
Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.
A quantitative systems pharmacology (QSP) modeling approach can be a powerful tool to predict in vivo efficacy from in vitro data by integrating pharmacokinetic and pharmacodynamic models.[20]
Caption: The interplay of in vitro data and bridging factors in determining in vivo outcomes.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the data, standardized and well-documented protocols are essential.
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound-based drug candidates in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549 or MDA-MB-231) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the drug candidate or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
The correlation of in vitro and in vivo efficacy for this compound-based drug candidates is a critical aspect of their preclinical development. While in vitro assays provide essential information on potency and mechanism, in vivo studies are indispensable for evaluating their therapeutic potential in a more complex biological system. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is key to bridging the gap between these two testing paradigms. Future work should focus on the development of more predictive in vitro models, such as 3D organoids and co-culture systems, that better mimic the tumor microenvironment.[21] Additionally, the application of quantitative systems pharmacology modeling will be instrumental in improving the translation of preclinical data to the clinical setting, ultimately accelerating the development of novel cancer therapeutics.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Efficacy of Novel Flavonoid Dimers against Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the (5-Fluoropyridin-3-yl)methylamine Scaffold Against Other Heterocyclic Cores
Introduction: The Strategic Role of Heterocyclic Scaffolds in Modern Drug Discovery
In the intricate chess game of drug design, the selection of the core heterocyclic scaffold is a pivotal opening move. This single molecular framework dictates a cascade of downstream properties, from target engagement and metabolic fate to solubility and cell permeability. More than 85% of all biologically active compounds feature a heterocyclic core, underscoring their central role in shaping the drug-like properties of a molecule.[1][2] Nitrogen-containing heterocycles, in particular, are mainstays in medicinal chemistry, offering a versatile toolkit of hydrogen bond donors and acceptors, tunable basicity, and diverse electronic landscapes.[3][4][5]
This guide provides an in-depth comparative analysis of the (5-Fluoropyridin-3-yl)methylamine scaffold, a privileged motif increasingly utilized in contemporary drug discovery. We will benchmark this core against other commonly employed heterocyclic systems—specifically pyrimidine, pyrazole, and thiazole—to provide researchers, scientists, and drug development professionals with a rational framework for scaffold selection. Our analysis is grounded in experimental data and established principles of medicinal chemistry, offering a field-proven perspective on the causal relationships between molecular structure and biological performance.
The this compound Scaffold: A Profile
The this compound scaffold combines several advantageous features:
-
The Pyridine Core: As the second most common heterocycle in FDA-approved drugs, the pyridine ring offers a balance of aromaticity and aqueous solubility.[4][5] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing interactions with biological targets and overall physicochemical properties.
-
The Fluorine Substituent: The strategic placement of a fluorine atom can profoundly impact a molecule's properties. Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, reducing its basicity and potentially mitigating off-target effects at aminergic GPCRs. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism.[6][7][8]
-
The Methylamine Linker: This flexible linker provides a key hydrogen bond donor and acceptor group, crucial for anchoring the molecule within a target's binding site.
Comparative Analysis of Heterocyclic Cores
The concept of bioisosterism—the substitution of one group with another that has similar physical or chemical properties—is a cornerstone of medicinal chemistry.[9] In the following sections, we will explore the bioisosteric replacement of the this compound core with other key heterocycles.
Pyrimidine: The Doubly Nitrogenated Analogue
The pyrimidine ring, a 1,3-diazine, is a common bioisostere for pyridine. Its inclusion can significantly alter a compound's properties.
-
Structural and Electronic Properties: With two nitrogen atoms, pyrimidine is more electron-deficient than pyridine. This generally leads to a lower propensity for oxidative metabolism. The additional nitrogen also provides another hydrogen bond acceptor, which can be exploited for target binding.
-
Metabolic Stability: In a comparative study, the replacement of a pyridyl ring with a pyrimidine ring in a series of glucokinase activators resulted in enhanced metabolic stability.[10] This is a common strategy to mitigate unwanted oxidative metabolism of aromatic rings.
-
Membrane Permeability: While no direct comparative studies with the this compound scaffold were identified, the increased polarity from the second nitrogen atom in pyrimidine can sometimes lead to lower passive permeability compared to pyridine, although this is highly dependent on the overall molecular context.
-
Target Binding: The pyrimidine core is a key feature in many kinase inhibitors, where the nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase.[11]
Pyrazole: The Five-Membered Contender
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, offers a different geometric and electronic profile.
-
Structural and Electronic Properties: Pyrazoles are less basic than pyridines and can act as both hydrogen bond donors and acceptors. Their five-membered ring structure presents a different vector for substituent placement compared to the six-membered pyridine.
-
Metabolic Stability: The pyrazole nucleus is often considered metabolically stable and has seen a surge in its inclusion in recently approved drugs.[12] In some cases, replacing other five-membered heterocycles with a pyrazole has been shown to increase metabolic stability and the antibacterial spectrum of compounds.[12] A study on store-operated calcium entry modulators demonstrated that replacing an ester moiety with a 1,2,4-oxadiazole ring in pyrazole derivatives led to high metabolic stability.[6][13][14]
-
Membrane Permeability: The ability of pyrazoles to act as both hydrogen bond donors and acceptors can influence their solvation properties and, consequently, their membrane permeability. This dual nature can sometimes lead to lower permeability compared to purely hydrogen-bond-accepting heterocycles, but this is highly context-dependent.
-
Target Binding: Pyrazole-containing compounds are prevalent as kinase inhibitors.[12][15] For example, a series of pyrazole-substituted pyridine derivatives have been identified as potent CDK2 inhibitors.[3]
Thiazole: Introducing Sulfur into the Mix
The thiazole ring, containing both a nitrogen and a sulfur atom, introduces unique properties.
-
Structural and Electronic Properties: The sulfur atom in the thiazole ring can participate in different types of non-covalent interactions compared to nitrogen or carbon. The ring is generally considered to be electron-rich.
-
Metabolic Stability: The metabolic fate of thiazoles can be complex, with potential for oxidation at the sulfur atom. However, the thiazole ring is a common motif in many approved drugs, such as the kinase inhibitor Dasatinib, indicating that metabolic stability can be achieved.[16]
-
Membrane Permeability: The overall polarity and hydrogen bonding capacity of thiazole-containing compounds will dictate their permeability.
-
Target Binding: Thiazole derivatives have been successfully developed as inhibitors of various protein kinases, including CDK1, CLK1, and PI3Kα.[16] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur can engage in other types of interactions within the binding pocket.
Quantitative Data Summary
The following tables summarize available comparative data. It is crucial to note that these data are compiled from different studies on various molecular scaffolds and are intended to be illustrative rather than a direct head-to-head comparison under identical conditions.
Table 1: Comparative Physicochemical Properties of Core Heterocycles
| Property | Pyridine | Pyrimidine | Pyrazole | Thiazole |
| pKa (of conjugate acid) | ~5.2 | ~1.3 | ~2.5 | ~2.5 |
| LogP | 0.65 | 0.09 | 0.42 | 1.5 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 2 | 2 | 1 |
Note: Values are for the parent, unsubstituted heterocycles and are approximate.
Table 2: Illustrative Biological Activity Data from Comparative Studies
| Scaffold Comparison | Target | Metric | Compound with Pyridine Core | Compound with Pyrimidine Core | Reference |
| Pyridine vs. Pyrimidine | Anti-inflammatory (RAW 264.7 cells) | IC50 (µM) | 76.6 (compound 7a) | 83.1 (compound 9a) | [2][17][18] |
| Pyridine vs. Pyrimidine | Anti-inflammatory (RAW 264.7 cells) | % Inhibition | 65.48% (compound 7a) | 61.90% (compound 9d) | [2][17][18] |
| Pyridine vs. Pyrazole | Antioxidant (DPPH assay) | IC50 (µg/mL) | > 45.32 | 4.67 | [19] |
Case Study 1: p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses.[3][4][20][21][22] Small molecule inhibitors of p38α have been pursued as potential treatments for inflammatory diseases. Several potent p38α inhibitors incorporate a fluorinated pyridine scaffold. For instance, a series of pyridinylquinoxalines and pyridinylpyridopyrazines have been developed as p38α inhibitors, with a 2-amino-4-fluorophenyl-substituted pyrido[2,3-b]pyrazine showing an IC50 of 38 nM.[20] The fluoropyridine moiety often occupies the ATP-binding site, with the pyridine nitrogen forming a critical hydrogen bond with the hinge region of the kinase.
p38 MAPK Signaling Pathway
References
- 1. rroij.com [rroij.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 7. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 3-CYANO-5-FLUOROPYRIDINE|lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Off-Target Activity and Selectivity Profiling of (5-Fluoropyridin-3-yl)methylamine Derivatives
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous testing and characterization. The (5-Fluoropyridin-3-yl)methylamine core represents a compelling starting point for the development of targeted therapies, particularly in the realm of kinase inhibitors. Its structural features offer potential for potent and selective interactions within the ATP-binding pocket of various kinases. However, the highly conserved nature of this binding site across the human kinome presents a significant challenge: ensuring that a novel derivative selectively inhibits its intended target while minimizing interactions with other kinases and proteins, which could lead to unforeseen toxicities or a dilution of therapeutic effect.[1]
This guide provides an in-depth comparison of methodologies for profiling the off-target activity and selectivity of a hypothetical lead compound, LGM-101 , a this compound derivative designed as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). We will compare its performance with two alternative compounds, LGM-102 (a structural analog with a different substitution pattern) and LGM-103 (a compound from a distinct chemical class), and provide the supporting experimental frameworks to empower your own drug discovery programs.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are integral to a multitude of cellular signaling pathways that regulate processes such as cell cycle progression, proliferation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. While the goal is to develop inhibitors that are highly specific for a particular kinase, many compounds exhibit polypharmacology, binding to multiple kinases.[2] This can sometimes be advantageous, but more often, it is the source of off-target effects that can compromise the safety and efficacy of a drug candidate.[3][4]
Therefore, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.[1][5] Early-stage selectivity profiling allows for:
-
Identification of potential liabilities: Uncovering off-target interactions with kinases known to be associated with adverse effects.
-
Structure-Activity Relationship (SAR) refinement: Guiding medicinal chemistry efforts to enhance selectivity.[4]
-
Discovery of novel therapeutic opportunities: Identifying unexpected, beneficial polypharmacology.[6]
Comparative Selectivity Profile of LGM-101 and Alternatives
To illustrate the importance of selectivity profiling, we present hypothetical data for our lead compound, LGM-101, and two alternatives against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Target Kinase | LGM-101 (IC50, nM) | LGM-102 (IC50, nM) | LGM-103 (IC50, nM) |
| Primary Target | |||
| CDK2 | 12 | 25 | 8 |
| Off-Target Kinases | |||
| CDK9 | 250 | 150 | 800 |
| GSK3β | >10,000 | 8,500 | >10,000 |
| Aurora Kinase A | 1,200 | 950 | 3,500 |
| VEGFR2 | >10,000 | >10,000 | 150 |
| EGFR | 8,500 | 6,200 | >10,000 |
Interpretation of the Data:
-
LGM-101 demonstrates good potency for the primary target, CDK2, and a relatively clean off-target profile, with significantly weaker inhibition of other tested kinases. The >20-fold selectivity against the closely related CDK9 is a promising feature.
-
LGM-102 , a close structural analog, shows slightly lower potency for CDK2 and reduced selectivity against CDK9 and Aurora Kinase A. This suggests that the structural modifications in LGM-102 may not be favorable for achieving a desirable selectivity profile.
-
LGM-103 , from a different chemical class, is the most potent CDK2 inhibitor. However, it exhibits a significant off-target liability with potent inhibition of VEGFR2, a kinase involved in angiogenesis. This could lead to undesirable side effects in a clinical setting.
This comparative data underscores the nuanced insights that can be gained from early-stage selectivity profiling, guiding the decision-making process for which compound to advance.
Experimental Protocols for Kinase Selectivity Profiling
A variety of robust methodologies are available for assessing kinase inhibitor selectivity. The choice of assay often depends on the stage of the drug discovery program, the required throughput, and the specific information sought.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This is a traditional and highly reliable method that directly measures the catalytic activity of the kinase.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from 33P-ATP to a specific substrate (peptide or protein) by the kinase of interest.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of MgCl2 and 33P-ATP. The ATP concentration should ideally be at or near the Km value for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[7]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding a solution of phosphoric acid. Wash the filter plate multiple times to remove unincorporated 33P-ATP.
-
Detection: Add a scintillant to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Using ATP at Km: This ensures that the measured IC50 value is a close approximation of the inhibitor's dissociation constant (Ki), providing a more standardized measure of potency across different kinases.[7]
-
Filter Plates: These plates have membranes that bind the phosphorylated substrate while allowing the smaller, unreacted 33P-ATP to be washed away, enabling accurate quantification of kinase activity.
Mobility Shift Assay (e.g., Caliper Life Sciences Assay)
This non-radioactive method offers higher throughput and is well-suited for large-scale screening.
Principle: This assay measures the difference in electrophoretic mobility between a fluorescently labeled peptide substrate and its phosphorylated product.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound.
-
Initiation: Add ATP to start the reaction.
-
Incubation: Incubate at room temperature.
-
Detection: The Caliper microfluidic chip automatically samples each well, separates the substrate and product based on their charge and size, and quantifies the amount of each.
-
Data Analysis: The ratio of product to substrate is used to determine the percent inhibition and subsequently the IC50 value.
Causality Behind Experimental Choices:
-
Fluorescently Labeled Substrate: This eliminates the need for radioactivity, improving safety and reducing disposal costs.
-
Microfluidic Separation: This allows for rapid and precise quantification of the reaction components, leading to high-quality, reproducible data.
Visualizing Experimental Workflows and Biological Context
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, understanding the nuances of ligand-receptor interactions is paramount. Computational docking simulations have emerged as a powerful tool to predict the binding modes and affinities of small molecules to their protein targets, significantly accelerating the drug discovery pipeline.[1][2][3] This guide provides an in-depth, technically-grounded walkthrough for utilizing docking simulations to compare the binding affinities of a series of related ligands, moving beyond a simple procedural checklist to explain the critical reasoning behind each step.
The Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary goal is twofold: to accurately predict the binding pose of a ligand in the active site of a protein and to estimate the binding affinity, often represented by a docking score.[3][4][5] This score is calculated by a mathematical function, known as a scoring function, which approximates the binding free energy.[6][7][8]
There are three main types of scoring functions:
-
Force-field-based: These functions calculate the binding energy based on classical molecular mechanics principles, including van der Waals and electrostatic interactions.[8][9]
-
Empirical: These use statistical methods to fit coefficients to a set of experimental binding data, incorporating terms like hydrogen bonds and hydrophobic interactions.[7][9]
-
Knowledge-based: These derive statistical potentials from a large database of known protein-ligand complexes.[7][9][10]
It's crucial to understand that while docking scores are correlated with experimental binding affinities (like Ki or IC50), they are not a direct equivalent.[4] Therefore, the primary utility of docking for related ligands lies in relative ranking rather than predicting absolute binding free energies.
The Experimental Workflow: A Step-by-Step Guide
A rigorous and well-validated workflow is essential for obtaining meaningful and reproducible results. The following protocol outlines the key stages, emphasizing the causality behind each experimental choice.
Step 1: Target Protein Preparation
The quality of your protein structure is the bedrock of a successful docking simulation.[11]
-
Structure Selection: Begin by obtaining a high-quality, experimentally determined 3D structure of your target protein, typically from the Protein Data Bank (PDB).[11] If multiple structures are available, select one with a high resolution and, ideally, co-crystallized with a ligand similar to your series.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, such as water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[12][13]
-
Adding Hydrogens and Assigning Charges: PDB files often lack hydrogen atoms.[14] These must be added, and their protonation states at physiological pH must be correctly assigned.[15] Subsequently, partial charges are assigned to each atom using a force field.[14][15] This step is critical for accurately calculating electrostatic interactions.
-
Handling Missing Residues or Loops: If the crystal structure has missing residues or loops, these should be modeled in, as they could influence the binding site's conformation.[16]
Step 2: Ligand Preparation
Proper preparation of your ligand library is equally important for accurate predictions.
-
Generate 3D Structures: If you are starting with 2D structures, they must be converted to 3D.[17]
-
Protonation and Tautomeric States: Determine the likely protonation and tautomeric states of your ligands at physiological pH.
-
Energy Minimization: Each ligand's geometry should be optimized through energy minimization to relieve any steric clashes.
-
Assign Partial Charges: Similar to the protein, assign partial charges to all ligand atoms.[18]
-
Define Rotatable Bonds: Identify the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[18]
Step 3: Defining the Binding Site and Docking Protocol Validation
The accuracy of your docking results hinges on correctly defining the search space for the simulation.
-
Grid Generation: The binding site is typically defined by a "grid box" that encompasses the active site.[13] If your protein structure has a co-crystallized ligand, a common practice is to define the grid box around this ligand.[11] For apo-proteins (those without a bound ligand), binding site prediction tools can be used.
-
Protocol Validation (Redocking): Before docking your ligand series, it is imperative to validate your docking protocol.[11][19][20] This is typically done by "redocking" the co-crystallized ligand back into the protein's active site.[11][19] A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[10][19][21] This step confirms that your chosen docking parameters can reproduce the experimentally observed binding mode.[19]
Step 4: Running the Docking Simulation
With your prepared protein, ligands, and a validated protocol, you can now run the docking simulations. Popular docking software includes AutoDock, Glide, GOLD, and MOE Dock.[1][2] The software will systematically explore different conformations and orientations of each ligand within the defined binding site and calculate a docking score for each pose.[22]
Data Analysis and Interpretation: From Scores to Insights
The output of a docking simulation is a set of docked poses for each ligand, ranked by their docking scores.[4] A lower docking score generally indicates a stronger predicted binding affinity.[4]
Quantitative Analysis
Summarize the docking scores for all ligands in your series in a clear and organized table. This allows for a direct comparison of their predicted binding affinities.
Table 1: Docking Scores of a Hypothetical Ligand Series
| Ligand ID | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Ligand A | -8.5 | Tyr123, Asp150 | 2 |
| Ligand B | -7.9 | Tyr123, Asp150 | 1 |
| Ligand C | -9.2 | Tyr123, Asp150, Arg200 | 3 |
| Ligand D | -7.1 | Asp150 | 1 |
Qualitative Analysis: Beyond the Numbers
A docking score alone is not sufficient for a comprehensive analysis.[23][24] Visual inspection of the docked poses is crucial to understand the underlying interactions driving the binding affinity.[23][25]
-
Binding Pose Analysis: Examine the top-ranked pose for each ligand. Does it adopt a chemically reasonable conformation? Are the key functional groups making favorable interactions with the protein?
-
Interaction Analysis: Identify the specific amino acid residues involved in the interaction.[25] Look for key interactions such as:
-
Hydrogen bonds: These are strong, directional interactions that are often critical for binding.[25]
-
Hydrophobic interactions: The burial of nonpolar surfaces is a major driving force for ligand binding.
-
Electrostatic interactions: Interactions between charged groups can significantly contribute to binding affinity.
-
-
Structure-Activity Relationship (SAR): For a series of related ligands, try to establish a correlation between their structural modifications and the observed changes in docking scores and binding interactions. For example, does the addition of a hydrogen bond donor/acceptor lead to a more favorable docking score?
Visualizing the Workflow
A clear understanding of the computational workflow is essential.
Caption: The computational docking workflow from preparation to analysis.
Trustworthiness and Limitations
While a powerful tool, it's important to be aware of the limitations of molecular docking.
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not always accurately rank ligands, especially those with diverse chemical scaffolds.[3][7]
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity.[26] However, proteins are dynamic, and ligand binding can induce conformational changes. More advanced techniques like induced-fit docking or molecular dynamics simulations can account for protein flexibility but are more computationally expensive.[[“]]
-
Solvation Effects: The role of water molecules in the binding site can be complex and is often simplified in docking calculations.
Self-Validating Systems: To enhance the trustworthiness of your results, always compare your docking predictions with available experimental data for your ligand series. A good correlation between docking scores and experimental binding affinities provides strong validation for your computational model.
Conclusion
Computational docking simulations offer a valuable and efficient method for comparing the binding affinities of related ligands. By following a rigorous and well-validated workflow, from meticulous preparation of the protein and ligands to a thorough analysis of both quantitative scores and qualitative binding interactions, researchers can gain significant insights into structure-activity relationships and prioritize compounds for further experimental investigation. Remember that docking is a predictive tool, and its results should always be interpreted in the context of its inherent limitations and, whenever possible, validated against experimental data.
References
- 1. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Molecular Docking Scoring [acemate.ai]
- 9. Docking Score Functions | PPTX [slideshare.net]
- 10. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. researchgate.net [researchgate.net]
- 22. schrodinger.com [schrodinger.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. consensus.app [consensus.app]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Fluoropyridin-3-yl)methylamine
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe research environment and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (5-Fluoropyridin-3-yl)methylamine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step.
Hazard Assessment and Chemical Profile of this compound
This compound is a fluorinated pyridine derivative. Its chemical structure presents a unique combination of hazards that must be thoroughly understood before any handling or disposal procedures are initiated.
-
Corrosivity : The primary hazard associated with this compound is its corrosivity. According to its Safety Data Sheet (SDS), it is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. The amine functional group contributes to its basicity, while the fluorinated pyridine ring can also influence its reactivity.
-
Toxicity : While specific toxicity data for this compound is not extensively detailed in readily available literature, aminopyridines as a class of compounds are known to be toxic. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or in contact with skin.
-
Reactivity : This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[1]. Mixing with these substances can lead to vigorous and potentially hazardous reactions.
Table 1: Chemical and Safety Information for this compound
| Property | Information | Source |
| CAS Number | 23586-96-1 | |
| Physical Form | Liquid | |
| GHS Pictogram | GHS05 (Corrosion) | |
| Hazard Statement | H314: Causes severe skin burns and eye damage | |
| Signal Word | Danger | |
| Incompatible Materials | Acids, strong oxidizing agents, acid chlorides, acid anhydrides | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, a comprehensive PPE protocol is non-negotiable. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Rationale |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes of the corrosive liquid. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and chemical burns. |
| Body | A lab coat or chemical-resistant apron | To protect skin and clothing from spills. |
| Feet | Closed-toe shoes | To protect feet from spills. |
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and informed response is critical to mitigate risks. The following workflow provides a step-by-step guide for managing spills of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for (5-Fluoropyridin-3-yl)methylamine
As researchers and drug development professionals, our work with novel chemical entities like (5-Fluoropyridin-3-yl)methylamine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and control. My objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
Pillar 1: Foundational Hazard Assessment
Before any container is opened, a thorough understanding of the material's intrinsic hazards is non-negotiable. This compound (CAS No. 23586-96-1) is a potent chemical that demands respect.
According to its Safety Data Sheet (SDS), the primary, most immediate hazard is its classification as a corrosive substance.[1] It is assigned the GHS05 pictogram and the hazard statement H314: Causes severe skin burns and eye damage .[1] This is not a mild irritant; it is a compound capable of causing irreversible tissue damage upon contact. Similar aminomethyl and fluorinated pyridine compounds often exhibit corrosive properties and may present additional toxicological concerns.[2][3] Therefore, every handling procedure must be designed around preventing any direct contact with the operator.
Pillar 2: The Hierarchy of Controls: A Proactive Safety Paradigm
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan implements a multi-layered strategy known as the Hierarchy of Controls.
-
Elimination/Substitution : In a research context, substituting a molecule is often not feasible. However, one might consider if a less hazardous salt form or a solution could be used instead of the neat liquid to reduce risk.
-
Engineering Controls : These are physical installations that isolate the hazard from the user. For this compound, the single most critical engineering control is a certified chemical fume hood .[4][5][6] All handling of the neat material and preparation of solutions must be conducted within a fume hood to contain corrosive vapors and prevent inhalation.[7]
-
Administrative Controls : These are the procedures and policies that dictate safe work practices. This includes developing detailed Standard Operating Procedures (SOPs) for this specific chemical, ensuring all personnel are trained on these SOPs, and clearly labeling all containers and work areas.[4][5][8] Never work alone when handling materials with this hazard profile.[9]
-
Personal Protective Equipment (PPE) : This is the equipment worn to protect the user from exposure. The subsequent sections will detail the specific PPE required.
Pillar 3: Personal Protective Equipment (PPE) - Your Essential Barrier
Given the corrosive nature of this compound, the selection of PPE is critical. The following table summarizes the minimum requirements.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles AND a full-face shield. | Causality : The H314 hazard indicates a risk of severe, potentially blinding eye damage.[1][2] Standard safety glasses are inadequate. Goggles provide a seal against splashes and vapors.[10] A face shield is required over the goggles to protect the entire face from splashes, especially when handling quantities greater than a few milliliters.[11][12] |
| Skin and Body Protection | Nitrile or Neoprene gloves (double-gloved), and a chemical-resistant lab coat or apron. | Causality : The compound causes severe skin burns.[1] Gloves are the primary barrier. Always inspect gloves for damage before use and remove them without touching the outer surface.[2] Double-gloving provides an extra layer of protection against tears and permeation. A chemically resistant coat (not a standard cotton one) protects against spills on the torso and arms.[10][13] |
| Respiratory Protection | Not required if and only if all work is performed within a certified chemical fume hood. | Causality : While the primary hazard is contact-based, related amines can be volatile and cause respiratory irritation.[14][15] The fume hood serves as the primary respiratory protection.[6] For emergency situations like a large spill outside of a hood, an air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) would be necessary.[12][16] |
Pillar 4: Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following procedure should be adopted for all work involving this compound.
Operational Plan
-
Pre-Operation Briefing : Before entering the lab, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[13][17] Review your institution's specific Chemical Hygiene Plan.[18][19]
-
Area Preparation : Ensure the designated work area within the chemical fume hood is clean and uncluttered.[17] Confirm that the fume hood is functioning correctly. Locate the nearest eyewash station, safety shower, and spill kit.[5][9]
-
Donning PPE : Put on all required PPE in the correct order: first the lab coat, then safety goggles, then the face shield, and finally, two pairs of gloves.
-
Chemical Handling : Conduct all manipulations of the chemical at least 6 inches inside the fume hood sash.[5] Use compatible materials (e.g., glass, PTFE) for handling and transfer. Keep the container sealed when not in immediate use.[9]
-
Storage : this compound should be stored in a cool, dry, and well-ventilated area, as recommended by the supplier (often refrigerated).[1][13] Ensure it is stored away from incompatible materials such as strong oxidizing agents and acids.[2][6]
-
Doffing PPE : After the procedure is complete, remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[17]
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation : All waste contaminated with this compound, including pipette tips, gloves, and weighing papers, must be disposed of in a designated, labeled hazardous waste container.[11]
-
Container Management : The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a secondary containment tray.[5] Do not mix this waste stream with incompatible chemicals.[5][6]
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[7][11] Never pour this chemical down the drain.[2][7]
Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Pillar 5: Emergency Protocols
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[11]
-
Small Spill (in fume hood) : Contain the spill with a compatible absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a sealed container for hazardous waste disposal.[6]
-
Large Spill : Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately.[9][11]
By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently advance your research while ensuring the highest standards of personal and environmental protection.
References
- 1. This compound | 23586-96-1 [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.ie [fishersci.ie]
- 4. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. triumvirate.com [triumvirate.com]
- 9. General Chemical Safety Guidelines [blink.ucsd.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.es [fishersci.es]
- 16. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 17. oshaeducationcenter.com [oshaeducationcenter.com]
- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 19. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



